molecular formula C23H25NO2 B15541636 DC271

DC271

Número de catálogo: B15541636
Peso molecular: 347.4 g/mol
Clave InChI: OCMSZODRCJAGHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DC271 is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H25NO2

Peso molecular

347.4 g/mol

Nombre IUPAC

4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid

InChI

InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26)

Clave InChI

OCMSZODRCJAGHL-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DC271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC271 is a novel, intrinsically fluorescent synthetic retinoid that serves as a valuable tool for investigating the intricate mechanisms of retinoid signaling. Its primary mechanism of action involves binding to cellular retinoic acid-binding protein II (CRABP-II), a key protein in the intracellular transport of retinoids. This interaction, coupled with its fluorescent properties, allows for the sensitive detection and quantification of ligand binding to retinoid receptors. Furthermore, this compound functions as a pan-agonist for retinoic acid receptors (RARs), initiating the transcriptional regulation of target genes involved in cellular growth, differentiation, and development. This guide provides a comprehensive overview of the molecular mechanisms of this compound, including its binding kinetics, effects on downstream signaling pathways, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Binding to Cellular Retinoic Acid-Binding Protein II (CRABP-II)

The foundational aspect of this compound's mechanism of action is its high-affinity binding to Cellular Retinoic Acid-Binding Protein II (CRABP-II). CRABP-II is a small cytosolic protein responsible for solubilizing and transporting all-trans retinoic acid (ATRA) to the nucleus, where it can interact with retinoic acid receptors (RARs).

This compound mimics the binding of endogenous retinoids within the hydrophobic pocket of CRABP-II. This interaction is characterized by a strong binding affinity, which has been quantified using fluorescence-based assays.

Quantitative Binding Data

The binding affinity of this compound to CRABP-II has been determined through fluorescence displacement assays. This data is crucial for understanding the potency and specificity of this interaction.

ParameterValueMethodReference
Dissociation Constant (Kd) 42 nMFluorescence Displacement Assay[1]

Role as a Fluorescent Probe for Retinoid Binding Proteins

A key feature of this compound is its intrinsic fluorescence, which is environmentally sensitive. When unbound in a polar solvent, its fluorescence is weak. However, upon binding to the hydrophobic pocket of a protein like CRABP-II, its fluorescence quantum yield significantly increases. This property makes this compound an excellent tool for fluorescence displacement assays. In such assays, the displacement of this compound by a competing ligand results in a decrease in fluorescence, allowing for the determination of the binding affinities of unlabeled compounds.

Experimental Protocol: Fluorescence Displacement Assay

This protocol outlines the methodology for a competitive binding assay using this compound to determine the binding affinity of a test compound for CRABP-II.

Materials:

  • Recombinant human CRABP-II protein

  • This compound

  • Test compound

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, non-binding 96-well plates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CRABP-II in assay buffer.

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of CRABP-II and this compound to each well. A typical final concentration is 100 nM for both.

    • Add varying concentrations of the test compound to the wells. Include a control with no test compound.

    • Bring the final volume of each well to a constant value with assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for this compound (e.g., excitation ~350 nm, emission ~450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value of the test compound.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Fluorescence_Displacement_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) DC271_stock This compound Stock Mix Mix CRABP-II + this compound DC271_stock->Mix CRABPII_stock CRABP-II Stock CRABPII_stock->Mix Test_Compound_dilution Test Compound Serial Dilution Add_Compound Add Test Compound Test_Compound_dilution->Add_Compound Mix->Add_Compound Incubation Incubate (RT, 30 min) Add_Compound->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (IC50/Ki) Measurement->Analysis

Fluorescence Displacement Assay Workflow

Agonist of Retinoic Acid Receptors (RARs)

Beyond its role as a binding partner for CRABP-II, this compound functions as a pan-agonist for retinoic acid receptors (RARs). RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound mimics the action of endogenous ATRA, activating RAR-mediated gene transcription. While it is established that this compound is a pan-RAR agonist, specific quantitative data on its binding affinity (Kd) and activation potency (EC50) for the individual RAR subtypes (RARα, RARβ, and RARγ) are not yet available in the public domain.

Signaling Pathway

The signaling cascade initiated by this compound follows the canonical retinoic acid pathway.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_cyto This compound CRABPII CRABP-II DC271_cyto->CRABPII Binding DC271_CRABPII This compound-CRABP-II Complex DC271_cyto->DC271_CRABPII CRABPII->DC271_CRABPII DC271_nucl This compound DC271_CRABPII->DC271_nucl Translocation RAR RAR DC271_nucl->RAR Activation RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Transcription Gene Transcription RARE->Transcription

This compound-Mediated RAR Signaling Pathway
Downstream Gene Regulation

As an RAR agonist, this compound is expected to regulate the expression of RAR target genes. While specific gene expression profiles induced by this compound have not been extensively published, it is known to activate the same genes as endogenous retinoic acid in human keratinocyte cells.[1] Key RAR target genes include those involved in cell differentiation, proliferation, and apoptosis, such as members of the HOX gene family and enzymes involved in retinoic acid metabolism, like CYP26A1.

  • HOXB4 : A transcription factor crucial for hematopoietic stem cell self-renewal.

  • CYP26A1 : An enzyme responsible for the catabolism of retinoic acid, acting as a key negative feedback regulator.

Experimental Protocol: RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the agonist activity of this compound on a specific RAR subtype using a luciferase reporter gene assay.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for the specific RAR subtype (e.g., pCMX-hRARα)

  • Reporter vector containing a luciferase gene under the control of a RARE-containing promoter (e.g., pGL3-RARE-luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to an appropriate confluency in a 96-well plate.

    • Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Experimental Protocol: Quantitative PCR (qPCR) for Target Gene Expression

This protocol details the steps to measure the change in the expression of RAR target genes (e.g., CYP26A1, HOXB4) in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency and treat them with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a multifaceted research tool with a well-defined mechanism of action centered on its interaction with the retinoid signaling pathway. Its high-affinity binding to CRABP-II and its utility as a fluorescent probe make it invaluable for studying retinoid-binding proteins and for high-throughput screening of potential new drug candidates. Furthermore, its function as a pan-RAR agonist allows for the investigation of the downstream consequences of RAR activation. While the specific affinities and potencies of this compound for individual RAR subtypes warrant further investigation, the existing data and protocols provide a solid foundation for its application in advancing our understanding of retinoid biology and its role in health and disease.

References

DC271: A Technical Guide to a Novel Fluorescent Probe for Retinoic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), for researchers and professionals in the fields of molecular biology, pharmacology, and drug development. This compound offers a powerful tool for investigating the complex signaling pathways of retinoic acid (RA) and for high-throughput screening of potential therapeutic agents targeting this pathway.

Core Properties and Performance Data

This compound is a synthetic retinoid designed to mimic the biological activity of endogenous ATRA while possessing intrinsic fluorescent properties.[1] Its unique solvatochromatic characteristics, where its fluorescence emission is highly sensitive to the polarity of its environment, make it an invaluable tool for studying protein-ligand interactions.[2] When bound to the hydrophobic pocket of a binding protein like Cellular Retinoic Acid Binding Protein II (CRABPII), its fluorescence intensity increases significantly.[3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented below, allowing for easy reference and comparison.

PropertyValueReference
Molecular Weight 347.46 g/mol [1]
Formula C₂₃H₂₅NO₂[1]
CAS Number 198696-03-6[1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol
Storage Store at -20°C[1]
Binding Affinity (Kd) to CRABPII 42 nM[1]
Solvent-Dependent Fluorescence Properties

The solvatochromatic nature of this compound is evident in its varying excitation (λex) and emission (λem) wavelengths and quantum yields (Φ) in different solvents.

SolventExcitation (λex)Emission (λem)Quantum Yield (Φ)Reference
DMSO 351 nm442 nm19.3%[1]
Ethanol (EtOH) 350 nm461 nm1.14%[1]
Dichloromethane (DCM) 382 nm572 nm71.45%[1]
Toluene 378 nm447 nm80.21%[1]

Retinoic Acid Signaling Pathway and this compound's Role

Retinoic acid signaling is crucial for various biological processes, including cell differentiation, proliferation, and apoptosis. The pathway is primarily mediated by Cellular Retinoic Acid Binding Proteins (CRABPs) and Retinoic Acid Receptors (RARs). This compound, as an analog of ATRA, directly participates in this pathway.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA/DC271_ext ATRA / this compound ATRA/DC271_cyt ATRA / this compound ATRA/DC271_ext->ATRA/DC271_cyt Cellular Uptake CRABPII CRABPII ATRA/DC271_cyt->CRABPII Binding CRABPII_Complex CRABPII-RA/DC271 Complex CRABPII->CRABPII_Complex RAR RAR CRABPII_Complex->RAR Nuclear Translocation & Ligand Transfer RXR RXR RXR-RAR_Heterodimer RXR-RAR Heterodimer RXR->RXR-RAR_Heterodimer RAR->RXR-RAR_Heterodimer RARE RARE (Retinoic Acid Response Element) RXR-RAR_Heterodimer->RARE Binding Target_Gene Target Gene Transcription RARE->Target_Gene Activation

Caption: Retinoic Acid Signaling Pathway involving this compound.

As illustrated, this compound enters the cell and binds to CRABPII, a key protein responsible for trafficking retinoic acid to the nucleus.[2] This binding event is central to the utility of this compound as a probe. The CRABPII-DC271 complex then translocates to the nucleus, where this compound is transferred to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby activating the transcription of target genes.[4] Notably, this compound has been shown to activate the same genes as endogenous retinoic acid in human keratinocyte cells.[1]

Experimental Protocols

The unique fluorescent properties of this compound have led to the development of a novel competition assay for identifying and characterizing ligands that bind to retinoic acid binding proteins.[2]

Fluorescence Competition Assay for CRABPII Ligand Screening

This protocol outlines a method for screening compound libraries for their ability to bind to CRABPII by displacing this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human CRABPII

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (from a library, dissolved in DMSO)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Workflow:

Competition_Assay_Workflow A Prepare Reagents: - 100 nM CRABPII in assay buffer - 100 nM this compound in assay buffer - Test compounds at desired concentration B Add 100 nM CRABPII and 100 nM this compound to each well of a 96-well plate A->B C Add test compound or control (DMSO) to the wells B->C D Incubate at room temperature (protect from light) C->D E Measure fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) D->E F Analyze Data: Reduction in fluorescence indicates displacement of this compound and ligand binding E->F

Caption: Workflow for the this compound-based fluorescence competition assay.

Detailed Procedure:

  • Preparation: Prepare working solutions of CRABPII and this compound at a final concentration of 100 nM each in the assay buffer. Prepare test compounds at the desired screening concentration.

  • Plate Loading: In a black, non-binding surface 96-well plate, add the CRABPII and this compound solutions to each well.[2]

  • Compound Addition: Add a small volume of the test compound solution or a vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for a sufficient time to allow for binding equilibrium to be reached. The incubation should be performed at room temperature and protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set at 355 nm and emission at 460 nm.[2]

  • Data Analysis: A reduction in the fluorescence signal compared to the control wells indicates that the test compound has displaced this compound from the CRABPII binding site, signifying its binding affinity. The data can be used for qualitative hit identification.

Quantitative Binding Affinity (Kd) Determination

To determine the binding constant (Kd) of a hit compound, a competitive binding screen with a serial dilution of the compound can be performed.

Procedure:

  • Follow the same initial steps as the screening assay.

  • Instead of a single concentration, prepare a serial dilution of the hit compound.

  • Add the different concentrations of the compound to the wells containing CRABPII and this compound.

  • After incubation and fluorescence measurement, plot the fluorescence intensity against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve using appropriate software (e.g., DynaFit) to calculate the Kd of the test compound.[2]

Cellular Imaging with this compound

This compound can also be employed for cellular imaging to visualize its uptake and subcellular localization.

Workflow:

Cellular_Imaging_Workflow A Seed and culture cells (e.g., HaCaT keratinocytes) on a suitable imaging dish B Treat cells with this compound (e.g., 1 µM for a specified time) A->B C Wash cells to remove unbound probe B->C D Image cells using a confocal fluorescence microscope C->D E Analyze images for subcellular localization (e.g., cytoplasm vs. nucleus) D->E

Caption: Workflow for cellular imaging using this compound.

Detailed Procedure:

  • Cell Culture: Culture the cells of interest (e.g., human keratinocytes) on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Incubation: Treat the cells with a working concentration of this compound (e.g., 1 µM) for a specified duration (e.g., up to 72 hours).[1]

  • Washing: After incubation, wash the cells with fresh culture medium or PBS to remove any unbound this compound.

  • Imaging: Visualize the cells using a confocal fluorescence microscope. The excitation wavelength should be chosen based on the cellular environment, but will generally be in the near-visible range (340-410 nm).[2]

  • Analysis: Analyze the resulting images to determine the subcellular localization of this compound. Studies have shown that this compound can be localized to the cell nucleus, the site of RAR-mediated gene regulation.[4]

Conclusion

This compound represents a significant advancement in the study of retinoic acid signaling. Its intrinsic fluorescence and sensitivity to its binding environment provide a versatile and powerful platform for both biochemical assays and cellular imaging. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their investigations of retinoid pathways and in the discovery of novel therapeutic agents.

References

Unveiling the Environmental Sensitivity of DC271: A Technical Guide to its Solvatochromic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DC271, a fluorescent analogue of all-trans-retinoic acid (ATRA), has emerged as a powerful tool in the study of retinoid signaling pathways.[1][2] Its utility is intrinsically linked to its pronounced solvatochromic properties, where its fluorescence emission is highly sensitive to the polarity of its local environment. This technical guide provides an in-depth exploration of the core solvatochromic characteristics of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its application and the underlying principles.

Core Concept: Solvatochromism of a Push-Pull Fluorophore

This compound is classified as a "push-pull" or donor-acceptor fluorophore. This molecular architecture is fundamental to its solvatochromic behavior. The molecule consists of an electron-donating group connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly larger dipole moment than the ground state.

In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state. This differential stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the emission spectrum. Conversely, in nonpolar environments, the emission is typically hypsochromic (blue-shifted). This sensitivity allows this compound to act as a reporter on the polarity of its microenvironment, a feature that is particularly valuable in biological systems.[3]

Quantitative Solvatochromic Data of this compound

The photophysical properties of this compound have been characterized in several organic solvents, demonstrating a significant dependence of its emission wavelength and quantum yield on the solvent's polarity. The following table summarizes the available quantitative data.

SolventDielectric Constant (ε)Excitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene2.3837844744880.8021
Dichloromethane (DCM)8.9338257284870.7145
Dimethyl Sulfoxide (DMSO)46.735144262370.193
Ethanol (B145695) (EtOH)24.535046174150.0114

Note: Stokes shift was calculated using the formula: Δν̃ = (1/λ_abs - 1/λ_em) * 10^7, where λ_abs is approximated by λ_ex.

The data clearly illustrates the positive solvatochromism of this compound, with a substantial red-shift in the emission maximum as the solvent polarity increases from Toluene to DCM. The stark decrease in quantum yield in the polar protic solvent ethanol is also a noteworthy characteristic, likely due to interactions with the solvent that promote non-radiative decay pathways.

Experimental Protocols

The following protocols provide a general framework for the characterization of the solvatochromic properties of this compound.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as DMSO or ethanol at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Working Solutions: Prepare working solutions by diluting the stock solution into the desired solvents to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration should be optimized to ensure sufficient signal-to-noise ratio while avoiding aggregation-induced quenching.

Spectroscopic Measurements
  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of this compound in each solvent in a 1 cm path length quartz cuvette.

    • Use the respective pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λ_abs) for each solvent.

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its λ_abs in each solvent.

    • Record the fluorescence emission spectrum, ensuring the emission range covers the expected emission wavelengths.

    • Determine the wavelength of maximum emission (λ_em).

    • To determine the fluorescence quantum yield (Φ), use a well-characterized standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The comparative method of Williams et al. is commonly employed.

Data Analysis: The Lippert-Mataga Plot

The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (in wavenumbers) to the orientation polarizability of the solvent (Δf):

Δν̃ = ν̃_abs - ν̃_em = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μ_E - μ_G)² / a³ ) + constant

where:

  • ν̃_abs and ν̃_em are the wavenumbers of absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • μ_E and μ_G are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) is known as a Lippert-Mataga plot. A linear correlation indicates a dominant effect of the solvent's dipolar interactions on the Stokes shift and allows for the estimation of the change in dipole moment upon excitation.

Visualizing the Core Concepts

Logical Relationship of Solvatochromism

The following diagram illustrates the fundamental principle of this compound's positive solvatochromism.

G GS_nonpolar Low Dipole Moment (Nonpolar Solvent) ES_nonpolar High Dipole Moment (Nonpolar Solvent) GS_nonpolar->ES_nonpolar Absorption GS_polar Low Dipole Moment (Polar Solvent) ES_polar High Dipole Moment (Polar Solvent) Stabilized GS_polar->ES_polar Absorption ES_nonpolar->GS_nonpolar Emission (Blue-shifted) ES_polar->GS_polar Emission (Red-shifted)

Caption: Principle of this compound's positive solvatochromism.

Experimental Workflow for Solvatochromic Characterization

The systematic process for characterizing the solvatochromic properties of this compound is outlined below.

G A Prepare this compound Stock Solution B Prepare Dilutions in a Range of Solvents A->B C Measure UV-Vis Absorption Spectra (Determine λabs) B->C D Measure Fluorescence Emission Spectra (Determine λem) B->D E Calculate Stokes Shift (Δν̃ = 1/λabs - 1/λem) C->E D->E G Construct Lippert-Mataga Plot (Δν̃ vs. Δf) E->G F Calculate Solvent Polarity Function (Δf) F->G H Analyze Slope to Determine Change in Dipole Moment G->H

Caption: Workflow for solvatochromic analysis of this compound.

Application in Retinoid Signaling Research

This compound's solvatochromic properties are exploited in a competition binding assay to identify and characterize ligands for the Cellular Retinoid-Binding Protein II (CRABP-II). When this compound binds to the hydrophobic pocket of CRABP-II, its fluorescence increases and is blue-shifted. A competing ligand will displace this compound into the aqueous environment, causing a decrease in fluorescence intensity, which can be quantified.

G cluster_assay CRABP-II Competition Binding Assay This compound This compound (Low Fluorescence in Aqueous Buffer) Complex This compound-CRABP-II Complex (High Fluorescence, Blue-shifted) This compound->Complex Binds to hydrophobic pocket CRABP CRABP-II CRABP->Complex Bound_Ligand Ligand-CRABP-II Complex CRABP->Bound_Ligand Displaced Displaced this compound (Low Fluorescence) Complex->Displaced Displaced by Ligand Test Ligand Ligand->Displaced Ligand->Bound_Ligand

Caption: this compound in a CRABP-II competition binding assay.

Conclusion

The solvatochromic properties of this compound make it an invaluable probe for researchers in the fields of chemistry, biology, and drug discovery. Its sensitivity to environmental polarity allows for the quantitative assessment of binding events and the characterization of molecular environments. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research applications, particularly in the elucidation of the complex retinoid signaling pathway. Further characterization in a broader range of solvents will undoubtedly expand its utility and provide deeper insights into its photophysical behavior.

References

The Role of DC271 in Elucidating Retinoid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), in the study of retinoid signaling pathways. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers in cellular biology, pharmacology, and drug discovery.

Introduction to Retinoid Signaling

Retinoid signaling is a crucial biological process that governs a multitude of physiological functions, including embryonic development, cell differentiation and proliferation, and immune function.[1][2] The pathway is initiated by the cellular uptake of retinol (B82714) (Vitamin A) and its subsequent enzymatic conversion to the biologically active form, all-trans-retinoic acid (ATRA).[3][4] ATRA then acts as a ligand for nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][4] The binding of ATRA to these receptors leads to the formation of heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), thereby modulating the transcription of target genes.[3][5]

The intracellular transport and availability of ATRA are tightly regulated by Cellular Retinoid-Binding Proteins (CRBPs) and Cellular Retinoic Acid-Binding Proteins (CRABPs).[3][5] Specifically, Cellular Retinoic Acid-Binding Protein II (CRABP-II) is known to shuttle ATRA from the cytoplasm to the nucleus, where it is delivered to the RARs.[1][6] Given its central role, CRABP-II has become a key target for studying retinoid signaling and for the development of novel therapeutics.

This compound: A Fluorescent Probe for Retinoid Signaling Research

This compound is a synthetic, fluorescent analog of ATRA that serves as a powerful tool for investigating the retinoid signaling pathway.[7][8] Its core utility lies in its ability to mimic ATRA and bind to CRABP-II with high affinity.[7][8] this compound is a solvatochromatic probe, meaning its fluorescence emission is sensitive to the polarity of its environment.[7][8] When bound to the hydrophobic pocket of CRABP-II, its fluorescence intensity increases and the emission wavelength shifts, providing a detectable signal for binding events.[9][10] This property makes this compound an ideal reagent for developing high-throughput screening assays to identify and characterize novel ligands for CRABP-II.[9][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant retinoids in the context of CRABP-II binding. This data is essential for designing and interpreting competitive binding assays.

CompoundTarget ProteinBinding Affinity (Kd)Reference(s)
This compoundCRABP-II42 nM[8]
All-trans-retinoic acid (ATRA)CRABP-II4.7 nM - 20 nM[12][13]
EC23 (synthetic retinoid)CRABP-II160 nM[9]
9-cis-retinoic acidCRABP-II50 - 70 nM[13]
DC360 (dihydroquinoline retinoid)CRABP-II34.0 ± 2.5 nM[2][10][14]

Experimental Protocols

Fluorescence Displacement Assay for CRABP-II Ligand Screening

This protocol outlines a fluorescence displacement assay using this compound to identify and quantify the binding of unlabeled compounds to CRABP-II.[9] The assay is based on the principle that a competing ligand will displace this compound from the CRABP-II binding pocket, resulting in a decrease in fluorescence intensity.[9]

Materials:

  • Purified recombinant human CRABP-II

  • This compound

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CRABP-II in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired working concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 100 nM CRABP-II solution

      • 100 nM this compound solution

      • An aliquot of the test compound at various concentrations.

    • Include control wells:

      • Positive control: CRABP-II and this compound without any test compound.

      • Negative control: Assay buffer only.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 355 nm and emission at approximately 460 nm.[9]

  • Data Analysis:

    • Calculate the percentage of this compound displacement for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of displacement against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% displacement of this compound.

    • The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The Canonical Retinoid Signaling Pathway

The following diagram illustrates the key steps in the canonical retinoid signaling pathway, from the uptake of retinol to the regulation of gene expression.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP4 Retinol-RBP4 Complex STRA6 STRA6 Receptor Retinol_RBP4->STRA6 Binds Retinol Retinol STRA6->Retinol Internalization CRBP CRBP Retinol->CRBP Binds ADH ADH/RDH CRBP->ADH Retinal Retinal RALDH RALDH Retinal->RALDH ADH->Retinal Oxidation ATRA All-trans-Retinoic Acid (ATRA) CRABP2 CRABP-II ATRA->CRABP2 Binds CYP26 CYP26 ATRA->CYP26 Degradation RAR_RXR_ATRA RAR-RXR-ATRA Complex RALDH->ATRA Irreversible Oxidation ATRA_CRABP2 ATRA-CRABP-II Complex CRABP2->ATRA_CRABP2 Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RAR RAR ATRA_CRABP2->RAR Delivers ATRA RAR->RAR_RXR_ATRA RXR RXR RXR->RAR_RXR_ATRA RARE RARE (DNA) RAR_RXR_ATRA->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Identification cluster_validation Hit Validation Compound_Library Compound Library (in 384-well plates) Dispensing Automated Dispensing of Reagents and Compounds into Assay Plates Compound_Library->Dispensing Reagent_Prep Prepare CRABP-II and this compound solutions Reagent_Prep->Dispensing Incubation Incubation (Room Temperature, 30 min) Dispensing->Incubation Fluorescence_Reading Fluorescence Reading (Excitation: 355 nm, Emission: 460 nm) Incubation->Fluorescence_Reading Data_Processing Raw Data Processing and Normalization Fluorescence_Reading->Data_Processing Hit_Identification Hit Identification (e.g., % Inhibition > 50%) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves and IC50 Determination for Hits Hit_Identification->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation (Re-testing) Dose_Response->Hit_Confirmation Orthogonal_Assays Orthogonal Assays (e.g., Cellular Assays) Hit_Confirmation->Orthogonal_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assays->SAR_Studies

References

An In-depth Technical Guide to the DC271 Fluorescence Competition Assay for Retinoid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of the fluorescence competition assay utilizing DC271, a fluorescent analog of retinoic acid. This assay offers a robust and high-throughput method for identifying and characterizing ligands for retinoic acid-binding proteins, which are crucial targets in various physiological and pathological processes, including cancer and developmental disorders.

Core Principles of the this compound Fluorescence Assay

The this compound fluorescence assay is a type of competition binding assay. The fundamental principle lies in the displacement of the fluorescent probe, this compound, from its target protein by a non-fluorescent competitor compound. This compound is a synthetic retinoid that is intrinsically fluorescent.[1][2][3] Its fluorescence properties are highly sensitive to its local environment, a phenomenon known as solvatochromism.[4][5]

When this compound is bound to the hydrophobic binding pocket of a retinoid-binding protein, such as Cellular Retinoic Acid-Binding Protein II (CRABP-II), its fluorescence is intense and blue-shifted.[1][6] Conversely, in a polar aqueous environment, its fluorescence is weak and red-shifted.[4] This significant difference in fluorescence intensity and emission wavelength upon binding forms the basis of the assay.

The assay is performed by incubating the target protein with this compound. The addition of a compound that competes for the same binding site will displace this compound into the aqueous solvent. This displacement leads to a measurable decrease in fluorescence intensity, which is directly proportional to the binding affinity of the competitor compound.[1][5] This method provides a direct and sensitive way to screen for and quantify the binding of unlabeled compounds.[2][3][7]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and its interaction with CRABP-II, as well as the binding affinities of related proteins.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Weight 347.46 g/mol [4]
Formula C₂₃H₂₅NO₂[4]
CAS Number 198696-03-6[4]
Solubility Up to 50 mM in DMSO, up to 10 mM in ethanol[4]
Purity ≥98%[4][8]
Storage Temperature -20°C[4]

Table 2: Fluorescence Properties of this compound in Various Solvents

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Reference(s)
DMSO 35144219.3[4][9]
Ethanol 3504611.14[4][9]
DCM 38257271.45[4][9]
Toluene 37844780.21[4][9]

Table 3: Binding Affinities (Kd) for Retinoid-Binding Proteins

LigandProteinKd (nM)Assay MethodReference(s)
This compound CRABP-II42Fluorescence Assay[4][8][9]
EC23 CRABP-II160This compound Competition Assay[1][5]
All-trans-retinoic acid (ATRA) CRABP-I1.5 (high affinity), 69 (low affinity)HPLC-based Assay[10]
All-trans-retinoic acid (ATRA) CRABP-II4.7 (high affinity), 101 (low affinity)HPLC-based Assay[10]

Experimental Protocols

This section provides a detailed methodology for performing the this compound fluorescence competition assay.

Materials and Reagents
  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Recombinant Human CRABP-II: Stock solution in a suitable buffer (e.g., Tris-HCl with NaCl).

  • Test Compounds: Stock solutions in DMSO.

  • Assay Buffer: For example, 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Black, non-binding 96-well or 384-well plates. [1]

  • Fluorescence plate reader with excitation and emission filters appropriate for this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, this compound, CRABP-II, Test Compounds) plate Dispense Assay Buffer to Microplate reagents->plate add_protein Add CRABP-II to wells plate->add_protein add_this compound Add this compound to wells add_protein->add_this compound add_compounds Add Test Compounds (or DMSO control) add_this compound->add_compounds incubation Incubate at Room Temperature (e.g., 30 minutes) add_compounds->incubation read_fluorescence Measure Fluorescence (Ex/Em appropriate for this compound) incubation->read_fluorescence plot_data Plot Fluorescence vs. Compound Concentration read_fluorescence->plot_data calculate_ic50 Calculate IC50 Values plot_data->calculate_ic50 calculate_kd Determine Binding Affinity (Kd) calculate_ic50->calculate_kd

Caption: Experimental workflow for the this compound fluorescence competition assay.
Detailed Assay Protocol

  • Preparation of Reagents:

    • Prepare a working solution of CRABP-II in assay buffer to a final concentration of 200 nM.

    • Prepare a working solution of this compound in assay buffer to a final concentration of 200 nM.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup (96-well plate format):

    • Add 50 µL of the 200 nM CRABP-II working solution to each well.

    • Add 50 µL of the 200 nM this compound working solution to each well. This results in a 100 nM final concentration of both protein and probe in a 100 µL volume.[1]

    • For control wells, add the corresponding volume of assay buffer instead of the protein or test compound.

      • No-protein control: To determine the background fluorescence of this compound.

      • No-competitor control (DMSO only): To determine the maximum fluorescence signal of the protein-probe complex.

    • Add a small volume (e.g., 1-2 µL) of the diluted test compounds to the appropriate wells.

    • The final volume in each well should be consistent.

  • Incubation:

    • Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths should be optimized based on the instrument and the specific assay conditions, but will be in the range of 340-410 nm for excitation and 440-460 nm for emission.[1]

  • Data Analysis:

    • Subtract the background fluorescence (no-protein control) from all readings.

    • Normalize the data to the no-competitor control (100% binding).

    • Plot the normalized fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve using a suitable sigmoidal model to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of this compound).

    • The binding affinity (Ki) of the competitor can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the Kd of this compound is known.

Retinoid Signaling Pathway

The this compound assay is a tool to investigate a key component of the broader retinoid signaling pathway. Understanding this pathway is essential for interpreting the biological significance of the assay results. Retinoic acid plays a critical role in cell differentiation, proliferation, and apoptosis.[5][11]

retinoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP4 Complex Retinol (B82714) Retinol Retinol_RBP->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RALDH RA_CRABP2 RA-CRABP-II Complex Retinoic_Acid->RA_CRABP2 CRABP2 CRABP-II CRABP2->RA_CRABP2 RAR_RXR RAR-RXR Heterodimer RA_CRABP2->RAR_RXR RA Transport & Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates/Represses

Caption: Simplified diagram of the retinoic acid signaling pathway.

In this pathway, retinol is taken up by the cell and converted to retinoic acid (RA).[12] RA is then chaperoned by cellular retinoic acid-binding proteins, such as CRABP-II, to the nucleus.[13] In the nucleus, RA binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[4] This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription and leading to changes in cellular function.[4][12] The this compound assay allows for the identification of compounds that can modulate this pathway at the level of RA binding to CRABP-II.

References

Technical Guide to Exploratory Studies Utilizing the Fluorescent Retinoid Probe, DC271

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. Its intrinsic solvatochromic fluorescence makes it a valuable tool for investigating the retinoid signaling pathway, particularly for studying the interaction of ligands with cellular retinoic acid-binding proteins (CRABPs). This guide provides an in-depth overview of this compound, its properties, and its application in exploratory research, with a focus on experimental protocols and data interpretation.

Physicochemical and Binding Properties of this compound

This compound serves as a fluorescent probe that mimics the action of endogenous retinoic acid. Its utility is rooted in its specific binding to cellular retinoid-binding protein II (CRABPII) and its responsive fluorescent characteristics.

PropertyValueReference
Molecular Weight 347.46 g/mol [1]
Formula C₂₃H₂₅NO₂[1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol[1]
Storage Store at -20°C[1]
Binding Affinity (Kd) 42 nM for Cellular Retinoid Binding Protein II (CRABPII)[1]

Mechanism of Action and Signaling Pathway

As an analog of ATRA, this compound is understood to influence the canonical retinoid signaling pathway. Upon entering the cell, it binds to CRABPII. This complex is then believed to be targeted to the nucleus where retinoic acid is transferred to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. In human keratinocyte (HaCaT) cells, treatment with 1 µM this compound for 72 hours has been shown to activate the same set of genes as endogenous retinoic acid.[1]

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_in This compound (extracellular) DC271_cell This compound DC271_in->DC271_cell Cellular Uptake DC271_CRABPII This compound-CRABPII Complex DC271_cell->DC271_CRABPII Binding CRABPII CRABPII CRABPII->DC271_CRABPII RAR RAR DC271_CRABPII->RAR RA Transfer RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Expression Target Gene Transcription RARE->Gene_Expression Modulation Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Translation Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Protein_Synthesis->Cellular_Response Leads to

Caption: Canonical Retinoid Signaling Pathway Activated by this compound.

Experimental Protocols

Fluorescence Competition Assay for CRABPII Binding

This assay is designed to determine the binding affinity of unlabeled test compounds for CRABPII by measuring their ability to displace this compound. A reduction in fluorescence intensity indicates displacement of this compound from the CRABPII binding pocket.

Materials:

  • Black, non-binding surface 96-well plates

  • Recombinant human CRABPII

  • This compound solution (in DMSO or ethanol)

  • Test compounds (unlabeled)

  • Assay Buffer (e.g., PBS with 5% DMSO)

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of CRABPII and this compound in the assay buffer to a final concentration of 100 nM each.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the 100 nM CRABPII solution to each well.

  • Add 50 µL of the serially diluted test compounds to the respective wells.

  • Add 50 µL of the 100 nM this compound solution to each well, bringing the total volume to 150 µL.

  • Include control wells:

    • Maximum Fluorescence: CRABPII + this compound + Assay Buffer (no test compound)

    • Minimum Fluorescence: this compound + Assay Buffer (no CRABPII or test compound)

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~335 nm and emission at ~440 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Fluorescence Competition Assay

Competition_Assay_Workflow start Start prepare_reagents Prepare 100 nM CRABPII and 100 nM this compound solutions start->prepare_reagents plate_setup Add CRABPII, test compounds, and this compound to 96-well plate (Total Volume = 150 µL) prepare_reagents->plate_setup prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->plate_setup incubation Incubate for 1 hour at room temperature (protected from light) plate_setup->incubation read_fluorescence Measure fluorescence (Ex: ~335 nm, Em: ~440 nm) incubation->read_fluorescence analyze_data Calculate % inhibition, IC50, and Kd read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the this compound Fluorescence Competition Assay.

Cell-Based Assay for Gene Expression in HaCaT Keratinocytes

This protocol outlines the treatment of human keratinocytes with this compound to study its effects on gene expression.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound solution (in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Culture HaCaT cells in standard conditions until they reach the desired confluency.

  • Prepare a 1 µM working solution of this compound in the cell culture medium.

  • Replace the existing medium in the cell culture plates with the this compound-containing medium.

  • Include a vehicle control (medium with the same concentration of DMSO used for this compound).

  • Incubate the cells for 72 hours.

  • After incubation, wash the cells with PBS and lyse them for RNA extraction.

  • Perform RNA isolation according to the kit manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR to analyze the expression levels of target genes (e.g., genes known to be regulated by ATRA, such as those for keratins, loricrin, and filaggrin).

  • Normalize the gene expression data to a housekeeping gene and compare the expression levels in this compound-treated cells to the vehicle control.

Data Presentation

Quantitative Data Summary
ParameterCompoundValue
Binding Affinity (Kd) to CRABPII This compound42 nM
Binding Affinity (Kd) to CRABPII EC23160 nM

EC23 is another synthetic retinoid, and its Kd was determined using the this compound fluorescence competition assay, demonstrating the utility of this method.

Conclusion

This compound is a powerful and versatile fluorescent probe for the investigation of the retinoid signaling pathway. Its well-characterized binding to CRABPII and its utility in a high-throughput fluorescence competition assay make it an excellent tool for screening and characterizing novel ligands targeting this pathway. Furthermore, its ability to mimic the action of endogenous retinoic acid in cellular models allows for the detailed study of downstream gene regulation and cellular responses. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their exploratory studies in drug discovery and cell biology.

References

DC271 as a Retinoic Acid Receptor (RAR) Agonist: A Technical Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC271 is a novel, fluorescently-tagged synthetic retinoid designed as an analog of all-trans-retinoic acid (ATRA). Its intrinsic fluorescence provides a powerful tool for studying retinoid signaling pathways. Functionally, this compound acts as a Retinoic Acid Receptor (RAR) agonist, mimicking the biological effects of endogenous retinoids by activating RAR-mediated gene transcription. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical properties, and the experimental methodologies used to characterize it. While quantitative data on its direct binding to RAR subtypes is not publicly available, this guide consolidates the existing knowledge to support further research and development.

Introduction to Retinoid Signaling and this compound

Retinoid signaling, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a critical pathway regulating a multitude of physiological processes, including cellular differentiation, proliferation, and apoptosis.[1] RARs, comprising three subtypes (RARα, RARβ, and RARγ), act as ligand-inducible transcription factors that, upon binding to agonists like ATRA, heterodimerize with RXRs and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1]

This compound is a synthetic retinoid that elicits cellular responses consistent with ATRA.[2] A key feature of this compound is its inherent solvatochromatic fluorescence, making it a valuable probe for biochemical and intracellular studies.[3][4] It has been shown to bind to the cellular retinoic acid-binding protein II (CRABPII), a key protein in the retinoid signaling cascade responsible for shuttling retinoic acid to the nucleus.[2]

Mechanism of Action

As a RAR agonist, this compound is proposed to follow the canonical retinoid signaling pathway. Upon entering the cell, it can be chaperoned by cellular binding proteins, such as CRABPII, to the nucleus.[2] Within the nucleus, this compound binds to the ligand-binding pocket of RARs, inducing a conformational change that facilitates the recruitment of coactivator proteins and the initiation of target gene transcription.[1] RNA sequencing analysis of human epithelial cells treated with fluorescent retinoid analogues, including the family of compounds to which this compound belongs, has confirmed that they regulate cellular processes in a manner similar to ATRA.[3][4]

Signaling Pathway Diagram

RAR_Signaling_Pathway Figure 1: Canonical RAR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_out This compound DC271_in This compound DC271_out->DC271_in Cellular Uptake DC271_CRABPII This compound-CRABPII Complex DC271_in->DC271_CRABPII CRABPII CRABPII CRABPII->DC271_CRABPII RAR RAR DC271_CRABPII->RAR Nuclear Translocation & Ligand Transfer RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR DC271_RAR_RXR This compound-RAR-RXR Complex RAR_RXR->DC271_RAR_RXR This compound Binding RARE RARE DC271_RAR_RXR->RARE Binds to RARE Gene Target Gene DC271_RAR_RXR->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, etc.) Protein->Response

Caption: Figure 1: Canonical RAR Signaling Pathway.

Physicochemical and Fluorescent Properties

This compound is a synthetic analog of ATRA with a modified chemical structure that imparts intrinsic fluorescence. Its solvatochromatic properties are a key feature, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. This characteristic is exploited in binding assays, as the fluorescence of this compound is significantly enhanced in the nonpolar environment of a protein's binding pocket compared to an aqueous solution.

Table 1: Physicochemical and Fluorescent Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₂N/A
Molecular Weight 347.46 g/mol N/A
Binding to CRABPII (Kd) 42 nMN/A
Fluorescence Solvatochromatic[3][4]

Note: Specific excitation and emission maxima vary with the solvent environment. Detailed spectral data can be found in the primary literature.

Experimental Protocols

Fluorescence Competition Binding Assay

This assay is designed to determine the binding affinity of unlabeled compounds to a target protein (e.g., CRABPII or RARs) by measuring their ability to displace the fluorescent ligand, this compound.

Principle: The fluorescence of this compound is high when bound to the hydrophobic binding pocket of the target protein and low when free in an aqueous buffer. An unlabeled competitor compound will displace this compound from the binding pocket, leading to a decrease in fluorescence intensity. The degree of fluorescence quenching is proportional to the amount of this compound displaced and is therefore indicative of the competitor's binding affinity.

Workflow Diagram

Fluorescence_Competition_Assay Figure 2: Fluorescence Competition Assay Workflow start Start prepare_reagents Prepare Reagents: - Target Protein (e.g., RAR) - this compound (Fluorescent Ligand) - Test Compound (Competitor) - Assay Buffer start->prepare_reagents incubate Incubate Components: Target Protein + this compound + Test Compound (Varying Conc.) prepare_reagents->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence plot_data Plot Fluorescence vs. Test Compound Concentration measure_fluorescence->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50 determine_ki Determine Ki from IC50 calculate_ic50->determine_ki end End determine_ki->end

Caption: Figure 2: Fluorescence Competition Assay Workflow.

Detailed Methodology (Based on CRABPII Assay): A specific protocol for RAR binding with this compound is not publicly available. The following is a generalized protocol based on the published CRABPII assay.

  • Reagent Preparation:

    • Prepare a stock solution of the target RAR protein in a suitable assay buffer (e.g., phosphate-buffered saline).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

  • Assay Setup:

    • In a microplate (e.g., a black, non-binding 96-well plate), add the target RAR protein to a final concentration determined by optimization (e.g., 100 nM).

    • Add this compound to each well at a concentration close to its Kd for the target protein (if known) or at a concentration that gives a robust fluorescent signal.

    • Add the serial dilutions of the test compound to the respective wells. Include control wells with no test compound (maximum fluorescence) and wells with no protein (background fluorescence).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound in the protein-bound state.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of this compound).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of this compound for the target protein.

Cellular Activity Assessment in HaCaT Keratinocytes

While a specific protocol for this compound treatment of HaCaT cells followed by RNA sequencing is not detailed in the public domain, a general methodology can be outlined based on standard cell culture and transcriptomic analysis techniques.

Principle: HaCaT cells, a human keratinocyte cell line, are a relevant model for studying the effects of retinoids on epithelial cell differentiation and gene expression. By treating these cells with this compound and performing RNA sequencing, one can identify the genes and pathways that are modulated by its RAR agonist activity.

Experimental Workflow Diagram

HaCaT_RNA_Seq_Workflow Figure 3: HaCaT Cell Treatment and RNA-Seq Workflow start Start culture_cells Culture HaCaT Cells start->culture_cells treat_cells Treat Cells with this compound (and Vehicle Control) culture_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate harvest_cells Harvest Cells and Extract Total RNA incubate->harvest_cells rna_qc RNA Quality Control (e.g., RIN) harvest_cells->rna_qc library_prep Library Preparation rna_qc->library_prep sequencing RNA Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis sequencing->data_analysis end End data_analysis->end

Caption: Figure 3: HaCaT Cell Treatment and RNA-Seq Workflow.

Generalized Methodology:

  • Cell Culture:

    • Culture HaCaT cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Treatment:

    • Seed HaCaT cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control group (treated with the solvent alone).

  • Incubation:

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

  • RNA Extraction and Quality Control:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess the quality and integrity of the extracted RNA using spectrophotometry and capillary electrophoresis (e.g., calculating the RNA Integrity Number, RIN).

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the high-quality RNA samples.

    • Perform high-throughput sequencing (e.g., on an Illumina platform).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform differential gene expression analysis between the this compound-treated and vehicle control groups.

    • Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by this compound.

In Vivo Studies

To date, there is no publicly available information on in vivo studies conducted with this compound. Such studies would be essential to evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), pharmacodynamic effects, and safety profile in a whole-organism context.

Summary and Future Directions

This compound is a valuable tool for the study of retinoid signaling, acting as a fluorescent RAR agonist. Its unique photophysical properties enable the development of novel binding assays. While its activity as a RAR agonist has been established at a cellular level, further research is required to fully characterize its pharmacological profile. Specifically, future studies should focus on:

  • Quantitative determination of binding affinities (Kd or Ki) and functional potencies (EC50) of this compound for the individual RAR subtypes (RARα, RARβ, and RARγ).

  • Detailed transcriptomic and proteomic analyses to fully elucidate the downstream effects of this compound-mediated RAR activation.

  • In vivo studies in animal models to assess the pharmacokinetics, efficacy, and safety of this compound.

The insights gained from such studies will be crucial for understanding the therapeutic potential of this compound and for the design of next-generation RAR modulators.

References

The Role of DC271 in Elucidating Cellular Retinoid Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), and its application in the study of cellular retinoid uptake and intracellular dynamics. This document details the core principles of this compound's mechanism as a fluorescent probe, presents its quantitative properties, outlines key experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction to this compound and Cellular Retinoid Transport

Retinoids, a class of molecules derived from vitamin A, are crucial for a multitude of biological processes, including cell growth, differentiation, and vision. The cellular uptake and intracellular transport of these lipophilic molecules are tightly regulated processes mediated by a series of binding proteins and receptors. Understanding these pathways is paramount for the development of therapeutics targeting retinoid signaling, which has implications in oncology, dermatology, and neurodegenerative diseases.[1]

This compound is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA) designed as a molecular probe to investigate these processes.[2] Its intrinsic fluorescence, which is sensitive to the polarity of its microenvironment (solvatochromism), makes it a powerful tool for studying protein-ligand interactions and for visualizing retinoid trafficking within cells.[2][3]

Quantitative Data Presentation

The utility of this compound as a research tool is underpinned by its specific photophysical and biochemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Photophysical Properties of this compound

PropertyValueSource
Binding Affinity (Kd) to CRABP-II 42 nM[2]
Molecular Weight 347.46 g/mol [1]
Formula C₂₃H₂₅NO₂[1]
Purity ≥98% (HPLC)[3]
Storage Store at -20°C[1]
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol[1]

Table 2: Solvatochromatic Properties of this compound

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Source
DMSO 35144219.3[3]
Ethanol 3504611.14[3]
DCM 38257271.45[3]
Toluene 37844780.21[3]

Core Signaling and Transport Pathways

The cellular uptake of retinoids is a multi-step process. While this compound is an analog of retinoic acid, its uptake is presumed to follow a similar, albeit not fully elucidated, pathway. The initial uptake of retinol (B82714) from the bloodstream is primarily mediated by the membrane receptor STRA6, which binds to the retinol-binding protein (RBP) complex. Once inside the cell, retinoids are chaperoned by cellular retinoid-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). This compound has been extensively used to study the interactions with CRABP-II.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binding Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation CRABP2 CRABP-II Retinoic_Acid->CRABP2 Binding Nucleus Nucleus (Gene Transcription) CRABP2->Nucleus Translocation & Signaling DC271_in This compound DC271_in->CRABP2 Binding (Fluorescent Probe)

A diagram of the cellular retinoid uptake and signaling pathway.

Experimental Protocols

Fluorescence Competition Assay for CRABP-II Binding

This protocol describes a high-throughput capable assay to measure the binding of non-labeled compounds to CRABP-II in competition with this compound.[2]

Materials:

  • Purified recombinant CRABP-II

  • This compound stock solution (in DMSO)

  • Test compounds (in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of CRABP-II and this compound in the assay buffer. A final concentration of 100 nM for both CRABP-II and this compound is recommended as a starting point.

  • Dispense the CRABP-II/DC271 solution into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (maximum fluorescence) and a control with a known high-affinity ligand like all-trans-retinoic acid (minimum fluorescence).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound in a protein-bound state (e.g., Excitation ~350 nm, Emission ~460 nm).

  • The reduction in fluorescence intensity in the presence of a test compound is indicative of its ability to displace this compound from the CRABP-II binding pocket.

  • Data can be analyzed to determine the relative binding affinity of the test compounds. For quantitative analysis, a serial dilution of a plausible hit can be used to generate a binding curve and calculate the dissociation constant (Kd).

G start Start prepare_reagents Prepare CRABP-II/DC271 Solution (100 nM each) start->prepare_reagents dispense Dispense into 96-well Plate prepare_reagents->dispense add_compounds Add Test Compounds (and controls) dispense->add_compounds incubate Incubate (e.g., 30 min) Protected from Light add_compounds->incubate measure_fluorescence Measure Fluorescence (Ex: ~350 nm, Em: ~460 nm) incubate->measure_fluorescence analyze Analyze Data (Displacement of this compound) measure_fluorescence->analyze end End analyze->end G DC271_aq This compound in Aqueous Solution (Polar Environment) prop_aq Low Fluorescence Quantum Yield Red-shifted Emission DC271_aq->prop_aq DC271_bound This compound in Hydrophobic Pocket (Non-polar Environment) prop_bound High Fluorescence Quantum Yield Blue-shifted Emission DC271_bound->prop_bound

References

In-depth Technical Guide: Fundamental Research Applications of DC271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. Its intrinsic solvatochromic fluorescence makes it a powerful tool for investigating the retinoid signaling pathway, a critical regulator of cellular proliferation, differentiation, and apoptosis. This guide provides an in-depth overview of the core research applications of this compound, focusing on its mechanism of action, experimental protocols, and the interpretation of quantitative data.

Core Mechanism of Action

This compound functions as a molecular probe to study the interactions of retinoids with their binding proteins, primarily the cellular retinoic acid-binding protein II (CRABPII). Like endogenous ATRA, this compound binds to the hydrophobic pocket of CRABPII.[1][2] This binding event is central to its utility in fundamental research.

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment, a property known as solvatochromism.[1][2] In a polar aqueous solution, its fluorescence is quenched. However, upon binding to the nonpolar pocket of CRABPII, its quantum yield increases significantly, resulting in a strong fluorescent signal. This change in fluorescence provides a direct readout of the binding event.

Key Research Applications

The primary application of this compound is in a fluorescence displacement assay to screen for and characterize compounds that bind to CRABPII. In this assay, a test compound competes with this compound for binding to CRABPII. Displacement of this compound by a competing ligand leads to a decrease in the fluorescence signal, which can be quantified to determine the binding affinity of the test compound. This high-throughput capable assay offers a significant advantage over traditional radioligand binding assays.[1][2]

Furthermore, this compound can be used to study the biological effects of retinoid signaling in cell-based assays. It has been demonstrated that this compound activates the same downstream genes as ATRA in human keratinocyte (HaCaT) cells, making it a valuable tool for investigating the regulation of gene expression by retinoids.

Data Presentation

The following tables summarize the key quantitative data related to this compound and its use in binding assays.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid
Molecular Weight 347.46 g/mol
Binding Affinity (Kd) to CRABPII 42 nM
Excitation Wavelength (λex) 355 nm (in assay buffer)[2]
Emission Wavelength (λem) 460 nm (in assay buffer)[2]

Table 2: Comparative Binding Affinities Determined by this compound Displacement Assay

CompoundTargetAssay TypeIC50 / KdReference
This compound CRABPIIDirect Binding42 nM (Kd)
EC23 CRABPIICompetition160 nM (Kd, estimated)[1]
All-trans retinoic acid (ATRA) CRABPIICompetitionBinds effectively (Qualitative)[1]
13-cis-retinoic acid CRABPIICompetitionBinds effectively (Qualitative)
9-cis-retinoic acid CRABPIICompetitionIneffective displacement
DC645 CRABPIICompetition0.25 ± 0.06 µM (Kd)[3]
DC645 CRABPI-L29CCompetition1.94 ± 0.11 µM (Kd)[3]

Table 3: Retinoid-Induced Gene Expression Changes in Human Keratinocytes

GeneRegulation by RetinoidsFold Change (approx.)Reference
Keratin 4 (K4) Up-regulated100-1000 fold[4]
Keratin 13 (K13) Up-regulated10-50 fold[4]
CRABP II Up-regulated10-50 fold[4][5]
Keratin 2e (K2e) Down-regulated100-1000 fold[4]
Keratin 1 (K1) No change-[4]
Keratin 10 (K10) No change-[4]
CYP26A1 Up-regulatedVaries with concentration[6]
Transglutaminase 1 (TGM1) Down-regulatedVaries with concentration[6]
Aquaporin 3 (AQP3) Up-regulatedVaries with concentration and time[7]

Experimental Protocols

Fluorescence Displacement Assay for CRABPII Ligand Screening

This protocol describes a method to determine the binding affinity of a test compound to CRABPII by measuring its ability to displace this compound.

Materials:

  • Recombinant human CRABPII

  • This compound

  • Test compounds

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CRABPII in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (e.g., 100 nM).[2]

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • CRABPII solution (final concentration, e.g., 100 nM).[2]

      • This compound solution (final concentration, e.g., 100 nM).[2]

      • Serial dilutions of the test compound or vehicle control.

    • Include control wells containing:

      • This compound and CRABPII (maximum fluorescence).

      • This compound only (background fluorescence).

      • Buffer only (blank).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the maximum fluorescence (this compound + CRABPII) and minimum fluorescence (a known potent binder or background).

    • Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a suitable competition binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assay for Retinoid-Induced Gene Expression in HaCaT Cells

This protocol outlines a method to assess the effect of this compound or other retinoids on the expression of target genes in human keratinocytes.

Materials:

  • HaCaT cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound or other test retinoids

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., KRT4, CRABP2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in appropriate culture vessels until they reach the desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound or other retinoids for a specified period (e.g., 24-72 hours).[7][8] Include a vehicle control (e.g., DMSO).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Mandatory Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol-RBP4->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH CRABPII_unbound CRABPII ATRA->CRABPII_unbound DC271_cyto This compound DC271_cyto->CRABPII_unbound CRABPII_ATRA CRABPII-ATRA CRABPII_unbound->CRABPII_ATRA Binds CRABPII_this compound CRABPII-DC271 CRABPII_unbound->CRABPII_this compound Binds (Fluorescent) RAR RAR CRABPII_ATRA->RAR CRABPII_this compound->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoid signaling pathway illustrating the role of this compound.

Fluorescence_Displacement_Assay cluster_initial_state Initial State cluster_competition Competition CRABPII CRABPII CRABPII_this compound CRABPII-DC271 Complex (High Fluorescence) CRABPII->CRABPII_this compound This compound This compound This compound->CRABPII_this compound CRABPII_Ligand CRABPII-Ligand Complex (Non-fluorescent) CRABPII_this compound->CRABPII_Ligand + Test Ligand DC271_displaced Displaced this compound (Low Fluorescence) CRABPII_this compound->DC271_displaced Displacement Test_Ligand Test Ligand Test_Ligand->CRABPII_Ligand

Caption: Workflow of the this compound fluorescence displacement assay.

Solvatochromism DC271_polar This compound in Aqueous Buffer Low_Fluorescence Low Fluorescence DC271_polar->Low_Fluorescence DC271_nonpolar This compound bound to CRABPII High_Fluorescence High Fluorescence DC271_nonpolar->High_Fluorescence

Caption: Solvatochromic property of this compound.

References

Methodological & Application

Application Notes and Protocols for DC271 in Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC271 is a novel synthetic retinoid characterized by its intrinsic fluorescence. This property makes it a valuable tool for in vitro binding assays, particularly for studying the interaction of compounds with retinoid-binding proteins. The protocol detailed below describes a fluorescence competition assay utilizing this compound to determine the binding affinities of unlabeled compounds for the Cellular Retinoic Acid Binding Protein II (CRABP-II). This high-throughput capable assay offers a direct and sensitive method for screening and characterizing potential modulators of the retinoid signaling pathway.[1][2]

The assay is based on the principle of fluorescence displacement. This compound, when bound to the hydrophobic pocket of CRABP-II, exhibits a significant increase in its quantum yield, resulting in a strong fluorescent signal. When a competing, non-fluorescent ligand is introduced, it displaces this compound from the binding pocket, leading to a decrease in the overall fluorescence intensity. This reduction in fluorescence is proportional to the binding affinity of the test compound, allowing for the determination of its binding constant.[2][3]

Retinoid Signaling Pathway

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors. Cellular Retinoic Acid Binding Proteins (CRABPs) are cytosolic proteins that bind retinoic acid with high affinity and are believed to play a crucial role in regulating the intracellular concentration of free retinoic acid and its delivery to the nuclear retinoic acid receptors (RARs). Once in the nucleus, retinoic acid binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This ligand-activated receptor complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) RA All-trans-Retinoic Acid (RA) Retinol->RA Oxidation CRABP CRABP-II RA->CRABP Binding RA_CRABP RA-CRABP-II Complex RA->RA_CRABP CRABP->RA_CRABP RA_n RA RA_CRABP->RA_n Transport & Release RAR_RXR RAR-RXR Heterodimer RA_n->RAR_RXR Binding RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Modulation

Caption: Simplified diagram of the Retinoid Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative binding data obtained using the this compound competition assay. The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor, where a lower Kd value indicates a higher binding affinity.

CompoundTarget ProteinAssay TypeDissociation Constant (Kd)Reference
EC23CRABP-IIFluorescence Competition160 nM[2]
DC360CRABP-IIFluorometric Titration34.0 ± 2.5 nM[4]
All-trans-Retinoic Acid (ATRA)CRABP-IITryptophan Fluorescence Quenching2.0 ± 1.2 nM[5]

Experimental Protocols

This compound in Vitro Competition Binding Assay

This protocol describes the steps to measure the binding of test compounds to CRABP-II using a fluorescence displacement assay with this compound.

Materials:

  • Purified recombinant CRABP-II protein

  • This compound (fluorescent retinoid probe)

  • Test compounds

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving compounds)

  • Black, non-binding surface 96-well microplates

  • Fluorescence microplate reader

Experimental Workflow:

Experimental_Workflow A Prepare Reagents (CRABP-II, this compound, Test Compounds) B Add CRABP-II and this compound to 96-well plate (Final conc. 100 nM each) A->B C Add Test Compound (Serial Dilutions) B->C D Incubate at Room Temperature C->D E Measure Fluorescence (Ex: 355 nm, Em: 460 nm) D->E F Data Analysis (Plot Fluorescence vs. Compound Conc.) E->F G Calculate IC50 and Kd F->G

Caption: Workflow for the this compound competition binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CRABP-II protein in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired working concentration. Protect from light.

    • Prepare stock solutions of test compounds in DMSO. Create a serial dilution of each test compound in Assay Buffer.

  • Assay Setup:

    • In a black, non-binding 96-well plate, add 50 µL of 2X CRABP-II solution to each well (to a final concentration of 100 nM).

    • Add 50 µL of 2X this compound solution to each well (to a final concentration of 100 nM).[2]

    • For the competition assay, add 50 µL of the serially diluted test compounds to the wells. For control wells (maximum fluorescence), add 50 µL of Assay Buffer containing the same concentration of DMSO as the compound wells. For a background control (no binding), add Assay Buffer in place of the CRABP-II solution.

    • The final volume in each well should be 150 µL.[6]

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound this compound).

    • The binding constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for CRABP-II is known.

Safety Precautions:

  • Standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle all chemicals with care. This compound and test compounds should be handled in a well-ventilated area.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Live Cell Imaging with DC271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a fluorescent analog of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cellular differentiation, proliferation, and apoptosis.[1] As a solvatochromatic probe, the fluorescence emission of this compound is sensitive to the polarity of its environment, making it a valuable tool for studying retinoid signaling pathways and protein-ligand interactions in live cells.[1][2] These application notes provide a detailed guide for the use of this compound in live cell imaging, including its mechanism of action, key experimental protocols, and data presentation.

Mechanism of Action: this compound acts as a mimic of ATRA, binding to cellular retinoic acid-binding protein II (CRABPII) with high affinity (Kd = 42 nM).[1][2] Upon binding to the hydrophobic pocket of CRABPII, the fluorescence quantum yield of this compound increases significantly, and its emission spectrum undergoes a blue shift. This property allows for the visualization of CRABPII localization and the study of ligand binding dynamics within the cell. Subsequently, the this compound-CRABPII complex can translocate to the nucleus, where it interacts with retinoic acid receptors (RARs) to modulate gene expression, similar to the endogenous ATRA signaling pathway.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight 347.46 g/mol [1]
Formula C23H25NO2[1]
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol[1]
Storage Store at -20°C[1]
Purity ≥98%[1]
CAS Number 198696-03-6[1]
Spectroscopic Data in Various Solvents
SolventExcitation (λex)Emission (λem)Quantum Yield (%)
DMSO351 nm442 nm19.3
Ethanol350 nm461 nm1.14
Dichloromethane (DCM)382 nm572 nm71.45
Toluene378 nm447 nm80.21

Data sourced from R&D Systems and Tocris Bioscience product information.[1][2]

Signaling Pathway and Experimental Workflow

Retinoic Acid Signaling Pathway

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP4 STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation ADH/RDH CRABP2_unbound CRABP2 (unbound) DC271_CRABP2 This compound-CRABP2 Complex (high fluorescence) CRABP2_unbound->DC271_CRABP2 DC271_unbound This compound (low fluorescence) DC271_unbound->DC271_CRABP2 Binding RAR RAR DC271_CRABP2->RAR Nuclear Translocation and Delivery RALDH RALDH Retinoic_Acid All-trans-Retinoic Acid (ATRA) Retinaldehyde->Retinoic_Acid Oxidation RALDH RARE Retinoic Acid Response Element (RARE) RAR->RARE Forms heterodimer with RXR RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: this compound mimics ATRA, binding to CRABP2 for transport and nuclear signaling.

Experimental Workflow for Live Cell Imaging with this compound

Experimental_Workflow Live Cell Imaging Workflow with this compound cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Seed cells on imaging-compatible plates Stock_Solution 2. Prepare this compound stock solution (e.g., 1 mM in DMSO) Working_Solution 3. Dilute this compound to working concentration (e.g., 1 µM) in media Stock_Solution->Working_Solution Incubation 4. Incubate cells with this compound solution Working_Solution->Incubation Wash 5. (Optional) Wash cells with fresh media Incubation->Wash Microscopy 6. Image cells using fluorescence microscope (e.g., confocal) Wash->Microscopy Image_Processing 7. Process and analyze images for localization and intensity Microscopy->Image_Processing Data_Interpretation 8. Interpret results in the context of the biological question Image_Processing->Data_Interpretation

Caption: A streamlined workflow for preparing, staining, and imaging live cells with this compound.

Experimental Protocols

Protocol 1: Live Cell Staining and Imaging of this compound

This protocol is a general guideline and may require optimization based on the cell type and experimental goals.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Cell culture medium (phenol red-free recommended for imaging)

  • Cells of interest (e.g., HaCaT keratinocytes)

  • Imaging-grade culture dishes or plates (e.g., glass-bottom dishes)

  • Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., DAPI or custom UV filter set)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells onto imaging-grade dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution into pre-warmed cell culture medium. A final concentration of 1 µM is a good starting point, based on previous studies.[1]

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period. For live-cell dynamics, incubation times of 30 minutes to 4 hours should be tested. For end-point imaging of nuclear localization, longer incubation times (up to 72 hours) have been reported.[1]

  • Imaging:

    • For shorter incubation times, imaging can often be performed without a wash step to minimize cell stress. However, if background fluorescence is high, gently wash the cells once or twice with pre-warmed, phenol (B47542) red-free medium.

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Excite the sample using a UV or near-UV light source (e.g., 350-380 nm).

    • Collect the emission signal between 440 nm and 500 nm. Note that the emission peak will depend on the intracellular environment.

    • Use the lowest possible excitation intensity and shortest exposure times to minimize phototoxicity and photobleaching.

Protocol 2: Cytotoxicity Assay

This protocol provides a method to assess the potential toxicity of this compound on the chosen cell line.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

    • Replace the medium in the wells with the this compound dilutions.

  • Incubation:

    • Incubate the cells for a period relevant to your imaging experiments (e.g., 4 hours, 24 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Alternatively, for live/dead staining, image the wells with a fluorescence microscope and quantify the number of live and dead cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results to determine the concentration at which this compound exhibits significant cytotoxicity.

Protocol 3: Photostability Assay

This protocol helps to determine the rate of photobleaching of this compound under your specific imaging conditions.

Materials:

  • Cells stained with this compound (as per Protocol 1)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Sample Preparation:

    • Prepare a sample of live cells stained with this compound.

  • Image Acquisition:

    • Locate a field of view with stained cells.

    • Set up a time-lapse acquisition with your intended imaging parameters (excitation intensity, exposure time).

    • Acquire images continuously or at short intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (e.g., a cell nucleus) in each image of the time-lapse series.

    • Plot the fluorescence intensity as a function of time.

    • The rate of decay of the fluorescence signal indicates the photostability of this compound under those specific imaging conditions. Adjust imaging parameters as needed to minimize photobleaching.

Conclusion

This compound is a powerful tool for investigating retinoic acid signaling in living cells. Its solvatochromatic properties provide a unique opportunity to study protein-ligand interactions and the intracellular environment. By following the protocols outlined in these application notes and optimizing them for your specific experimental system, you can effectively utilize this compound to gain valuable insights into the complex roles of retinoids in health and disease.

References

Application Note: DC271 for High-Throughput Screening of Retinoid Mimetics and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1] Their signaling is primarily mediated through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] Cellular Retinoic Acid-Binding Proteins (CRABPs), such as CRABP-II, play a key role in solubilizing and transporting retinoids to the nucleus.[4][5] Dysregulation of the retinoid signaling pathway is implicated in various diseases, including cancer and developmental disorders, making it an attractive target for drug discovery.

DC271 is a novel synthetic fluorescent retinoid analogue that serves as a powerful probe for high-throughput screening (HTS) of compounds that bind to retinoid-binding proteins.[1][6][7] Its fluorescence is environmentally sensitive; it exhibits intense fluorescence in the nonpolar environment of a protein's binding pocket but is significantly quenched in aqueous solutions.[1] This property forms the basis of a fluorescence competition assay. When a test compound displaces this compound from the binding pocket of a protein like CRABP-II, the fluorescence signal decreases, providing a direct measure of the test compound's binding affinity.[1][6][7] This application note provides a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify novel retinoid mimetics or antagonists.

Principle of the Assay

The this compound-based HTS assay is a homogenous, fluorescence-based competition assay. The core principle relies on the significant difference in the quantum yield of this compound when it is bound to a protein versus when it is free in an aqueous buffer.

  • Bound State: this compound, when bound to the hydrophobic pocket of a retinoid-binding protein (e.g., CRABP-II), is shielded from the aqueous environment, resulting in a high fluorescence signal.

  • Competition: In the presence of a compound that competes for the same binding site, this compound is displaced into the aqueous buffer.

  • Unbound State: In the polar aqueous buffer, the fluorescence of this compound is quenched, leading to a low fluorescence signal.

  • Detection: The decrease in fluorescence intensity is directly proportional to the ability of the test compound to displace this compound, thus indicating its binding affinity for the target protein.

This "signal-off" assay format is robust and amenable to automation for screening large compound libraries.

Materials and Reagents

  • This compound: Fluorescent retinoid probe (Tocris Bioscience or other suppliers).

  • Recombinant Human CRABP-II: (or other retinoid-binding protein of interest).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer.

  • Test Compounds: Library of small molecules dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive Control: All-trans retinoic acid (ATRA) or another known CRABP-II ligand.

  • Negative Control: DMSO.

  • Microplates: Black, low-volume, 384-well or 1536-well plates with a non-binding surface.

  • Plate Reader: Capable of measuring fluorescence intensity with appropriate excitation and emission filters.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

  • CRABP-II Stock Solution: Prepare a 1 mg/mL stock solution of recombinant CRABP-II in a suitable buffer (e.g., PBS with 10% glycerol). Store at -80°C in single-use aliquots.

  • Working Solutions: On the day of the experiment, prepare working solutions of this compound and CRABP-II in the assay buffer. The optimal concentrations should be determined empirically through a titration experiment (see below).

  • Compound Plates: Prepare serial dilutions of test compounds and controls in DMSO in separate plates.

Assay Optimization: this compound and CRABP-II Titration

To determine the optimal concentrations of this compound and CRABP-II for the HTS, perform a two-dimensional titration.

  • Prepare a serial dilution of CRABP-II in the assay buffer.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the diluted CRABP-II and this compound to achieve a matrix of varying concentrations.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using an appropriate plate reader (e.g., Excitation: ~350 nm, Emission: ~460 nm; these wavelengths may vary depending on the buffer and should be optimized).

  • Select the concentrations of CRABP-II and this compound that provide a robust signal-to-background ratio (typically >5) and are in the linear range of the binding curve. A common starting point is a CRABP-II concentration close to the Kd of this compound (Kd for CRABP-II is approximately 42 nM) and a this compound concentration at or below the Kd.

High-Throughput Screening Protocol
  • Dispense Reagents: Using an automated liquid handler, dispense the following into the wells of a 384-well plate:

    • Assay Buffer

    • CRABP-II working solution

    • This compound working solution

  • Add Compounds: Transfer a small volume (e.g., 50-100 nL) of the test compounds, positive control (ATRA), and negative control (DMSO) from the compound plates to the assay plates. The final concentration of DMSO should be kept low (e.g., <1%) to avoid interference with the assay.

  • Incubation: Incubate the assay plates at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with optimized settings for this compound.

Data Analysis
  • Calculate Percent Inhibition: The activity of the test compounds is typically expressed as percent inhibition of this compound binding. This is calculated relative to the high (negative control, DMSO) and low (positive control, ATRA) signals. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves: For confirmed hits, perform dose-response experiments with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50). The data can be fitted to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation

The following tables represent hypothetical data from a high-throughput screen using the this compound assay.

Table 1: HTS Assay Parameters and Quality Control

ParameterValueDescription
Assay Volume 20 µLTotal volume per well in a 384-well plate.
[CRABP-II] 50 nMFinal concentration of CRABP-II.
[this compound] 40 nMFinal concentration of this compound.
[Test Compound] 10 µMFinal screening concentration of test compounds.
Positive Control 50 µM ATRAAll-trans retinoic acid for maximal displacement.
Negative Control 1% DMSOVehicle control.
Incubation Time 45 minutesTime to reach binding equilibrium.
Signal-to-Background 8.2(Mean High Signal) / (Mean Low Signal)
Z'-Factor 0.78A measure of assay robustness (>0.5 is excellent).

Table 2: Representative Data from a Primary Screen of 10,000 Compounds

Compound IDFluorescence Intensity (RFU)% InhibitionHit? (Threshold > 50%)
Cmpd-000145,2318.5%No
Cmpd-000218,97668.2%Yes
Cmpd-000342,11215.3%No
............
Cmpd-999915,43276.1%Yes
High Control (Avg)48,5000%N/A
Low Control (Avg)5,900100%N/A

Table 3: Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition (Average)
10098.2
3095.1
1085.4
365.7
148.9
0.325.3
0.110.1
IC50 (µM) 1.05

Visualizations

Retinoid Signaling and this compound Competition Pathway

Retinoid_Signaling_and_DC271_Competition cluster_extracellular Extracellular Space cluster_cytoplasm This compound in buffer (Low Fluorescence) cluster_nucleus Nucleus Retinol_RBP Retinol-RBP STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH CRABP2 CRABP-II RA->CRABP2 Binds RA_CRABP2 RA-CRABP-II Complex CRABP2->RA_CRABP2 DC271_CRABP2 This compound-CRABP-II Complex (High Fluorescence) CRABP2->DC271_CRABP2 This compound This compound (Fluorescent Probe) This compound->CRABP2 Binds RA_CRABP2_n RA-CRABP-II RA_CRABP2->RA_CRABP2_n Translocation DC271_CRABP2->this compound Displacement Test_Cmpd Test Compound Test_Cmpd->CRABP2 Competes RAR_RXR RAR/RXR RA_CRABP2_n->RAR_RXR RA Transfer RARE RARE RAR_RXR->RARE Binds Gene_Tx Gene Transcription RARE->Gene_Tx Activation

Caption: this compound competes with retinoids for CRABP-II binding.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Plate_Prep Prepare 384-well Assay Plates Dispense Dispense Reagents (CRABP-II, this compound) Plate_Prep->Dispense Reagent_Prep Prepare CRABP-II and this compound Solutions Reagent_Prep->Dispense Compound_Prep Prepare Compound and Control Plates Add_Cmpd Add Test Compounds and Controls Compound_Prep->Add_Cmpd Dispense->Add_Cmpd Incubate Incubate at RT Add_Cmpd->Incubate Read_Plate Read Fluorescence Intensity Incubate->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_ID Identify Hits Calc_Inhibition->Hit_ID Dose_Response Perform Dose-Response for Hits Hit_ID->Dose_Response Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50

Caption: Automated workflow for this compound-based HTS.

Logical Relationship of Assay Signal

Assay_Signal_Logic High_Affinity High Affinity Test Compound Displacement This compound Displacement High_Affinity->Displacement Low_Fluorescence Low Fluorescence Signal Displacement->Low_Fluorescence High_Inhibition High % Inhibition (Identified as a Hit) Low_Fluorescence->High_Inhibition

Caption: Logic for hit identification in the this compound assay.

Conclusion

The fluorescent probe this compound provides a sensitive and robust tool for the high-throughput screening of compounds targeting retinoid-binding proteins. The competition assay described is straightforward to implement, automate, and offers a direct biophysical measurement of binding. This methodology facilitates the discovery of novel small molecules that can modulate the retinoid signaling pathway, providing valuable starting points for the development of new therapeutics for a wide range of diseases.

References

Application Notes: DC271 for Fluorescence Displacement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool in drug discovery and biochemical research.[1][2] Its intrinsic solvatochromic fluorescence makes it an ideal probe for fluorescence displacement (FD) assays, providing a direct and efficient method for measuring the binding of non-labeled compounds to retinoid-binding proteins.[3] This technique offers a significant advantage over traditional methods that often require radio-labeling or complex multi-step procedures.[3]

The fluorescence of this compound is highly sensitive to its local environment. In a nonpolar environment, such as the binding pocket of a protein, it exhibits intense, blue-shifted fluorescence. Conversely, in a polar, aqueous environment, its fluorescence is weak and red-shifted.[3] This property is the foundation of the fluorescence displacement assay: when this compound is bound to its target protein, a strong fluorescent signal is observed. If a competing, non-fluorescent ligand is introduced and displaces this compound from the binding pocket, the probe is released into the aqueous solvent, resulting in a measurable decrease in fluorescence intensity. This change in fluorescence is directly proportional to the amount of competing ligand bound to the protein, allowing for the determination of binding affinities.

Principle of the Fluorescence Displacement Assay

The core principle of the this compound-based fluorescence displacement assay is the competition for a binding site on a target protein between the fluorescent probe (this compound) and a non-fluorescent test compound.

A key target for this compound is the Cellular Retinoic Acid-Binding Protein II (CRABP-II), a carrier protein involved in retinoid signaling pathways.[2][3] The binding of this compound to CRABP-II is congruent with that of the endogenous ligand ATRA, with its carboxylate group interacting with the Arg112-Arg133-Tyr135 binding triad.[3]

The experimental workflow can be summarized as follows:

  • Incubation: The target protein (e.g., CRABP-II) is incubated with this compound, allowing them to form a fluorescent complex.

  • Competition: A non-fluorescent test compound is added to the solution.

  • Displacement: If the test compound has affinity for the same binding site, it will compete with and displace this compound.

  • Signal Detection: The displacement of this compound into the aqueous buffer leads to a decrease in its fluorescence signal.

  • Quantification: The reduction in fluorescence is measured and used to determine the binding affinity of the test compound.

Data Presentation

The following table summarizes key quantitative data for this compound and its application in fluorescence displacement assays.

Compound/ParameterTarget ProteinValueMethodReference
This compound
KdCRABP-II42 nMFluorescence Assay[1][2]
EC23 (Synthetic Retinoid)
Kd (estimated)CRABP-II160 nMThis compound Fluorescence Displacement[3]

Note: The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a stronger binding interaction.[4] The inhibition constant (Ki) is also a measure of binding affinity, specifically for inhibitors.[5] IC50 values represent the concentration of a compound that inhibits a specific biological or biochemical function by 50% and are dependent on experimental conditions.[6]

Experimental Protocols

Protocol 1: Qualitative Fluorescence Displacement Assay for High-Throughput Screening

This protocol is designed for the rapid screening of a compound library to identify potential binders to a target protein.

Materials:

  • Target protein (e.g., CRABP-II)

  • This compound

  • Test compounds

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the target protein and this compound in the assay buffer. A final concentration of 100 nM for both CRABP-II and this compound has been shown to be effective.[3]

  • In a 96-well plate, add the target protein-DC271 complex to each well.

  • Add the test compounds from your library to individual wells at a fixed concentration (e.g., 10 µM). Include appropriate controls:

    • Positive control: A known binder to the target protein.

    • Negative control: Assay buffer or a compound known not to bind.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths for this compound will depend on the solvent, but for protein binding assays, excitation around 350 nm and emission around 460 nm is a good starting point.[1][2]

  • Analyze the data by comparing the fluorescence signal in the wells containing test compounds to the controls. A significant decrease in fluorescence indicates potential binding and displacement of this compound.

Protocol 2: Quantitative Determination of Binding Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of a "hit" compound identified from a qualitative screen.

Materials:

  • Target protein (e.g., CRABP-II)

  • This compound

  • Test compound of interest

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the target protein and this compound in the assay buffer at a fixed concentration (e.g., 100 nM each).[3]

  • Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd.

  • In a 96-well plate, add the target protein-DC271 complex to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal curve using a suitable software package (e.g., DynaFit) to a competitive binding model to calculate the Kd of the test compound.[3]

Visualizations

G Mechanism of this compound Fluorescence Displacement Assay cluster_0 Initial State: High Fluorescence cluster_1 Competition and Displacement cluster_2 Final State: Low Fluorescence Protein Target Protein (e.g., CRABP-II) DC271_bound This compound (Bound) Protein->DC271_bound High_Fluorescence High Fluorescence Signal DC271_bound->High_Fluorescence Test_Compound Test Compound (Non-fluorescent) DC271_free This compound (Free in Aqueous Solution) DC271_bound->DC271_free Displacement Protein_Bound_Test Target Protein Test_Compound->Protein_Bound_Test Binds to Protein DC271_free_final This compound (Free) Low_Fluorescence Low Fluorescence Signal DC271_free_final->Low_Fluorescence G Retinoid Signaling Pathway and Assay Target cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Assay Principle ATRA All-trans-Retinoic Acid (ATRA) or this compound CRABPII CRABP-II ATRA->CRABPII Binds to RAR Retinoic Acid Receptor (RAR) CRABPII->RAR Translocates ATRA/DC271 to RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds to RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Displacement Test Compound displaces This compound from CRABP-II CRABPII_Assay CRABP-II Displacement->CRABPII_Assay Competes for binding

References

Application Notes and Protocols for DC271 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), a vital signaling molecule involved in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] As a solvatochromatic probe, the fluorescence emission of this compound is highly sensitive to its local environment.[1][2][3] In aqueous media, its fluorescence is weak; however, upon binding to the hydrophobic pocket of cellular retinoic acid-binding protein II (CRABP-II), its quantum yield significantly increases, leading to a bright fluorescent signal.[2] This property makes this compound an invaluable tool for studying the retinoic acid signaling pathway and for screening potential therapeutic compounds that target this pathway.

These application notes provide a comprehensive guide to utilizing this compound for fluorescence microscopy, including detailed experimental protocols and data presentation.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight347.46 g/mol
FormulaC₂₃H₂₅NO₂
Purity≥98%
StorageStore at -20°C
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol
Kd for CRABPII42 nM[1][3]
Spectral Properties of this compound in Various Solvents
SolventExcitation (λex)Emission (λem)Quantum Yield (%)Reference
DMSO351 nm442 nm19.3[1]
Ethanol350 nm461 nm1.14[1]
Dichloromethane (DCM)382 nm572 nm71.45[1]
Toluene378 nm447 nm80.21[1]

Signaling Pathway

The following diagram illustrates the simplified retinoic acid signaling pathway, highlighting the role of CRABP-II in transporting retinoic acid (and its analog this compound) to the nucleus, where it modulates gene expression.

Retinoic_Acid_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_in This compound (extracellular) DC271_cyto This compound DC271_in->DC271_cyto Cellular Uptake CRABPII_bound This compound-CRABP-II Complex High Fluorescence DC271_cyto->CRABPII_bound CRABPII_unbound CRABP-II (unbound) Low Fluorescence CRABPII_unbound->CRABPII_bound Binding RAR_RXR RAR/RXR Heterodimer CRABPII_bound->RAR_RXR Translocation & Delivery RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Modulation

Caption: Retinoic Acid Signaling Pathway and this compound Mechanism.

Experimental Workflow

The following diagram outlines the general workflow for a this compound fluorescence microscopy experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT cells) Cell_Seeding 3. Seed Cells on Imaging Dish Cell_Culture->Cell_Seeding DC271_Prep 2. Prepare this compound Solution (in DMSO) DC271_Loading 4. Load Cells with this compound (e.g., 1 µM for 1-4 hours) DC271_Prep->DC271_Loading Cell_Seeding->DC271_Loading Washing 5. Wash Cells (with PBS or imaging medium) DC271_Loading->Washing Microscopy 6. Fluorescence Microscopy (e.g., DAPI filter set) Washing->Microscopy Image_Capture 7. Image Capture Microscopy->Image_Capture Quantification 8. Image Analysis (Fluorescence Intensity Quantification) Image_Capture->Quantification Interpretation 9. Data Interpretation Quantification->Interpretation

Caption: this compound Fluorescence Microscopy Experimental Workflow.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol describes the steps for labeling live cells with this compound and visualizing its intracellular distribution.

Materials:

  • This compound (Tocris, Cat. No. 6873 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Human keratinocyte cell line (HaCaT) or other appropriate cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with a DAPI filter set or similar (Excitation: ~365 nm, Emission: ~445 nm)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture HaCaT cells to ~80% confluency.

    • Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Preparation of this compound Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1 µM. Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells in the imaging dish.

    • Add the 1 µM this compound staining solution to the cells.

    • Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound this compound.

    • After the final wash, add fresh, pre-warmed imaging medium to the cells.

  • Fluorescence Microscopy:

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Use a DAPI filter set (e.g., excitation at 365 nm and emission at 445/50 nm) to visualize the this compound fluorescence.

    • Acquire images using a suitable objective (e.g., 40x or 60x oil immersion). Adjust exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Competitive Binding Assay using this compound

This protocol can be adapted for a microscopy-based competitive binding assay to screen for compounds that displace this compound from CRABP-II.

Materials:

  • All materials from Protocol 1

  • Test compound(s) of interest

Procedure:

  • Cell Seeding and Staining:

    • Follow steps 1-3 of Protocol 1 to seed and stain cells with 1 µM this compound.

  • Addition of Competitor Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the test compound in the imaging medium to the desired final concentration.

    • After the initial this compound staining, replace the medium with the medium containing the test compound.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for competitive displacement.

  • Washing and Imaging:

    • Follow steps 4 and 5 of Protocol 1 to wash the cells and acquire fluorescence images.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell for the control (this compound only) and competitor-treated groups.

    • A significant decrease in fluorescence intensity in the presence of the test compound indicates displacement of this compound from CRABP-II.

Data Analysis and Interpretation

The primary data output from these experiments will be fluorescence images. Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity in specific cellular compartments (e.g., cytoplasm, nucleus). A brighter fluorescence signal is indicative of this compound binding to CRABP-II in a hydrophobic environment. In competitive binding assays, a reduction in fluorescence intensity correlates with the binding affinity of the competitor compound.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound (e.g., up to 5 µM).

    • Increase the incubation time.

    • Ensure the fluorescence microscope filter set is appropriate for the excitation and emission spectra of this compound.

  • High Background Fluorescence:

    • Ensure thorough washing after staining.

    • Use a phenol (B47542) red-free imaging medium.

  • Phototoxicity:

    • Minimize exposure time and excitation light intensity.

    • Use a more sensitive camera.

    • Perform time-lapse imaging with longer intervals between acquisitions.

By following these protocols, researchers can effectively utilize this compound as a fluorescent probe to investigate the retinoic acid signaling pathway and explore its potential in drug discovery.

References

Application Notes and Protocols for DC271 in Optimal Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the optimal use of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), for cellular staining and imaging. This compound serves as a powerful tool for investigating the retinoid signaling pathway and visualizing retinoid uptake and distribution within cells.

Introduction to this compound

This compound is a synthetic, fluorescent retinoid analog that exhibits solvatochromatic properties, meaning its fluorescence emission spectrum is dependent on the polarity of its local environment. This characteristic makes it a sensitive probe for monitoring its interaction with cellular components and its localization within different subcellular compartments. This compound binds with high affinity to cellular retinoic acid-binding protein II (CRABPII), a key protein in the canonical retinoid signaling pathway. Upon binding to CRABPII in the hydrophobic binding pocket, the fluorescence quantum yield of this compound significantly increases, providing a robust signal for imaging and quantification.[1]

The probe can be excited by ultraviolet (UV) or violet light and its emission can be detected with standard fluorescence microscopy setups. Its stability and biological activity, comparable to endogenous all-trans-retinoic acid, make it an excellent tool for a variety of applications including fluorescence microscopy, flow cytometry, and high-throughput screening assays.[2][3][4][5]

Data Presentation

This compound Technical Data
PropertyValueReference
Molecular Weight347.46 g/mol [6]
FormulaC₂₃H₂₅NO₂[6]
Purity≥98%[7]
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol[6]
StorageStore at -20°C, protected from light[6]
Excitation and Emission Spectra of this compound in Different Solvents
SolventExcitation (λex)Emission (λem)
DMSO351 nm442 nm
Ethanol350 nm461 nm
Dichloromethane (DCM)382 nm572 nm
Toluene378 nm447 nm
Data from R&D Systems.[6]
Recommended Concentration Ranges for this compound Applications
ApplicationCell TypeConcentrationIncubation TimeIncubation TemperatureNotesReference
Functional Gene Activation Assay & ImagingHuman Keratinocytes (HaCaT)1 µM72 hours37°CLong incubation for observing downstream biological effects.[6][7]
Recommended Starting Protocol for Live-Cell Imaging Various Adherent or Suspension Cells0.1 - 2 µM (start with 1 µM) 15 - 60 minutes 37°C Optimal concentration and time should be determined empirically for each cell type and experimental setup.Inferred from general small molecule probe protocols.
Recommended Starting Protocol for Fixed-Cell Imaging Various Adherent or Suspension Cells0.1 - 2 µM (start with 1 µM) 15 - 60 minutes Room TemperatureStaining is performed after fixation and permeabilization.Inferred from general small molecule probe protocols.
Recommended Starting Protocol for Flow Cytometry Various Suspension Cells or Trypsinized Adherent Cells0.1 - 1 µM (start with 0.5 µM) 15 - 30 minutes 37°C or Room TemperatureTitration is critical to achieve good signal-to-noise ratio.Inferred from general small molecule probe protocols.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound in 1 mL of anhydrous DMSO.

  • Mix by vortexing until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Working Solution: Dilute the 10 mM stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration just before use. For example, to make a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.

Protocol 1: Live-Cell Imaging of this compound Uptake and Distribution

This protocol is designed for visualizing the cellular uptake and subcellular localization of this compound in real-time.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~350-400 nm excitation and ~440-500 nm emission).

Procedure:

  • Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish.

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration (start with a titration from 0.1 to 2 µM).

  • Remove the existing medium from the cells and add the this compound-containing medium.

  • Incubate the cells at 37°C in a CO₂ incubator for 15 to 60 minutes. The optimal incubation time will vary depending on the cell type and should be determined experimentally.

  • After incubation, cells can be imaged directly without washing to observe the initial uptake. For clearer imaging of subcellular localization, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or a clear imaging buffer like HBSS.

  • Acquire images using a fluorescence microscope. Due to the solvatochromatic nature of this compound, expect variations in emission wavelength and intensity in different cellular compartments. For instance, a blue-shifted and brighter fluorescence is expected in the hydrophobic environment of protein binding pockets (like CRABPII), which is often localized to the cytoplasm and nucleus.

Protocol 2: Fixed-Cell Staining with this compound

This protocol allows for the visualization of this compound in cells that have been fixed and permeabilized, which can be useful for co-localization studies with antibodies.

Materials:

  • Cells cultured on coverslips or chamber slides.

  • Phosphate-Buffered Saline (PBS).

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS.

  • This compound working solution.

  • Mounting medium with or without DAPI.

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare the this compound working solution in PBS (start with a titration from 0.1 to 2 µM).

  • Incubate the cells with the this compound working solution for 15-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Proceed with immunofluorescence staining for other targets if desired.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol 3: Flow Cytometry Analysis of this compound Uptake

This protocol is for the quantitative analysis of this compound uptake by a cell population using flow cytometry.

Materials:

  • Suspension cells or adherent cells detached with a gentle cell dissociation reagent (e.g., TrypLE, Accutase).

  • FACS buffer (e.g., PBS with 1-2% FBS).

  • This compound working solution.

  • Propidium Iodide (PI) or other viability dye for dead cell exclusion.

  • FACS tubes.

  • Flow cytometer with a UV or violet laser.

Procedure:

  • Prepare a single-cell suspension of your cells at a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Prepare this compound working solutions at various concentrations (e.g., 0.1, 0.5, 1 µM) in FACS buffer.

  • Add 100 µL of the 2X this compound working solution to the corresponding tubes of cells to achieve a 1X final concentration. Include an unstained control.

  • Incubate for 15-30 minutes at 37°C or room temperature, protected from light.

  • Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.

  • (Optional but recommended) Add a viability dye such as Propidium Iodide to distinguish live from dead cells.

  • Analyze the samples on a flow cytometer equipped with a UV or violet laser for this compound excitation.

Mandatory Visualizations

DC271_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_out This compound DC271_in This compound DC271_out->DC271_in Diffusion DC271_CRABPII This compound-CRABPII (Fluorescent) DC271_in->DC271_CRABPII CRABPII CRABPII CRABPII->DC271_CRABPII RAR_RXR RAR-RXR DC271_CRABPII->RAR_RXR Translocation & Binding RARE RARE RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Initiates

Caption: Mechanism of this compound action in the retinoid signaling pathway.

Staining_Workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging start Start cell_prep Cell Preparation (Culture on slide/dish or suspend) start->cell_prep live_stain Incubate with this compound (0.1-2 µM, 15-60 min, 37°C) cell_prep->live_stain fix Fix with 4% PFA cell_prep->fix live_image Image Directly or After Wash live_stain->live_image permeabilize Permeabilize with Triton X-100 fix->permeabilize fixed_stain Incubate with this compound (0.1-2 µM, 15-60 min, RT) permeabilize->fixed_stain mount_image Wash, Mount, and Image fixed_stain->mount_image

References

Application Notes and Protocols: Measuring CRABPII Binding Affinity Using DC271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Retinoic Acid Binding Protein II (CRABP-II) is a key protein in the retinoid signaling pathway, responsible for solubilizing and transporting retinoic acid (RA) from the cytoplasm to the nucleus.[1][2] In the nucleus, RA is delivered to the Retinoic Acid Receptors (RARs), which, as heterodimers with Retinoid X Receptors (RXRs), modulate the transcription of target genes.[3][4] This pathway is crucial for cellular processes such as growth, differentiation, and apoptosis.[3] Dysregulation of the retinoid signaling pathway has been implicated in various diseases, including cancer and skin disorders.[5][6] Therefore, identifying and characterizing small molecules that can modulate the binding of RA to CRABP-II is of significant interest in drug discovery.

This document provides a detailed protocol for a novel fluorescence competition assay that utilizes the intrinsically fluorescent synthetic retinoid, DC271, to measure the binding affinity of unlabeled compounds to CRABP-II.[3][7] This method offers a straightforward and high-throughput-capable alternative to traditional radioligand binding assays.[3]

Principle of the Assay

The synthetic retinoid this compound exhibits solvatochromic fluorescence, meaning its fluorescence emission is dependent on the polarity of its environment. When bound to the hydrophobic pocket of CRABP-II, its fluorescence is significantly enhanced. This property allows for the development of a competition binding assay. Test compounds that bind to the same site on CRABP-II will displace this compound, leading to a decrease in the fluorescence signal. The reduction in fluorescence is proportional to the amount of this compound displaced and can be used to determine the binding affinity of the test compound.[3][8]

Quantitative Data Summary

While a precise dissociation constant (Kd) for the binding of this compound to CRABP-II is not explicitly available in the reviewed literature, the assay conditions suggest a strong interaction, likely in the low nanomolar range. The assay typically uses 100 nM concentrations of both CRABP-II and this compound.[3][8] For comparison, the binding affinities of other relevant ligands to CRABP-II are provided in the table below.

LigandBinding Affinity (Kd/IC50)Method
All-trans Retinoic Acid (ATRA)2.0 ± 1.2 nM (Kd)Fluorescence Quenching
EC23~160 nM (Kd)This compound Competition Assay[3]
DC645~50 nM (Kd)Not specified[9]
CD 3673.0 nM (Kd)Not specified[10]
9-cis-Retinoic AcidIneffective displacement of this compoundThis compound Competition Assay[7]
Benzoic AcidNo effect on this compound bindingThis compound Competition Assay[7]
QuinolineNo effect on this compound bindingThis compound Competition Assay[7]

Experimental Protocols

Materials and Reagents
  • Recombinant Human CRABP-II

  • This compound (fluorescent probe)

  • Test compounds

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Black, non-binding surface 96-well or 384-well plates[8]

Instrumentation
  • Fluorescence plate reader with excitation and emission wavelengths of approximately 335 nm and 440 nm, respectively.[9]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare CRABP-II Solution add_reagents Add CRABP-II, this compound, and Test Compound to Plate prep_protein->add_reagents prep_this compound Prepare this compound Solution prep_this compound->add_reagents prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_fluorescence Measure Fluorescence (Ex: 335 nm, Em: 440 nm) incubate->read_fluorescence plot_data Plot Fluorescence vs. Compound Concentration read_fluorescence->plot_data calculate_ic50 Calculate IC50/Kd plot_data->calculate_ic50

Caption: Workflow for the this compound-based CRABP-II binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 2X stock solution of CRABP-II in PBS. A final concentration of 100 nM in the assay is recommended.[3][8]

    • Prepare a 2X stock solution of this compound in PBS with a small amount of DMSO to ensure solubility. A final concentration of 100 nM in the assay is recommended.[3][8]

    • Prepare a serial dilution of the test compounds in PBS. The final concentration range should be chosen to span the expected IC50 value. A common starting concentration is 100 µM.

  • Assay Procedure:

    • In a black, non-binding surface 96-well plate, add the following to each well:

      • 50 µL of 2X CRABP-II solution.

      • 50 µL of 2X this compound solution.

      • 50 µL of the test compound dilution (or vehicle control).

    • The final volume in each well should be 150 µL.[9]

    • Include control wells:

      • No displacement control: CRABP-II, this compound, and vehicle (e.g., PBS with DMSO). This represents 0% inhibition.

      • Full displacement control (optional, if a known binder is available): CRABP-II, this compound, and a saturating concentration of a known high-affinity ligand. This represents 100% inhibition.

      • Background control: this compound and vehicle only (no CRABP-II).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium. A 30-minute incubation is a good starting point.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 440 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data by setting the "no displacement control" as 100% fluorescence (or 0% inhibition) and the "full displacement control" (or a well with a very high concentration of a potent inhibitor) as 0% fluorescence (or 100% inhibition).

    • Plot the normalized fluorescence intensity (or percent inhibition) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • The dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound is known.

Signaling Pathway

The following diagram illustrates the role of CRABP-II in the canonical retinoid signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_cyto Retinoic Acid (RA) RA_CRABPII_complex RA-CRABP-II Complex RA_cyto->RA_CRABPII_complex Binds CRABPII_cyto CRABP-II CRABPII_cyto->RA_CRABPII_complex RA_nuc RA RA_CRABPII_complex->RA_nuc Translocation RAR_RXR_dimer RAR-RXR Heterodimer RA_nuc->RAR_RXR_dimer Activates RAR RAR RAR->RAR_RXR_dimer RXR RXR RXR->RAR_RXR_dimer RARE RARE RAR_RXR_dimer->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: CRABP-II mediated retinoid signaling pathway.

Conclusion

The fluorescence competition assay using this compound provides a robust and efficient method for identifying and characterizing compounds that bind to CRABP-II. This assay is a valuable tool for researchers in both academic and industrial settings who are interested in the retinoid signaling pathway and its role in health and disease. The detailed protocol and supporting information provided in these application notes should enable the successful implementation of this assay for the discovery and development of novel modulators of CRABP-II.

References

DC271 stability and storage conditions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a fluorescent analog of all-trans-retinoic acid (ATRA), a critical signaling molecule involved in various biological processes, including cell differentiation, proliferation, and embryonic development.[1][2] As a fluorescent probe, this compound allows for the investigation of retinoid signaling pathways and the characterization of retinoid binding proteins.[3][4] These application notes provide detailed information on the stability and storage of this compound, as well as protocols for its use in cell-based assays.

Physicochemical Properties and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

Table 1: this compound Physicochemical and Storage Data

PropertyValueSource
Molecular Weight347.46 g/mol [3]
FormulaC₂₃H₂₅NO₂[3]
Purity≥98% (HPLC)[1]
Storage (Solid) Store at -20°C. Can be stored for up to 6 months when kept tightly sealed. [3][5]
Storage (Solution) Store stock solutions in aliquots at -20°C. Generally usable for up to one month. It is recommended to make up and use solutions on the same day. [5]
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol.[3]

Stability Considerations

While specific stability data for this compound is limited, general guidelines for bioactive chemicals suggest that repeated freeze-thaw cycles of stock solutions should be avoided.[5] For optimal performance, it is recommended to prepare fresh dilutions from the stock solution for each experiment. Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[5]

Retinoid Signaling Pathway

This compound acts as an analog of all-trans-retinoic acid (ATRA) and is expected to influence the canonical retinoid signaling pathway. Retinoic acid binds to cellular retinoic acid-binding proteins (CRABPs) in the cytoplasm and is then transported into the nucleus.[6] In the nucleus, it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in various cellular processes.[6]

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (ATRA analog) CRABPII CRABPII This compound->CRABPII Binds DC271_CRABPII This compound-CRABPII Complex CRABPII->DC271_CRABPII RAR RAR DC271_CRABPII->RAR Transport & Binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: this compound mimics ATRA, binding to CRABPII and influencing gene transcription via RAR/RXR.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes.

  • Briefly centrifuge the vial to ensure all the solid is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 347.46), add 287.8 µL of DMSO.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Cellular Uptake and Imaging of this compound

This protocol outlines a general procedure for visualizing the cellular uptake of this compound using fluorescence microscopy. This compound has been shown to activate the same genes as endogenous retinoic acid in human keratinocyte cells (HaCaT).[1][3]

Materials:

  • HaCaT cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture plates or chamber slides suitable for imaging

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for excitation around 350 nm)

Experimental Workflow:

Cellular_Uptake_Workflow This compound Cellular Uptake and Imaging Workflow A 1. Seed Cells Plate cells and allow to adhere overnight. B 2. Prepare this compound Working Solution Dilute 10 mM stock to desired final concentration (e.g., 1 µM) in culture medium. A->B C 3. Treat Cells Replace medium with this compound-containing medium and incubate. B->C D 4. Wash Cells Remove treatment medium and wash with PBS to reduce background fluorescence. C->D E 5. Image Cells Visualize cellular uptake using a fluorescence microscope. D->E

Caption: Workflow for visualizing the cellular uptake of this compound using fluorescence microscopy.

Procedure:

  • Cell Seeding: Seed HaCaT cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solution: On the day of the experiment, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM). It is important to add the stock solution to the medium and mix well to ensure homogeneity.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours) at 37°C. Incubation time may need to be optimized depending on the cell type and experimental goals.

  • Washing: After incubation, gently aspirate the treatment medium and wash the cells two to three times with warm PBS to remove extracellular this compound and reduce background fluorescence.

  • Imaging: Add fresh PBS or a suitable imaging buffer to the cells. Visualize the cellular uptake of this compound using a fluorescence microscope. This compound has an excitation wavelength of approximately 351 nm in DMSO, so a DAPI filter set or similar should be appropriate.[3] Capture images for analysis.

Table 2: Excitation and Emission Data for this compound in Different Solvents

SolventExcitation (λex, nm)Emission (λem, nm)Quantum Yield (%)
DMSO35144219.3
Ethanol3504611.14
Dichloromethane (DCM)38257271.45
Toluene37844780.21
Data from R&D Systems and Tocris Bioscience.[1][3]

Disclaimer

The protocols and information provided are for guidance only and are intended for laboratory research use.[1][3] It is recommended to refer to the batch-specific Certificate of Analysis for the most accurate information.[1] Users should optimize protocols for their specific experimental setup and cell lines.

References

Application Notes and Protocols for Cellular Localization Studies of DC271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC271 is a fluorescent analog of all-trans-retinoic acid (ATRA), a biologically active metabolite of vitamin A.[1] Like ATRA, this compound is a valuable tool for studying the intricate mechanisms of retinoid signaling pathways. Retinoids play a crucial role in various physiological processes, including cell differentiation, proliferation, and apoptosis, primarily through their function as ligands for nuclear receptors.[2][3] Understanding the subcellular localization of this compound is paramount to elucidating its mechanism of action and its effects on cellular function. These application notes provide detailed protocols for investigating the cellular localization of this compound using common laboratory techniques.

Mechanism of Action and Expected Cellular Localization

Retinoic acid exerts its biological effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Before reaching the nucleus, retinoic acid is chaperoned through the cytoplasm by cellular retinoic acid-binding proteins (CRABPs).[3][4] this compound, as a fluorescent analog of ATRA, is expected to follow a similar intracellular trajectory. Upon entering the cell, this compound is anticipated to bind to CRABPII in the cytoplasm.[1][4] Subsequently, the this compound-CRABPII complex is expected to translocate to the nucleus, where this compound is transferred to RARs. The binding of this compound to RARs leads to the formation of heterodimers with RXRs, which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Therefore, the expected subcellular localization of this compound is predominantly in the cytoplasm (bound to CRABP) and the nucleus (bound to RARs).

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of retinoic acid, which this compound is expected to follow.

Retinoic Acid Signaling Pathway Figure 1: Canonical Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_ext This compound DC271_cyt This compound DC271_ext->DC271_cyt Cellular Uptake CRABPII CRABPII DC271_cyt->CRABPII Binds DC271_CRABPII This compound-CRABPII Complex DC271_cyt->DC271_CRABPII CRABPII->DC271_CRABPII DC271_nuc This compound DC271_CRABPII->DC271_nuc Nuclear Translocation RAR RAR DC271_nuc->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates

Caption: Retinoid signaling pathway.

Experimental Protocols

Two primary methods are recommended for determining the subcellular localization of this compound: Immunofluorescence Microscopy and Subcellular Fractionation followed by Western Blotting .

Immunofluorescence Microscopy

This technique allows for the direct visualization of this compound within the cell due to its intrinsic fluorescence. Co-staining with antibodies against specific organelle markers can confirm its localization.

Experimental Workflow

Immunofluorescence Workflow Figure 2: Immunofluorescence Workflow Cell_Culture 1. Cell Culture (e.g., on coverslips) DC271_Treatment 2. This compound Treatment Cell_Culture->DC271_Treatment Fixation 3. Cell Fixation (e.g., with 4% PFA) DC271_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., with 0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., with BSA or serum) Permeabilization->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-Lamin B1 for nucleus, anti-Tubulin for cytoplasm) Blocking->Primary_Antibody Secondary_Antibody 7. Fluorescent Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Mounting 8. Mounting (with DAPI for nuclear counterstain) Secondary_Antibody->Mounting Imaging 9. Confocal Microscopy Mounting->Imaging

Caption: Immunofluorescence workflow.

Detailed Protocol

  • Cell Culture: Plate cells (e.g., HeLa, HaCaT, or a cell line of interest) on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 1, 4, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies against organelle markers (e.g., anti-Lamin B1 for the nuclear envelope, anti-α-Tubulin for the cytoplasm) in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the appropriate fluorescently-labeled secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for this compound, the organelle markers, and DAPI.

Data Presentation

TreatmentSubcellular Localization of this compoundCo-localization with Nuclear Marker (Lamin B1)Co-localization with Cytoplasmic Marker (α-Tubulin)
Vehicle ControlNo SignalN/AN/A
This compound (1h)Cytoplasmic and NuclearPartialStrong
This compound (4h)Predominantly NuclearStrongModerate
This compound (24h)NuclearStrongWeak
Subcellular Fractionation and Western Blotting

This method provides a quantitative assessment of this compound distribution in different cellular compartments.

Experimental Workflow

Subcellular_Fractionation_Workflow Figure 3: Subcellular Fractionation Workflow Cell_Culture 1. Cell Culture and This compound Treatment Harvest_Lysis 2. Cell Harvesting and Hypotonic Lysis Cell_Culture->Harvest_Lysis Centrifugation1 3. Low-Speed Centrifugation (to pellet nuclei) Harvest_Lysis->Centrifugation1 Supernatant1 Supernatant (Cytoplasmic Fraction) Centrifugation1->Supernatant1 Pellet1 Pellet (Nuclear Fraction) Centrifugation1->Pellet1 Centrifugation2 4. High-Speed Centrifugation (to clarify cytoplasmic fraction) Supernatant1->Centrifugation2 Nuclear_Lysis 5. Nuclear Lysis Pellet1->Nuclear_Lysis Final_Cytoplasm Clarified Cytoplasmic Fraction Centrifugation2->Final_Cytoplasm Protein_Quant 6. Protein Quantification (e.g., BCA assay) Final_Cytoplasm->Protein_Quant Nuclear_Lysis->Protein_Quant SDS_PAGE 7. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 8. Western Blotting (for organelle markers) SDS_PAGE->Western_Blot Fluorescence_Scan 9. Fluorescence Scanning (for this compound) SDS_PAGE->Fluorescence_Scan

Caption: Subcellular fractionation workflow.

Detailed Protocol

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the immunofluorescence protocol.

  • Cell Harvesting and Lysis: Harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Fractionation: Homogenize the cells and perform differential centrifugation to separate the nuclear and cytoplasmic fractions. A general protocol involves a low-speed centrifugation step to pellet the nuclei, followed by a high-speed centrifugation of the supernatant to obtain a clarified cytoplasmic fraction.[5][6][7][8]

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Western Blot Analysis: Probe the membrane with primary antibodies against nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., α-Tubulin, GAPDH) markers to assess the purity of the fractions.

  • Fluorescence Detection of this compound: If the concentration of this compound is high enough, it may be possible to detect its fluorescence directly on the gel or membrane using a fluorescence imager. Alternatively, if a specific antibody against this compound or a related retinoid is available, it can be used for detection.

Data Presentation

Cellular FractionThis compound Signal Intensity (Arbitrary Units)Nuclear Marker (Lamin B1)Cytoplasmic Marker (α-Tubulin)
Cytoplasm (Vehicle)0-+++
Nucleus (Vehicle)0+++-
Cytoplasm (this compound)Value-+++
Nucleus (this compound)Value+++-

Comparative Signaling Pathway: VEGFR-2

To provide a broader context for small molecule cellular localization studies, the following diagram illustrates the signaling pathway of a receptor tyrosine kinase, VEGFR-2, a common target for kinase inhibitors. This highlights a different mechanism of action and cellular localization compared to this compound.

VEGFR-2 Signaling Pathway Figure 4: Simplified VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Transcription_Factors Transcription Factors Akt->Transcription_Factors Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Proliferation/Migration Gene_Expression Gene Expression (Proliferation, Survival, Migration) Transcription_Factors->Gene_Expression

Caption: VEGFR-2 signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the subcellular localization of the fluorescent retinoic acid analog, this compound. By employing immunofluorescence microscopy and subcellular fractionation, researchers can gain valuable insights into the intracellular trafficking and sites of action of this important research tool. These studies are essential for a comprehensive understanding of retinoid signaling and the development of novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols: DC271 for Monitoring Retinoic Acid Signaling Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the RA signaling pathway is implicated in various developmental disorders and diseases, making it a key target for therapeutic intervention. DC271 is a fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool for real-time monitoring of RA signaling dynamics.[2][3] Its intrinsic solvatochromatic fluorescence allows for the direct and quantitative analysis of interactions with retinoid binding proteins, most notably Cellular Retinoic Acid Binding Protein II (CRABPII), a key player in intracellular RA trafficking.[2][4] This document provides detailed application notes and protocols for the use of this compound in both in vitro binding assays and intracellular monitoring of RA signaling.

Principle of Action

This compound is a synthetic retinoid that mimics the biological activity of endogenous ATRA, activating the same downstream genetic pathways.[2][3] Its fluorescent properties are highly sensitive to the local microenvironment; its emission intensity and wavelength shift upon binding to proteins like CRABPII.[2][4] This characteristic is leveraged in fluorescence competition assays to determine the binding affinities of other compounds for CRABPII. Furthermore, its ability to penetrate cell membranes and localize within the nucleus allows for the visualization and tracking of RA signaling events in living cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight347.46 g/mol [2]
FormulaC₂₃H₂₅NO₂[2]
Purity≥98%[2][3]
SolubilitySoluble to 50 mM in DMSO and 10 mM in ethanol[2]
StorageStore at -20°C[2]
CAS Number198696-03-6[2]
Binding Affinity (Kd) for CRABPII 42 nM [2][3]

Table 2: Solvent-Dependent Fluorescence Properties of this compound

SolventExcitation (λex, nm)Emission (λem, nm)Quantum Yield (%)Reference
DMSO35144219.3[2][3]
Ethanol3504611.14[2][3]
Dichloromethane (DCM)38257271.45[2][3]
Toluene37844780.21[2][3]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: A simplified diagram of the retinoic acid signaling pathway.

Caption: Mechanism of this compound in a fluorescence competition assay.

Experimental_Workflow_Competition_Assay Fluorescence Competition Assay Workflow start Start prep Prepare Reagents: - this compound Stock - CRABP2 Protein - Test Compounds - Assay Buffer start->prep mix Mix this compound and CRABP2 prep->mix incubate1 Incubate mix->incubate1 add_competitor Add Test Compound (Serial Dilutions) incubate1->add_competitor incubate2 Incubate add_competitor->incubate2 measure Measure Fluorescence (λex=355 nm, λem=460 nm) incubate2->measure analyze Analyze Data: - Plot Fluorescence vs. [Competitor] - Determine IC50/Kd measure->analyze end End analyze->end

Caption: Workflow for the this compound fluorescence competition assay.

Experimental Protocols

Protocol 1: In Vitro Fluorescence Competition Assay for CRABPII Binding

This protocol describes a method to determine the binding affinity of test compounds for CRABPII by measuring their ability to displace this compound.

Materials:

  • This compound (Tocris, Cat. No. 5555 or equivalent)

  • Recombinant human CRABPII protein

  • Test compounds

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well, black, non-binding surface microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to a working concentration of 200 nM.

    • Prepare a stock solution of CRABPII protein. Dilute in Assay Buffer to a working concentration of 200 nM.

    • Prepare a serial dilution of the test compounds in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup:

    • In each well of the 96-well plate, add 50 µL of the 200 nM this compound solution.

    • Add 50 µL of the 200 nM CRABPII solution to each well.

    • Add 50 µL of the test compound serial dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer (for maximum fluorescence) or a high concentration of a known CRABPII binder like ATRA (for minimum fluorescence).

    • The final volume in each well will be 150 µL, with final concentrations of 66.7 nM for both this compound and CRABPII.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only).

    • Normalize the data by setting the fluorescence of the control wells without a competitor to 100% and the fluorescence of the wells with a saturating concentration of a known binder to 0%.

    • Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd_this compound), where [this compound] is the concentration of this compound used in the assay and Kd_this compound is the dissociation constant of this compound for CRABPII (42 nM).

Protocol 2: Intracellular Monitoring of Retinoic Acid Signaling Dynamics using Live-Cell Imaging

This protocol provides a general framework for using this compound to visualize RA signaling dynamics in live cells. Optimization of cell type, this compound concentration, and incubation time may be required.

Materials:

  • This compound

  • Cell line of interest (e.g., HaCaT human keratinocytes)

  • Appropriate cell culture medium and supplements

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal microscope equipped for live-cell imaging with a 405 nm laser and appropriate emission filters.

  • Optional: Nuclear stain (e.g., Hoechst 33342)

  • Optional: MitoTracker Red for co-localization studies.[5]

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells of interest under standard conditions.

    • Seed the cells onto a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency at the time of imaging.

  • This compound Loading:

    • Prepare a working solution of this compound in live-cell imaging medium. A starting concentration of 1 µM is recommended.[2][3]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing imaging medium to the cells.

    • Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

  • Optional Co-staining:

    • If desired, co-stain with a nuclear marker like Hoechst 33342 during the last 15-30 minutes of the this compound incubation.

  • Live-Cell Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove unbound this compound.

    • Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite this compound using a 405 nm laser and collect the emission between 420-480 nm.

    • Acquire images at different time points to monitor the dynamics of this compound localization and intensity. Time-lapse imaging can be performed to track changes in response to stimuli (e.g., addition of an RA signaling modulator).

  • Data Analysis:

    • Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji).

    • Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) to assess changes in this compound distribution over time.

    • Co-localization analysis can be performed if other fluorescent markers are used.

Troubleshooting

Problem: Low fluorescence signal in the competition assay.

  • Possible Cause: Inactive protein, incorrect buffer conditions.

  • Solution: Verify the activity of the CRABPII protein. Ensure the assay buffer is at the correct pH and ionic strength.

Problem: High background fluorescence in live-cell imaging.

  • Possible Cause: Incomplete removal of unbound this compound, autofluorescence of the cells or medium.

  • Solution: Increase the number of washes after this compound loading. Use a phenol red-free imaging medium. Acquire a background image from unstained cells and subtract it from the experimental images.

Problem: Phototoxicity or photobleaching during live-cell imaging.

  • Possible Cause: High laser power, long exposure times.

  • Solution: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio. Use an anti-fade reagent in the imaging medium if necessary.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of retinoic acid signaling. The protocols outlined in these application notes provide a solid foundation for its use in both quantitative in vitro binding assays and dynamic intracellular imaging. By enabling the direct visualization and quantification of RA signaling events, this compound offers researchers a valuable tool to unravel the complexities of this vital signaling pathway and to facilitate the development of novel therapeutics.

References

Troubleshooting & Optimization

troubleshooting high background fluorescence with DC271

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DC271

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help you address high background fluorescence issues during your experiments.

Frequently Asked Questions (FAQs) - High Background Fluorescence

Q1: What are the common causes of high background fluorescence when using this compound?

High background fluorescence can obscure your specific signal, leading to inaccurate results. The most common causes include:

  • Excessive Concentration of this compound: Using too much of the fluorescent reagent can lead to non-specific binding and a general increase in background noise.[1][2]

  • Non-Specific Binding: this compound may bind to unintended targets or surfaces in your sample, contributing to background signal. This can be caused by highly charged fluorescent dyes.[1][2]

  • Autofluorescence: Some cells and tissues naturally fluoresce at certain wavelengths, which can be a significant source of background.[1][3] This is particularly noticeable in the blue wavelengths.[1]

  • Inadequate Washing: Insufficient washing steps after incubation with this compound can leave unbound reagent in the sample, leading to high background.[2][3]

  • Contaminated Reagents: Impurities in buffers or other reagents can be a source of background fluorescence.[4][5]

  • Improper Blocking: For applications involving antibodies, incomplete blocking of non-specific binding sites can result in high background.[2]

Q2: How can I determine the optimal concentration of this compound for my experiment?

To find the ideal concentration that maximizes your specific signal while minimizing background, it is crucial to perform a titration experiment. This involves testing a range of this compound concentrations to identify the one that provides the best signal-to-noise ratio.

Q3: What control experiments should I perform to troubleshoot high background?

To pinpoint the source of high background, the following control experiments are recommended:

  • Unstained Sample Control: This will help you assess the level of natural autofluorescence in your sample.[1]

  • Secondary Antibody Alone Control (for immunofluorescence): If you are using a primary and a fluorescently-labeled secondary antibody, this control helps determine if the secondary antibody is binding non-specifically.[1][3]

  • Blank Control: Running a sample with only the buffer can help identify if your reagents or consumables (like the microplate) are contaminated or autofluorescent.[4][5]

Troubleshooting Guide

The following table summarizes common issues leading to high background fluorescence and provides recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Excessive this compound Concentration Perform a concentration titration. Start with a concentration of 1 µg/mL and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).A lower concentration of this compound should reduce background while maintaining a specific signal.
Non-Specific Binding Increase the number and duration of wash steps. Use a mild detergent like 0.05% Tween 20 in your wash buffer.[3] Consider using a specialized blocking buffer.[1]Enhanced removal of unbound this compound, leading to a cleaner background.
Autofluorescence Image an unstained sample to determine the level of autofluorescence.[1] If possible, choose a fluorophore for this compound that emits at a longer wavelength to avoid the common blue-green autofluorescence.[1][3]Identification of autofluorescence as the source of background, allowing for appropriate corrective measures.
Inadequate Washing Increase the number of wash steps to 3-4, with each wash lasting at least 5 minutes.[3]More effective removal of unbound this compound and reduced background.
Contaminated Reagents Prepare fresh buffers with high-purity reagents.[5] Filter buffers if necessary.[5]Reduction in background noise originating from contaminated solutions.

Experimental Protocol: Troubleshooting High Background

This protocol outlines a control experiment to identify the source of high background fluorescence when using this compound in an immunofluorescence application.

Objective: To determine if high background is due to non-specific binding of the secondary antibody or autofluorescence of the sample.

Materials:

  • Your fixed and permeabilized cells or tissue sample

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Primary Antibody

  • Fluorescently-labeled Secondary Antibody (the "this compound" in this hypothetical case)

  • Mounting Medium

  • Fluorescence Microscope

Methodology:

  • Sample Preparation: Prepare your samples as you normally would, up to the point of antibody incubation.

  • Blocking: Block the samples with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Experimental Groups:

    • Group A (Full Staining): Incubate with the primary antibody, followed by the fluorescently-labeled secondary antibody (this compound).

    • Group B (Secondary Antibody Only): Incubate with only the fluorescently-labeled secondary antibody (this compound), without the primary antibody.

    • Group C (Unstained Control): Incubate with only the blocking buffer.

  • Incubation: Incubate the samples as per your standard protocol.

  • Washing: Wash all samples three times with PBS, for 5 minutes each wash.

  • Mounting: Mount the samples using an appropriate mounting medium.

  • Imaging: Image all three groups using the same microscope settings (e.g., laser power, gain, exposure time).

Interpreting the Results:

  • If Group A shows high background, but Group B and Group C have low background, the issue may be with the primary antibody concentration or specificity.

  • If Group B shows high background, it indicates non-specific binding of the secondary antibody (this compound).[1][3]

  • If Group C shows high background, the sample has significant autofluorescence.[1]

  • If all groups have high background, there may be an issue with the imaging settings, reagents, or consumables.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for .

TroubleshootingWorkflow start High Background Fluorescence Observed check_autofluorescence Assess Autofluorescence: Image Unstained Control start->check_autofluorescence autofluorescence_high Autofluorescence is High check_autofluorescence->autofluorescence_high Yes autofluorescence_low Autofluorescence is Low check_autofluorescence->autofluorescence_low No solution_autofluorescence Solution: - Use Autofluorescence Quencher - Switch to a longer wavelength fluorophore autofluorescence_high->solution_autofluorescence check_secondary Assess Secondary Ab Binding: 'Secondary Only' Control autofluorescence_low->check_secondary secondary_high Secondary Background is High check_secondary->secondary_high Yes secondary_low Secondary Background is Low check_secondary->secondary_low No solution_secondary Solution: - Use a different secondary Ab - Increase blocking time - Add detergent to wash buffer secondary_high->solution_secondary optimize_concentration Optimize this compound Concentration: Perform Titration secondary_low->optimize_concentration concentration_high Concentration Too High optimize_concentration->concentration_high Yes concentration_optimal Concentration Optimal optimize_concentration->concentration_optimal No solution_concentration Solution: - Use lower concentration of this compound concentration_high->solution_concentration optimize_washing Optimize Wash Steps: Increase Duration/Number concentration_optimal->optimize_washing solution_washing Solution: - Implement optimized wash protocol optimize_washing->solution_washing end Problem Resolved solution_autofluorescence->end solution_secondary->end solution_concentration->end solution_washing->end

A flowchart for troubleshooting high background fluorescence.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in DC271 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe DC271. Our goal is to help you optimize your imaging experiments to achieve the highest possible signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent analog of all-trans-retinoic acid (ATRA). It functions as a solvatochromatic probe, meaning its fluorescence properties, including its excitation and emission wavelengths and quantum yield, are sensitive to the polarity of its local environment. Its primary application is in assays to study retinoid signaling pathways and to screen for molecules that bind to cellular retinoid binding proteins, such as CRABPII.[1]

Q2: What are the spectral properties of this compound?

A2: The excitation and emission maxima of this compound are dependent on the solvent. This solvatochromic property is a key feature of the probe. In a nonpolar environment, such as when bound to the hydrophobic pocket of a protein, it exhibits a strong, blue-shifted fluorescence. Conversely, in a polar, aqueous environment, its fluorescence is weak and red-shifted.[1]

Q3: What are the main sources of noise in this compound imaging experiments?

A3: The main sources of noise in fluorescence microscopy, including experiments with this compound, are photon shot noise, detector noise (read noise and dark current), and background fluorescence.[2] Background fluorescence can originate from autofluorescence of cellular components or from unbound this compound molecules in the imaging medium.

Q4: How does photobleaching affect my this compound signal?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in signal intensity over time.[3] To minimize photobleaching of this compound, it is crucial to use the lowest possible excitation light intensity and exposure time that still yields a sufficient signal.[3] Using an antifade mounting medium for fixed cell imaging can also help to preserve the signal.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging, focusing on optimizing the signal-to-noise ratio.

Low Signal Intensity

Problem: The fluorescence signal from this compound is weak, making it difficult to distinguish from the background.

Possible Cause Recommended Solution
Low Probe Concentration Increase the concentration of this compound. A titration experiment is recommended to find the optimal concentration that maximizes signal without causing toxicity or aggregation.
Suboptimal Excitation/Emission Settings Ensure your microscope's filter sets are appropriate for the bound state of this compound. Since its fluorescence is environmentally sensitive, you may need to optimize these settings based on your specific experimental conditions.
Photobleaching Reduce the excitation light intensity and/or the exposure time.[3] For time-lapse imaging, decrease the frequency of image acquisition. Consider using an antifade reagent in your mounting medium for fixed samples.[3]
Inefficient Binding to Target Verify the expression and accessibility of the target protein (e.g., CRABPII) in your cells. Ensure that the experimental conditions (e.g., buffer composition, temperature) are optimal for binding.
High Background Noise

Problem: The background fluorescence is high, obscuring the specific signal from this compound bound to its target.

Possible Cause Recommended Solution
Excess Unbound Probe Optimize the washing steps after incubation with this compound to remove as much unbound probe as possible. Increase the number and/or duration of washes.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a longer wavelength filter set if possible, as autofluorescence is often stronger at shorter wavelengths.[2]
Non-specific Binding Include a blocking step in your protocol, for example with bovine serum albumin (BSA), to reduce non-specific binding of this compound to cellular components.
Contaminated Imaging Media Use fresh, high-quality imaging media or buffers to avoid fluorescent contaminants.
Image Artifacts

Problem: The captured images contain artifacts such as uneven illumination, out-of-focus blur, or pixelated structures.

Possible Cause Recommended Solution
Incorrect Microscope Settings Ensure proper alignment of the microscope's light path. Adjust the focus carefully to obtain a sharp image of the plane of interest.
Dirty Optics Clean the objective lens and other optical components of the microscope according to the manufacturer's instructions to remove dust and smudges.
Vibrations Use an anti-vibration table for your microscope to minimize mechanical vibrations that can cause image blur, especially during long exposures.
Detector Saturation Reduce the detector gain or the exposure time to avoid saturation of the brightest pixels in the image, which can lead to a loss of quantitative information.

Data Presentation

This compound Spectral Properties in Different Solvents

The following table summarizes the excitation and emission maxima and quantum yield of this compound in various solvents, illustrating its solvatochromatic nature.

Solvent Excitation (nm) Emission (nm) Quantum Yield (%)
DMSO35144219.3
Ethanol3504611.14
Dichloromethane (DCM)38257271.45
Toluene37844780.21
Hypothetical Data: Optimizing Imaging Parameters for this compound

This table provides an example of how to systematically optimize imaging parameters to improve the signal-to-noise ratio (SNR) in a hypothetical this compound imaging experiment.

Excitation Intensity (%) Exposure Time (ms) Detector Gain Signal Intensity (a.u.) Background Intensity (a.u.) Calculated SNR
2010040015008008.75
20200400280095019.47
501004003500120019.17
50 200 400 6500 1500 33.33
502006009750225033.33

Note: SNR is calculated as (Signal - Background) / sqrt(Signal + Background). The optimal settings in this example are highlighted in bold.

Experimental Protocols

Protocol: Live-Cell Imaging with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Preparation of this compound Staining Solution: Prepare a stock solution of this compound in an appropriate solvent like DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically but typically ranges from 15 to 60 minutes.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish or slide on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Allow the sample to equilibrate for a few minutes before starting image acquisition.

    • Use the appropriate filter set for this compound, considering its solvatochromatic shift upon binding.

    • Optimize imaging parameters (excitation intensity, exposure time, and detector gain) to maximize SNR while minimizing phototoxicity.

Protocol: this compound Fluorescence Competition Assay

This protocol describes a competition assay to measure the binding of a test compound to a retinoid-binding protein (e.g., CRABPII) by observing the displacement of this compound.[1]

  • Reagent Preparation:

    • Prepare solutions of purified CRABPII protein, this compound, and the test compound in a suitable assay buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

  • Assay Setup:

    • In a black, non-binding 96-well plate, add the assay buffer.

    • Add the CRABPII protein to a final concentration of 100 nM.

    • Add this compound to a final concentration of 100 nM.

    • Add the test compound at various concentrations (a serial dilution is recommended). Include a control well with no test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader. Use excitation and emission wavelengths optimized for CRABPII-bound this compound.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the test compound concentration.

    • A decrease in fluorescence intensity indicates that the test compound is displacing this compound from the binding pocket of CRABPII.

    • The data can be fitted to a suitable binding model to determine the IC50 of the test compound.

Mandatory Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP4 Retinol-RBP4 Retinol Retinol Retinol-RBP4->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH Retinoic_Acid Retinoic Acid (or this compound) Retinaldehyde->Retinoic_Acid RALDH CRABP2 CRABP2 Retinoic_Acid->CRABP2 CYP26A1 CYP26A1 Retinoic_Acid->CYP26A1 RA-CRABP2 RA-CRABP2 CRABP2->RA-CRABP2 RAR RAR RA-CRABP2->RAR Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites RAR-RXR RAR-RXR RAR->RAR-RXR RXR RXR RXR->RAR-RXR RARE RARE (DNA) RAR-RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoic Acid Signaling Pathway.

SNR_Optimization_Workflow Start Start Prepare_Sample Prepare Sample (Cell Culture, Staining, Mounting) Start->Prepare_Sample Initial_Imaging Acquire Initial Image Prepare_Sample->Initial_Imaging Assess_SNR Assess Signal-to-Noise Ratio Initial_Imaging->Assess_SNR Low_Signal Low Signal? Assess_SNR->Low_Signal High_Background High Background? Low_Signal->High_Background No Optimize_Acquisition Optimize Acquisition Parameters (Excitation, Exposure, Gain) Low_Signal->Optimize_Acquisition Yes Optimize_Washing Optimize Washing Steps High_Background->Optimize_Washing Yes Good_Image Acceptable Image Quality High_Background->Good_Image No Optimize_Acquisition->Initial_Imaging Optimize_Washing->Prepare_Sample End End Good_Image->End

Caption: Workflow for Optimizing SNR in this compound Imaging.

References

Technical Support Center: DC271 Aggregation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address aggregation issues encountered when working with the fluorescent retinoic acid analog, DC271, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence affected in aqueous solutions?

A1: this compound is a fluorescent analog of retinoic acid, meaning it mimics the structure and function of retinoic acid while also possessing fluorescent properties. It is a solvatochromic probe, its fluorescence emission is highly sensitive to the polarity of its environment. In nonpolar (hydrophobic) environments, it exhibits strong fluorescence. However, in polar aqueous buffers, the hydrophobic nature of this compound leads to self-aggregation. This aggregation quenches its fluorescence, leading to a significant decrease or loss of signal.

Q2: What are the primary factors that contribute to this compound aggregation?

A2: The primary driver of this compound aggregation is its hydrophobicity. Like other hydrophobic molecules, it has a strong tendency to minimize its contact with water. Other contributing factors include:

  • High Concentration: Exceeding the critical aggregation concentration (CAC) will lead to the formation of aggregates.

  • Suboptimal Buffer Conditions: pH and ionic strength of the buffer can influence the solubility and aggregation of this compound.

  • Temperature: Changes in temperature can affect the stability of the compound in solution.

  • Presence of Nucleating Agents: Impurities or other molecules in the solution can sometimes act as seeds for aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

A3: While fluorescence quenching is the primary indicator of aggregation, you may also observe physical changes in your solution, such as:

  • Turbidity or Cloudiness: The solution may appear hazy or milky.

  • Precipitation: Visible particles may form and settle at the bottom of the container.

  • Inconsistent Fluorescence Readings: Fluctuations in fluorescence intensity between replicates or over time can be a sign of ongoing aggregation.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound aggregation issues.

Issue: Low or no fluorescence signal from this compound in an aqueous buffer.

Potential Cause 1: Aggregation due to concentration above the Critical Aggregation Concentration (CAC).

Troubleshooting Steps:

  • Reduce this compound Concentration: The most straightforward approach is to lower the working concentration of this compound. Determine the optimal concentration range for your specific assay through a serial dilution experiment.

  • Determine the CAC (Optional but Recommended): For more precise control, you can experimentally determine the CAC of this compound in your specific buffer system. A detailed protocol for this is provided in the "Experimental Protocols" section.

Potential Cause 2: Suboptimal buffer conditions promoting aggregation.

Troubleshooting Steps:

  • Optimize Buffer pH: The charge state of this compound can be influenced by pH. Empirically test a range of pH values (e.g., 6.0 to 8.5) to identify the pH at which this compound exhibits the highest and most stable fluorescence.

  • Adjust Ionic Strength: The salt concentration of your buffer can impact hydrophobic interactions. Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to find the optimal ionic strength that minimizes aggregation.

Potential Cause 3: Lack of solubilizing agents.

Troubleshooting Steps:

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to solubilize this compound and prevent aggregation. It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) but to be mindful that high concentrations can sometimes interfere with biological assays.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility and preventing aggregation.

Data Presentation

The following tables provide representative data on factors influencing the aggregation of hydrophobic fluorescent probes, which can be used as a starting point for optimizing experiments with this compound.

Table 1: Representative Effect of pH and Ionic Strength on the Relative Fluorescence Intensity (RFI) of a Hydrophobic Fluorescent Probe.

Buffer ConditionRelative Fluorescence Intensity (RFI)
pH 6.0, 50 mM NaCl65%
pH 7.4, 50 mM NaCl85%
pH 8.5, 50 mM NaCl70%
pH 7.4, 150 mM NaCl100% (Optimal)
pH 7.4, 300 mM NaCl90%

Note: This is illustrative data. The optimal conditions for this compound should be determined experimentally.

Table 2: Representative Effect of Additives on the Apparent Solubility of a Hydrophobic Fluorescent Probe.

AdditiveConcentrationApparent Solubility (µM)
None-5
0.01% Tween® 200.01% (w/v)25
0.05% Tween® 200.05% (w/v)50
1 mM β-Cyclodextrin1 mM30
5 mM β-Cyclodextrin5 mM75

Note: This is illustrative data. The effectiveness of each additive should be tested for this compound.

Experimental Protocols

Protocol 1: Determination of the Critical Aggregation Concentration (CAC) of this compound

This protocol uses fluorescence spectroscopy to determine the concentration at which this compound begins to aggregate in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO or ethanol.

  • Aqueous buffer of choice.

  • Fluorometer and appropriate microplates or cuvettes.

Methodology:

  • Prepare a series of this compound dilutions: In your chosen aqueous buffer, prepare a range of this compound concentrations. A good starting point is a two-fold serial dilution from a high concentration (e.g., 50 µM) down to a very low concentration (e.g., <0.1 µM).

  • Incubate the solutions: Allow the solutions to equilibrate at your experimental temperature for a set period (e.g., 30 minutes).

  • Measure fluorescence intensity: Using a fluorometer, measure the fluorescence intensity of each dilution. Use an excitation wavelength appropriate for this compound (e.g., ~350-380 nm) and record the emission spectrum.

  • Plot the data: Plot the fluorescence intensity as a function of this compound concentration.

  • Identify the CAC: The plot will typically show an initial linear increase in fluorescence with concentration. The point at which the slope of the line decreases or plateaus indicates the onset of aggregation. This concentration is the CAC.

Protocol 2: Optimizing Buffer Conditions to Minimize this compound Aggregation

This protocol helps identify the optimal pH and ionic strength for your experiments involving this compound.

Materials:

  • This compound stock solution.

  • A set of buffers with varying pH values (e.g., MES for pH 6.0, HEPES for pH 7.4, Tris for pH 8.5).

  • Stock solutions of NaCl or KCl.

  • Fluorometer.

Methodology:

  • Prepare test solutions: For each buffer pH to be tested, prepare a solution of this compound at a concentration known to be prone to aggregation (slightly above the estimated CAC).

  • Vary ionic strength: For each pH, create a series of solutions with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Incubate and measure: Incubate all solutions at the experimental temperature for 30 minutes and then measure the fluorescence intensity of each.

  • Analyze the results: Compare the fluorescence intensities across all conditions. The condition that yields the highest and most stable fluorescence signal is the optimal buffer condition for minimizing this compound aggregation.

Visualizations

Retinoic Acid Signaling Pathway

Troubleshooting_Workflow start Low Fluorescence Signal with this compound check_concentration Is this compound concentration above the CAC? start->check_concentration reduce_concentration Reduce this compound Concentration check_concentration->reduce_concentration Yes check_buffer Are buffer conditions optimized? check_concentration->check_buffer No reduce_concentration->check_buffer optimize_buffer Optimize pH and Ionic Strength check_buffer->optimize_buffer No check_additives Are solubilizing additives present? check_buffer->check_additives Yes optimize_buffer->check_additives add_additives Add Surfactant or Cyclodextrin check_additives->add_additives No re_evaluate Re-evaluate Fluorescence Signal check_additives->re_evaluate Yes add_additives->re_evaluate

Technical Support Center: DC271 Displacement Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability and optimization of the DC271 displacement assay. It is intended for researchers, scientists, and drug development professionals utilizing this assay to study retinoid-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound displacement assay?

The this compound displacement assay is a fluorescence-based competitive binding assay. This compound is a fluorescent analog of retinoic acid that exhibits solvatochromic properties. This means its fluorescence quantum yield is highly dependent on the polarity of its environment. In an aqueous buffer, this compound has a low fluorescence signal. However, upon binding to the hydrophobic pocket of a retinoid-binding protein, such as Cellular Retinoic Acid-Binding Protein II (CRABPII), its fluorescence dramatically increases.[1] The assay measures the ability of a test compound to compete with this compound for binding to the protein. Displacement of this compound by a competing ligand leads to a decrease in the fluorescence signal, which can be used to determine the binding affinity of the test compound.[1]

Q2: What are the main sources of variability in the this compound displacement assay?

Variability in the this compound displacement assay can arise from several factors, including:

  • Reagent Purity and Concentration: The purity of the protein, this compound, and competing ligands is crucial. Inaccurate concentrations of any of these components will lead to inconsistent results.[2]

  • Buffer Composition: pH, ionic strength, and the presence of detergents can significantly impact protein stability and binding interactions.[3]

  • Solvent (DMSO) Concentration: Test compounds are often dissolved in DMSO, and high concentrations of DMSO can affect protein conformation and binding, leading to variability.[3][4]

  • Incubation Time and Temperature: Insufficient incubation time can prevent the binding reaction from reaching equilibrium. Temperature fluctuations can also affect binding affinities.

  • Instrument Settings: Incorrect excitation and emission wavelengths, as well as improper gain settings on the fluorescence reader, can lead to high background or low signal-to-noise ratios.

  • Photobleaching: Exposure of the fluorescent probe to light for extended periods can lead to a decrease in signal intensity.

  • Nonspecific Binding: this compound or test compounds may bind to surfaces of the assay plate, leading to inaccurate readings.

Q3: How can I assess the quality and robustness of my this compound displacement assay?

Several metrics can be used to evaluate the performance of your assay. These include the Coefficient of Variation (%CV), Signal-to-Background (S/B) ratio, and the Z'-factor.[5]

  • %CV: This measures the relative variability of replicate measurements and should ideally be low.

  • S/B Ratio: This is the ratio of the signal from the bound probe to the background signal. A higher S/B ratio indicates a larger assay window.

  • Z'-Factor: This is a statistical parameter that reflects both the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[5]

Data Presentation

Table 1: Key Assay Performance Metrics

MetricFormulaIdeal ValueInterpretation
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10%A measure of the precision of replicate measurements.
Signal-to-Background (S/B) Ratio Mean Signal of High Control / Mean Signal of Low Control> 3Indicates the dynamic range of the assay.[5]
Z'-Factor 1 - (3*(SDHigh + SDLow)) / |MeanHigh - MeanLow|0.5 to 1.0A measure of assay quality, taking into account both signal window and data variation.[3][5]

Troubleshooting Guide

Issue: High variability between replicate wells (%CV > 15%)

  • Question: My replicate wells show inconsistent fluorescence readings. What could be the cause?

  • Answer: High variability can be due to several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.

    • Incomplete Mixing: Ensure all components in the well are thoroughly mixed before reading.

    • Temperature Gradients: Avoid temperature fluctuations across the assay plate. Allow the plate to equilibrate to room temperature before reading.

    • Edge Effects: The outer wells of a microplate can be prone to evaporation. Consider not using the outermost wells or filling them with buffer to minimize this effect.

Issue: Low Signal-to-Background (S/B) Ratio

  • Question: The fluorescence signal of my positive control (this compound + Protein) is not much higher than my negative control (this compound only). How can I improve this?

  • Answer: A low S/B ratio can be addressed by:

    • Optimizing Reagent Concentrations: Titrate the concentrations of both the protein and this compound to find the optimal balance that provides a robust signal without saturation.[1]

    • Checking Reagent Quality: Ensure that your protein is active and your this compound has not degraded.

    • Verifying Instrument Settings: Use the correct excitation (around 355 nm) and emission (around 460 nm) wavelengths for the this compound-protein complex.[1] Adjust the gain settings to maximize the signal without saturating the detector.

    • Minimizing Background Fluorescence: Use non-binding, black microplates to reduce background fluorescence.[1] Check your assay buffer for any intrinsic fluorescence.

Issue: Inconsistent IC50 values for the same compound

  • Question: I am getting different IC50 values for my test compound in different experiments. What could be the reason?

  • Answer: Inconsistent IC50 values can stem from:

    • Assay Conditions: Ensure that the assay conditions (buffer, temperature, incubation time, reagent concentrations) are kept consistent between experiments.[3]

    • Compound Solubility: Your test compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitation. Consider adjusting the DMSO concentration or using a different solvent.

    • Equilibration Time: Ensure that the binding reaction has reached equilibrium before reading the plate. You can perform a time-course experiment to determine the optimal incubation time.[4]

Table 2: Common Problems and Solutions in the this compound Displacement Assay

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Intrinsic fluorescence of buffer components or test compounds.- Use of white or clear microplates.- Screen buffer components for fluorescence.- Use non-binding, black-walled microplates.[1]- If test compounds are fluorescent, measure their fluorescence separately and subtract it from the assay signal.[6]
Low Assay Window (Low S/B Ratio) - Suboptimal concentrations of protein or this compound.- Inactive protein.- Incorrect instrument settings.- Perform titration experiments to optimize protein and this compound concentrations.[1]- Verify protein activity using a different method.- Optimize excitation/emission wavelengths and gain settings.
High Data Scatter (%CV > 15%) - Pipetting inaccuracies.- Incomplete mixing.- Temperature fluctuations across the plate.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing after each reagent addition.- Allow the plate to equilibrate to a stable temperature before reading.
Unexpected Increase in Fluorescence with Competitor - The competitor compound is fluorescent at the assay wavelengths.- The competitor alters the environment of the free this compound, increasing its fluorescence.- Measure the fluorescence of the competitor alone and subtract it from the signal.- Check for interactions between the competitor and this compound in the absence of the protein.[2]

Experimental Protocols

Detailed Methodology for a this compound Displacement Assay

This protocol is a general guideline and may require optimization for your specific protein and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of your target protein (e.g., 50 mM Tris, 50 mM KCl, pH 7.4).[3]

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO.

    • Protein Stock Solution: Prepare a concentrated stock solution of your purified protein in the assay buffer.

    • Test Compound Stock Solutions: Prepare stock solutions of your test compounds, typically in 100% DMSO.

  • Assay Procedure (for a 96-well plate):

    • Serial Dilution of Test Compound: Perform a serial dilution of your test compounds in 100% DMSO. Then, create an intermediate dilution of the compounds in the assay buffer.

    • Assay Plate Preparation:

      • Add a small volume (e.g., 2.5 µL) of the diluted test compounds to the wells of a black, non-binding 96-well plate.

      • For positive controls (maximum fluorescence), add buffer with the corresponding concentration of DMSO.

      • For negative controls (minimum fluorescence), add a saturating concentration of a known unlabeled ligand or buffer alone.

    • Addition of Protein and this compound:

      • Prepare a mixture of your protein and this compound in the assay buffer at twice the final desired concentration.

      • Add an equal volume of this mixture to all wells.

    • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light during incubation.

    • Fluorescence Reading:

      • Read the fluorescence intensity of the plate using a microplate reader.

      • Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 460 nm.[1]

      • Optimize the gain setting using the positive control wells.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no protein or no this compound) from all readings.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value of the test compound.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound is known.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer dilute_compound Serial Dilution of Test Compound prep_buffer->dilute_compound prep_this compound Prepare this compound Stock add_reagents Add Protein + this compound Mixture prep_this compound->add_reagents prep_protein Prepare Protein Stock prep_protein->add_reagents prep_compound Prepare Compound Stock prep_compound->dilute_compound add_compound Add Compound to Plate dilute_compound->add_compound add_compound->add_reagents incubate Incubate at RT (Protected from Light) add_reagents->incubate read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg plot_data Plot Dose-Response Curve subtract_bkg->plot_data calc_ic50 Calculate IC50/Ki plot_data->calc_ic50 displacement_principle cluster_bound cluster_displaced Protein Protein Bound Protein-DC271 Complex Protein->Bound This compound This compound This compound->Bound Compound Test Compound Displaced_Protein Protein-Compound Complex Compound->Displaced_Protein Bound->Displaced_Protein Displacement Free_this compound Free this compound

References

Technical Support Center: Improving DC271 Signal Stability for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal stability of DC271 in kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent analog of all-trans-retinoic acid (ATRA). It is used as a probe in biochemical assays, particularly in fluorescence competition assays, to study the binding of compounds to retinoid-binding proteins like Cellular Retinoic Acid-Binding Protein II (CRABPII). This compound binds to the same site as ATRA on CRABPII. Its fluorescence is highly sensitive to its environment, a property known as solvatochromism. When bound to the hydrophobic pocket of CRABPII, its fluorescence is enhanced. In a competition assay, a test compound that also binds to CRABPII will displace this compound, leading to a decrease in the fluorescent signal as this compound moves to the more polar aqueous environment where its fluorescence is quenched.[1][2]

Q2: What are the key spectral properties of this compound?

This compound is a solvatochromatic probe, meaning its excitation (λex) and emission (λem) wavelengths, as well as its quantum yield, are affected by the solvent type. When bound to CRABPII, it exhibits a significant solvatochromic effect. For instance, in a fluorescence displacement assay with CRABPII, an excitation wavelength of 335 nm and an emission wavelength of 440 nm can be used.[3]

Q3: Why is my fluorescent signal from this compound unstable?

Signal instability with this compound can arise from several factors:

  • Solvent Effects: Since this compound's fluorescence is highly dependent on the polarity of its environment, any changes in the buffer composition or the presence of organic solvents (like DMSO for compound dissolution) can alter the signal.[4][5][6]

  • Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical destruction of the this compound fluorophore, resulting in a decrease in signal over time.

  • Temperature Fluctuations: Changes in temperature can affect binding affinities and the fluorescence quantum yield, leading to signal drift.

  • Compound Interference: The test compounds themselves may be fluorescent or may quench the fluorescence of this compound.

Troubleshooting Guide

Issue 1: Low Fluorescent Signal
Possible Cause Recommended Solution
Incorrect Wavelength Settings Verify the excitation and emission wavelengths on your plate reader. For this compound bound to CRABPII, start with an excitation of ~335 nm and emission of ~440 nm.[3]
Low Concentration of this compound or CRABPII Ensure you are using appropriate concentrations. Published assays have used 100 nM of both this compound and CRABPII as a starting point.[2]
Fluorescence Quenching The buffer or other components in your assay may be quenching the signal. Test the fluorescence of this compound in the absence of CRABPII to establish a baseline. Also, be mindful of the concentration of your test compound, as high concentrations can sometimes cause quenching.
Degradation of this compound or Protein Ensure proper storage and handling of this compound and CRABPII. Prepare fresh solutions for your experiments.
Issue 2: High Background Signal
Possible Cause Recommended Solution
Autofluorescence of Assay Plate or Buffer Use black, non-binding surface 96-well plates to minimize background fluorescence.[2] Check the fluorescence of your buffer alone.
Fluorescent Test Compounds Screen your test compounds for intrinsic fluorescence at the excitation and emission wavelengths used for this compound.
Light Leakage Ensure that the plate reader's measurement chamber is properly sealed to prevent ambient light from interfering with the measurement.
Issue 3: Signal Drifts Over Time
Possible Cause Recommended Solution
Photobleaching Reduce the exposure time to the excitation light or decrease the intensity of the light source.
Temperature Instability Allow the plate and reagents to equilibrate to the reading temperature before starting the measurement. Use a temperature-controlled plate reader if possible.
Evaporation Use plate seals to prevent evaporation from the wells, especially during long kinetic reads.
Precipitation of Compound Visually inspect the wells for any precipitation of your test compound, which can scatter light and affect the signal.

Quantitative Data Summary

Parameter Value Reference
Kd of this compound for CRABPII 42 nM
Starting Concentration for Assay 100 nM this compound and 100 nM CRABPII[2]
Excitation Wavelength (bound) ~335 nm[3]
Emission Wavelength (bound) ~440 nm[3]

Experimental Protocols

Key Experiment: this compound/CRABPII Fluorescence Competition Assay

This protocol is adapted from published studies for determining the binding affinity of a test compound for CRABPII.[2][3]

Materials:

  • This compound

  • CRABPII

  • Test compound

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Ethanol) and determine its concentration.

    • Prepare a stock solution of CRABPII in the assay buffer.

    • Prepare a serial dilution of your test compound in the assay buffer. Include a vehicle control (buffer with the same concentration of organic solvent used for the test compound).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of 2x CRABPII solution (final concentration will be 100 nM).

      • 25 µL of your test compound dilution or vehicle control.

    • Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the test compound to bind to CRABPII.

  • Addition of this compound:

    • Add 25 µL of 4x this compound solution to each well (final concentration will be 100 nM).

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 30-60 minutes). This may need to be optimized.

    • Measure the fluorescence intensity using a plate reader with excitation at ~335 nm and emission at ~440 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only).

    • Plot the fluorescence intensity against the concentration of the test compound.

    • Fit the data to a suitable binding model (e.g., a competitive binding equation) to determine the IC50 of the test compound.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Visualizations

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport ATRA All-trans-Retinoic Acid (ATRA) Retinol_cyto->ATRA Metabolism CRABP2 CRABP-II RAR_RXR RAR/RXR Heterodimer CRABP2->RAR_RXR ATRA Delivery ATRA->CRABP2 This compound This compound (Fluorescent Analog) This compound->CRABP2 Binds for Assay Test_Compound Test Compound Test_Compound->CRABP2 Competes with this compound RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoid signaling pathway and the role of this compound.

Experimental_Workflow This compound Competition Assay Workflow Prep 1. Prepare Reagents (this compound, CRABPII, Test Compound) Plate 2. Add CRABPII and Test Compound to 96-well plate Prep->Plate Incubate1 3. Incubate to allow compound binding Plate->Incubate1 Add_this compound 4. Add this compound to plate Incubate1->Add_this compound Incubate2 5. Incubate to reach equilibrium Add_this compound->Incubate2 Read 6. Measure Fluorescence (Ex: ~335nm, Em: ~440nm) Incubate2->Read Analyze 7. Analyze Data (Calculate IC50 and Ki) Read->Analyze

Caption: Experimental workflow for a this compound competition assay.

Troubleshooting_Tree Troubleshooting this compound Signal Instability Start Signal Issue Detected Low_Signal Low Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Check_Wavelengths Check Wavelengths and Concentrations Low_Signal->Check_Wavelengths Yes Signal_Drift Signal Drift? High_Background->Signal_Drift No Check_Plate_Buffer Check Plate and Buffer Autofluorescence High_Background->Check_Plate_Buffer Yes Check_Photobleaching Reduce Exposure Time/ Intensity Signal_Drift->Check_Photobleaching Yes Check_Quenching Investigate Quenching Check_Wavelengths->Check_Quenching Check_Reagents Check Reagent Integrity Check_Quenching->Check_Reagents Screen_Compounds Screen Compound Fluorescence Check_Plate_Buffer->Screen_Compounds Check_Temp Ensure Temperature Stability Check_Photobleaching->Check_Temp Use_Seal Use Plate Seal Check_Temp->Use_Seal

Caption: Troubleshooting decision tree for this compound signal issues.

References

Technical Support Center: DC271 Quantum Yield Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low quantum yield of the fluorescent probe DC271, particularly when working with polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantum yield important?

This compound is a fluorescent analog of retinoic acid and serves as a solvochromatic probe.[1][2][3][4] Its fluorescence properties, including excitation and emission wavelengths, as well as its quantum yield, are sensitive to the solvent environment.[2][3] The quantum yield (Φ) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[5] A high quantum yield is crucial for experimental sensitivity and achieving a strong signal-to-noise ratio in fluorescence-based assays.[5]

Q2: Why is the quantum yield of this compound low in polar solvents?

The fluorescence emission of this compound is significantly quenched in polar solvents.[6] This phenomenon is attributed to the probe's hydrophobic structure, which can lead to aggregation in aqueous environments.[6] In polar solvents, it is suggested that the excited state of similar dyes can relax into a twisted, non-emissive zwitterionic state, providing a non-radiative decay pathway and thus lowering the quantum yield.[7]

Q3: What are the general factors that can lead to a low fluorescence quantum yield?

Several factors can contribute to a low quantum yield by promoting non-radiative decay pathways, where the excited state energy is lost as heat instead of being emitted as light.[5] Key factors include:

  • Solvent Polarity: The surrounding solvent environment can significantly impact the quantum yield.[8] For many fluorophores, polar solvents can lead to decreased fluorescence.

  • Fluorescence Quenching: Various processes can decrease fluorescence intensity, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[5] Common quenchers include molecular oxygen and halide ions.[5]

  • Aggregation: At higher concentrations, fluorescent probes can form aggregates, which often exhibit lower quantum yields due to self-quenching.[5]

  • Temperature and Viscosity: Changes in temperature and solvent viscosity can alter the rates of radiative and non-radiative decay.[5]

  • pH: The pH of the solution can affect the charge state of a fluorophore and consequently its fluorescence properties.[9]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light will lead to a permanent loss of signal.[5]

Troubleshooting Guide

If you are experiencing a low quantum yield with this compound in your experiments, follow this systematic troubleshooting guide.

Step 1: Verify Experimental Setup and Reagents

Before investigating solvent effects, ensure that your instrumentation and reagents are not the source of the issue.

  • Incorrect Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for this compound in the specific solvent you are using.

  • Reagent Integrity: Ensure the this compound stock solution has been stored properly (at -20°C) and has not degraded.[2] Prepare fresh dilutions for your experiment.

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.

Step 2: Address Solvent-Specific Issues

The choice of solvent is critical for this compound's performance.

  • Solvent Polarity: As indicated by the data, polar solvents drastically reduce this compound's quantum yield. If your experimental conditions permit, consider using a less polar solvent.

  • Solvent Deoxygenation: Molecular oxygen is a known quencher of fluorescence.[5] Deoxygenating your solvent by bubbling with nitrogen or argon gas can sometimes improve the quantum yield.

Step 3: Mitigate Quenching and Aggregation
  • Concentration Optimization: this compound can aggregate at high concentrations, leading to self-quenching.[5] Perform a concentration titration to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.

  • Presence of Quenchers: Analyze your sample for the presence of potential quenchers such as heavy atoms or halide ions.[5] If possible, remove them from your sample matrix.

Data Presentation

Table 1: Photophysical Properties of this compound in Various Solvents [2][3]

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (%)
Toluene37844780.21
Dichloromethane (DCM)38257271.45
Dimethyl sulfoxide (B87167) (DMSO)35144219.3
Ethanol (EtOH)3504611.14

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the measurement of the fluorescence quantum yield of this compound relative to a known standard.

Objective: To determine the fluorescence quantum yield of this compound in a specific solvent.

Materials:

  • This compound

  • Quantum yield standard with a known quantum yield in the same solvent or a similar one (e.g., Quinine sulfate (B86663) in 0.1M H₂SO₄, Φ = 0.54).[8]

  • Spectroscopy-grade solvents

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length cuvettes

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the fluorometer. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.

  • Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).

Visualizations

Troubleshooting_Workflow cluster_step1 Verification cluster_step2 Solvent Optimization cluster_step3 Sample Condition Optimization start Low Quantum Yield Observed step1 Step 1: Verify Setup & Reagents start->step1 s1_1 Check Instrument Settings step1->s1_1 Incorrect? s1_2 Verify Reagent Integrity step1->s1_2 Degraded? s1_3 Use High-Purity Solvents step1->s1_3 Impure? step2 Step 2: Address Solvent Issues s2_1 Consider Less Polar Solvent step2->s2_1 s2_2 Deoxygenate Solvent step2->s2_2 step3 Step 3: Mitigate Quenching & Aggregation s3_1 Optimize Concentration step3->s3_1 s3_2 Remove Potential Quenchers step3->s3_2 end_goal Optimized Quantum Yield s1_1->step2 All OK s1_2->step2 All OK s1_3->step2 All OK s2_1->step3 s2_2->step3 s3_1->end_goal Issue Resolved s3_2->end_goal Issue Resolved Factors_Affecting_Quantum_Yield cluster_factors Potential Causes qy Low Quantum Yield solvent Solvent Polarity (Polar Solvents) qy->solvent quenching Fluorescence Quenching (e.g., O2, Halides) qy->quenching aggregation Aggregation (High Concentration) qy->aggregation photobleaching Photobleaching qy->photobleaching temp_ph Temperature & pH qy->temp_ph

References

Technical Support Center: Optimizing DC271 Incubation Time for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of DC271 in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent analog of all-trans-retinoic acid (ATRA). It functions by binding to cellular retinoic acid-binding protein II (CRABPII), a key protein in the retinoic acid signaling pathway.[1][2][3] This pathway is crucial for regulating cell growth, differentiation, and development.[2][4] Due to its intrinsic fluorescence, this compound allows for the direct monitoring of its binding to target proteins and its uptake into cells, making it a valuable tool for retinoid research.[1][2]

Q2: What is a typical starting point for this compound incubation time?

A universal optimal incubation time for this compound does not exist as it is highly dependent on the cell type, the specific assay, and the biological question being investigated. However, for initial experiments, a time-course study is strongly recommended. A broad range of time points such as 6, 12, 24, 48, and 72 hours is a good starting point to determine the optimal incubation period.[5] For example, activation of the same genes as endogenous retinoic acid in human keratinocyte (HaCaT) cells has been observed with a 72-hour incubation at a 1 µM concentration.[1][3]

Q3: How does the intended biological endpoint affect the optimal incubation time?

The biological process under investigation is a critical factor in determining the incubation time.

  • For short-term signaling events or binding kinetics , shorter incubation times, ranging from minutes to a few hours, may be sufficient.

  • For assays measuring changes in gene expression , intermediate time points, such as 6 to 24 hours, are often necessary to allow for transcription and translation.

  • For long-term functional outcomes , such as cell differentiation or proliferation, longer incubation periods of 24 to 72 hours or even longer may be required to observe a significant effect.[6]

Q4: Can the fluorescence of this compound interfere with my assay?

Yes, as a fluorescent compound, this compound has the potential to interfere with assays that use fluorescence as a readout. It is crucial to include proper controls to account for any background fluorescence from the compound itself. Additionally, prolonged exposure to the excitation light source can lead to phototoxicity and photobleaching, which can affect cell health and the fluorescence signal.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound incubation time.

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence - Intrinsic fluorescence of this compound.- Autofluorescence from cells or media components (e.g., phenol (B47542) red, serum).- Non-specific binding of this compound to plasticware or other cellular components.- Include a "no-cell" control with this compound to measure its intrinsic fluorescence.- Use phenol red-free media and consider reducing serum concentration during the assay.- Wash cells thoroughly with PBS after incubation and before measurement.- Use low-protein-binding microplates.
No or Weak Signal - Incubation time is too short for the biological effect to manifest.- this compound concentration is too low.- The target protein (CRABPII) is not expressed or is at very low levels in the cell line.- Photobleaching of the this compound signal.- Perform a time-course experiment with longer incubation periods.- Conduct a dose-response experiment to determine the optimal this compound concentration.- Verify the expression of CRABPII in your cell line using techniques like Western blot or qPCR.- Minimize exposure of the plate to light. Acquire images or readings promptly after incubation. Use an anti-fade mounting medium if applicable for microscopy.[9]
High Variability Between Replicates - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors.- Cell health issues.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Ensure cells are healthy and in the logarithmic growth phase.
Signs of Cytotoxicity (e.g., cell detachment, altered morphology) - this compound concentration is too high.- Prolonged incubation is causing cellular stress.- Phototoxicity from repeated imaging or plate reading.- Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion assay) to determine the optimal non-toxic concentration range.- Reduce the incubation time or use a lower concentration of this compound.- Minimize the duration and intensity of light exposure during fluorescence measurements.

Data Presentation

Summarize your time-course and dose-response data in clear and organized tables. Below are examples for a cell viability assay and a gene expression study.

Table 1: Example of Time-Course and Dose-Response Data for a Cell Viability Assay (e.g., MTT or Resazurin)

This compound Conc.6 hours (% Viability)12 hours (% Viability)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
Vehicle 100 ± 4.5100 ± 5.1100 ± 4.2100 ± 5.5100 ± 4.8
0.1 µM 98 ± 5.295 ± 4.892 ± 5.585 ± 6.178 ± 5.9
1 µM 95 ± 4.988 ± 5.375 ± 6.060 ± 5.852 ± 6.2
10 µM 85 ± 6.170 ± 5.950 ± 6.535 ± 7.025 ± 6.8

Data are presented as mean ± standard deviation.

Table 2: Example of Time-Course Data for a Gene Expression Assay (e.g., qPCR for a retinoic acid target gene)

Incubation TimeFold Change in Gene Expression (vs. Vehicle)
6 hours 1.5 ± 0.2
12 hours 3.2 ± 0.4
24 hours 5.8 ± 0.6
48 hours 4.5 ± 0.5
72 hours 3.1 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • Assay: At each time point, perform a cell viability assay (e.g., MTT, resazurin, or a commercial kit) according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to identify the incubation time that yields the most significant and reproducible effect on cell viability.

Protocol 2: Time-Course Experiment for Gene Expression Analysis

  • Cell Seeding: Plate cells in a 6-well plate at a density that will not lead to overconfluence at the final time point. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with the desired concentration of this compound or a vehicle control.

  • Incubation: Incubate the plates for the selected time points (e.g., 6, 12, 24, 48 hours).

  • RNA Extraction: At each time point, wash the cells with PBS and lyse the cells to extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers for your gene of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each time point relative to the vehicle control.

Visualizations

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP STRA6 STRA6 (Receptor) Retinol-RBP->STRA6 Binds Retinol Retinol STRA6->Retinol CRBP CRBP Retinol->CRBP Binds Retinaldehyde Retinaldehyde CRBP->Retinaldehyde ADH/RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH DC271_in This compound CRABPII CRABPII DC271_in->CRABPII Binds (Analog) DC271_nuc This compound CRABPII->DC271_nuc RA_nuc RA CRABPII->RA_nuc RA->CRABPII Binds CYP26A1 CYP26A1 RA->CYP26A1 Metabolized by Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites RAR RAR DC271_nuc->RAR Activates RA_nuc->RAR Activates RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoic Acid Signaling Pathway and the Role of this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start: Unexpected Results Check_Signal High Background or Weak/No Signal? Start->Check_Signal High_Bg High Background Check_Signal->High_Bg Yes Weak_Signal Weak/No Signal Check_Signal->Weak_Signal No Check_Variability High Variability? High_Bg->Check_Variability Sol_Bg Check Controls Use Phenol-Free Media Wash Thoroughly High_Bg->Sol_Bg Weak_Signal->Check_Variability Sol_Signal Extend Incubation Time Increase Concentration Verify Target Expression Weak_Signal->Sol_Signal High_Var High Variability Check_Variability->High_Var Yes Check_Cyto Signs of Cytotoxicity? Check_Variability->Check_Cyto No High_Var->Check_Cyto Sol_Var Standardize Seeding Avoid Edge Effects Calibrate Pipettes High_Var->Sol_Var Cyto Cytotoxicity Check_Cyto->Cyto Yes Optimize Re-optimize Assay Parameters Check_Cyto->Optimize No Cyto->Optimize Sol_Cyto Perform Cytotoxicity Assay Lower Concentration Reduce Incubation Time Cyto->Sol_Cyto

Caption: Troubleshooting Workflow for this compound Cell-Based Assays.

References

Validation & Comparative

Validating DC271 Binding Specificity to CRABPII: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of the synthetic retinoid DC271 to Cellular Retinoic Acid-Binding Protein II (CRABPII). It is intended to assist researchers in evaluating its performance against other compounds and in designing experiments to validate its binding characteristics. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows and pathways to facilitate a thorough understanding of this compound's interaction with its target.

Introduction to CRABPII and the Role of this compound

Cellular Retinoic Acid-Binding Protein II (CRABPII) is a small cytosolic protein that plays a crucial role in intracellular transport and signaling of all-trans retinoic acid (ATRA), a key regulator of cell growth, differentiation, and apoptosis.[1][2] CRABPII shuttles ATRA from the cytoplasm to the nucleus, where it is delivered to retinoic acid receptors (RARs), thereby modulating gene expression.[2] Its isoform, CRABPI, also binds ATRA but is thought to be primarily involved in its sequestration and metabolism.[2] The distinct roles and expression patterns of these two proteins make the selective targeting of CRABPII a significant area of interest for therapeutic intervention in various diseases, including cancer.

This compound is a synthetic retinoid that has been developed as a tool to study CRABPII. A key feature of this compound is its intrinsic fluorescence, which is enhanced upon binding to the hydrophobic pocket of CRABPII.[1][3] This property makes it a valuable probe for fluorescence-based binding assays, allowing for the direct measurement of the binding of other, non-labeled compounds in a competitive format.[1][3] The crystal structure of this compound in complex with CRABPII confirms that it occupies the same binding site as the natural ligand, ATRA, interacting with the same key residues.[3]

Comparative Analysis of Binding Affinity and Selectivity

To objectively assess the binding specificity of this compound, it is essential to compare its binding affinity for CRABPII with that of other known ligands, as well as its relative affinity for the off-target isoform, CRABPI. While the direct equilibrium dissociation constant (Kd) for this compound binding to CRABPII and CRABPI is not explicitly reported in the reviewed literature, its successful use as a competitive probe in displacement assays indicates a strong and specific interaction with CRABPII.[1][4]

The following table summarizes the binding affinities of the natural ligand ATRA and a synthetic retinoid, DC645, for both CRABPII and CRABPI. The data for DC645 was obtained through a competitive displacement assay using this compound as the fluorescent probe.[4]

CompoundTargetBinding Affinity (Kd)Selectivity (CRABPI/CRABPII)Reference
All-trans Retinoic Acid (ATRA) CRABPII7.6 nM1.6-fold for CRABPI[2][5]
CRABPI4.7 nM[5]
DC645 CRABPII250 nM (0.25 µM)7.8-fold for CRABPII[4]
CRABPI (L29C mutant)1940 nM (1.94 µM)[4]
This compound CRABPIINot ReportedNot Reported
CRABPINot Reported

Note: A lower Kd value indicates a higher binding affinity. The selectivity is calculated as the ratio of the Kd for CRABPI to the Kd for CRABPII. For DC645, the data for CRABPI is for a mutant (L29C), which may influence the binding affinity.

Experimental Protocols for Validating Binding Specificity

A variety of biophysical and biochemical assays can be employed to validate the binding specificity of a ligand to its target protein. The fluorescence displacement assay using this compound is a particularly powerful method for characterizing CRABPII inhibitors.

Fluorescence Displacement Assay

This assay leverages the intrinsic fluorescence of this compound, which increases upon binding to CRABPII. The displacement of this compound by a competing, non-fluorescent ligand results in a decrease in fluorescence, which can be measured to determine the binding affinity of the competitor.[1][3]

Materials:

  • Purified recombinant human CRABPII protein

  • This compound (stock solution in a suitable solvent, e.g., ethanol)

  • Test compound (competitor)

  • Assay buffer (e.g., Phosphate Buffered Saline, PBS)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of CRABPII in assay buffer.

    • Prepare a working solution of this compound in assay buffer. The final concentration in the assay is typically around 100 nM.[1]

    • Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, CRABPII protein, and this compound to achieve the desired final concentrations (e.g., 100 nM CRABPII and 100 nM this compound).[1]

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum fluorescence) and wells with no CRABPII (background fluorescence).

    • The final volume in each well is typically 150-200 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 335-355 nm and emission at 440-460 nm).[1][4]

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a competitive binding equation) using a non-linear regression software (e.g., DynaFit) to determine the IC50 value.[3]

    • The IC50 value can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe (this compound) is known.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating this compound's binding specificity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis p1 Purified CRABPII a1 Add CRABPII, this compound, and Test Compound to Wells p1->a1 p2 This compound Stock p2->a1 p3 Test Compound Dilution Series p3->a1 a2 Incubate to Equilibrium a1->a2 m1 Read Fluorescence (Ex: 355nm, Em: 460nm) a2->m1 m2 Plot Fluorescence vs. [Test Compound] m1->m2 m3 Calculate IC50 and Kd m2->m3

Fluorescence Displacement Assay Workflow.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA CRABPII_unbound CRABPII (unbound) ATRA->CRABPII_unbound Binds ATRA_CRABPII ATRA-CRABPII Complex CRABPII_unbound->ATRA_CRABPII DC271_CRABPII This compound-CRABPII Complex CRABPII_unbound->DC271_CRABPII RAR RAR ATRA_CRABPII->RAR Translocates & Delivers ATRA This compound This compound This compound->CRABPII_unbound Binds (Competes with ATRA) RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds DNA Gene_Expression Gene Expression RARE->Gene_Expression Regulates

CRABPII-mediated Retinoic Acid Signaling Pathway.

Conclusion

This compound serves as a valuable and specific tool for studying the binding of ligands to CRABPII. Its intrinsic fluorescence enables a straightforward and high-throughput competitive binding assay to determine the affinity of unlabeled compounds. The available structural data confirms its interaction with the canonical retinoid binding pocket of CRABPII. While the direct binding affinity of this compound itself is not widely reported, its utility in competitive assays, as demonstrated by the characterization of compounds like DC645, underscores its specific and high-affinity binding to CRABPII. For researchers in drug discovery and development, this compound and the associated fluorescence displacement assay provide a robust platform for identifying and characterizing novel and selective CRABPII inhibitors. Further studies to quantify the binding kinetics and affinity of this compound for both CRABPI and CRABPII would be beneficial for an even more precise understanding of its selectivity profile.

References

A Comparative Guide to DC271 and ATRA for Retinoic Acid Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DC271 and All-Trans Retinoic Acid (ATRA) in the context of their interaction with retinoic acid receptors (RARs). While both molecules are pivotal in studying retinoid signaling, they possess distinct characteristics that influence their application in research and drug development.

Executive Summary

All-Trans Retinoic Acid (ATRA) is the well-established endogenous ligand for all three retinoic acid receptor (RAR) isotypes: RARα, RARβ, and RARγ. Its binding affinity is in the low nanomolar range, and it acts as a potent agonist, initiating a cascade of gene transcription that governs cellular differentiation, proliferation, and apoptosis. This compound, a fluorescent analog of ATRA, also functions as a RAR agonist, eliciting similar cellular responses. While the binding of this compound to the cellular retinoic acid-binding protein II (CRABP-II) has been quantitatively characterized, its specific binding affinities for the individual RAR isotypes are not extensively documented in publicly available literature. This guide synthesizes the available data to facilitate an informed choice between these two compounds for specific research applications.

Quantitative Data Comparison

CompoundTarget ProteinBinding Affinity (Kd/EC50)Reference
ATRA RARα~5 - 9 nM (Kd)[1][2]
RARβ~3 - 9 nM (EC50)[3]
RARγ~2 - 10 nM (EC50)[3]
This compound CRABP-II42 nM (Kd)
RARαNot Reported
RARβNot Reported
RARγNot Reported

Experimental Protocols

Competitive Binding Assay for Retinoic Acid Receptors

This protocol is a representative method for determining the binding affinity of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]ATRA) for binding to RARs. A similar principle can be applied in a fluorescence-based competition assay using this compound as the fluorescent probe.

Objective: To determine the inhibitory concentration (IC50) of a test compound and subsequently calculate its binding affinity (Ki) for a specific RAR isotype.

Materials:

  • Recombinant human RARα, RARβ, or RARγ

  • [³H]ATRA (radiolabeled ligand)

  • Unlabeled ATRA (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., Tris-HCl buffer with dithiothreitol, KCl, and bovine serum albumin)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled ATRA.

  • Binding Reaction: In each well of a 96-well plate, combine the binding buffer, a fixed concentration of the specific RAR isotype, and a fixed concentration of [³H]ATRA.

  • Competition: Add increasing concentrations of the test compound to the experimental wells. For determining non-specific binding, add a high concentration of unlabeled ATRA to control wells.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate the receptor-bound [³H]ATRA from the free [³H]ATRA.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]ATRA against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of [³H]ATRA. The Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The binding of an agonist like ATRA or this compound to the Retinoic Acid Receptor (RAR) initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for studying these interactions.

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_this compound ATRA / this compound CRABP CRABP ATRA_this compound->CRABP Binding Nucleus_Membrane CRABP->Nucleus_Membrane Transport ATRA_DC271_N ATRA / this compound RAR RAR RXR RXR RAR->RXR Heterodimerization CoA Co-activator Complex RAR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binding CoR Co-repressor Complex Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Activation RARE->CoR Repression (in absence of ligand) ATRA_DC271_N->RAR Binding

Caption: Retinoic Acid Signaling Pathway.

Experimental_Workflow Experimental Workflow for RAR Binding Assay Start Start Prepare_Reagents Prepare Reagents (RAR, Labeled Ligand, Test Compound) Start->Prepare_Reagents Incubation Incubate RAR, Labeled Ligand, and Test Compound Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (e.g., via Filter Plates) Incubation->Separation Detection Detect Signal (e.g., Scintillation Counting or Fluorescence) Separation->Detection Data_Analysis Data Analysis (IC50 and Ki determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for RAR Binding Assay.

Conclusion

ATRA remains the gold standard for inducing RAR-mediated biological effects due to its well-characterized, high-affinity binding to all three RAR isotypes. This compound presents a valuable tool as a fluorescent probe, particularly for developing and performing high-throughput binding assays for retinoid-binding proteins like CRABP-II, and potentially for RARs. However, the absence of direct, quantitative binding data for this compound to the individual RAR isotypes is a significant gap in the current literature. Researchers should consider this when designing experiments where precise knowledge of RAR isotype-specific affinity is critical. For functional studies requiring a potent RAR agonist with known binding affinities, ATRA is the more appropriate choice. For assay development and high-throughput screening, the fluorescent properties of this compound offer a significant advantage, although further characterization of its RAR binding profile is warranted.

References

A Comparative Guide to DC271 and Other Fluorescent Retinoid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent retinoid probe DC271 and its alternatives. The information presented is based on available experimental data to assist researchers in selecting the most suitable probe for their specific needs in studying retinoid signaling pathways.

Introduction to Fluorescent Retinoid Probes

Retinoid signaling, primarily mediated by retinoic acid (RA), plays a crucial role in a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis. The study of these pathways has been significantly advanced by the development of fluorescent probes that enable the visualization and quantification of retinoid-protein interactions and their downstream effects. These probes are invaluable tools in basic research and drug discovery.

This compound, also known as LightOx14, is a synthetic fluorescent analog of all-trans-retinoic acid (ATRA). It is a member of a family of solvatochromatic probes developed to overcome the limitations of endogenous retinoids, such as photolability. This guide will compare this compound with other fluorescent retinoid probes, focusing on their photophysical properties, binding affinities, and applications.

Performance Comparison of Fluorescent Retinoid Probes

The selection of a fluorescent retinoid probe is dictated by its specific experimental application. Key performance indicators include photophysical properties (excitation and emission spectra, quantum yield), binding affinity and selectivity for target proteins (e.g., Cellular Retinoic Acid Binding Proteins - CRABPs, and Retinoic Acid Receptors - RARs), and performance in cellular imaging.

Photophysical and Binding Properties

The following table summarizes the quantitative data for this compound and other related fluorescent retinoid probes. The LightOx series of probes, including this compound, are notable for their solvatochromatic properties, where their fluorescence emission is sensitive to the polarity of the local environment. This feature is particularly useful for studying protein binding, as the probe's fluorescence often increases and shifts upon binding to the hydrophobic pocket of a target protein.

Probe NameAlternative NameTarget ProteinDissociation Constant (Kd) (nM)Excitation Max (nm)Emission Max (nm)Quantum Yield (%)Key Features
This compound LightOx14CRABPII42351 (in DMSO), 350 (in EtOH), 382 (in DCM), 378 (in Toluene)442 (in DMSO), 461 (in EtOH), 572 (in DCM), 447 (in Toluene)19.3 (in DMSO), 1.14 (in EtOH), 71.45 (in DCM), 80.21 (in Toluene)Solvatochromatic, activates genes similarly to ATRA.
EC23 -RARα, RARβ, RARγEC50: 41 (RARα), 0.5 (RARβ), 0.4 (RARγ)~300-310Not typically used for fluorescence imaging due to UV excitation.Not reported for imaging applications.Photostable synthetic analog of ATRA, potent RAR agonist.
DC360 LightOx19CRABPII34.0 ± 2.5[1]Not specifiedNot specifiedNot specifiedStrong binding to CRABPII, structure in complex with CRABPII determined[1].
LightOx21 DC453CRABPII124.8 ± 4.3Not specifiedNot specifiedNot specifiedMember of the LightOx family of probes.
LightOx22 DC478CRABPII94.0 ± 3.7Not specifiedNot specifiedNot specifiedMember of the LightOx family of probes.
LightOx25 DC454CRABPII88.3 ± 2.1Not specifiedNot specifiedNot specifiedMember of the LightOx family of probes.
LightOx26 DC479CRABPII51.6 ± 3.2Typically excited at 405 nmSolvatochromaticNot specifiedStrong ligand for RARs and CRABPs.
DAM-3 -RARsSpecific binding demonstratedDansyl moiety suggests excitation ~335-340 nmDansyl moiety suggests emission ~500-520 nmNot specifiedA dansylated retinoid probe designed for RARs[2].

Note: The photophysical properties of solvatochromatic dyes like this compound are highly dependent on the solvent environment. The provided data illustrates this dependency. For cellular applications, the fluorescence properties within the specific subcellular environment will be most relevant. Data for some probes, particularly the dansylated retinoids, is limited in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are outlines of key experimental protocols.

Fluorometric Titration Assay for Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of a fluorescent probe for a target protein, such as CRABP.

  • Protein and Probe Preparation:

    • Purify the target protein (e.g., CRABPII).

    • Prepare a stock solution of the fluorescent retinoid probe (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a working solution of the probe in an appropriate assay buffer (e.g., phosphate-buffered saline).

  • Titration:

    • Place a defined concentration of the fluorescent probe in a fluorometer cuvette.

    • incrementally add small aliquots of the purified protein to the cuvette.

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence signal will change upon protein binding (typically an increase for solvatochromatic probes like this compound in an aqueous buffer).

    • Plot the change in fluorescence as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Live-Cell Imaging Protocol

This protocol outlines the general steps for visualizing the intracellular localization of fluorescent retinoid probes.

  • Cell Culture:

    • Plate cells of interest (e.g., HaCaT keratinocytes) on a suitable imaging dish or slide.

    • Allow the cells to adhere and grow to the desired confluency.

  • Probe Labeling:

    • Prepare a working solution of the fluorescent retinoid probe in cell culture medium.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells with the probe for a specific duration (e.g., 60 minutes) at 37°C in a CO2 incubator.

  • Imaging:

    • Gently wash the cells with fresh, pre-warmed medium to remove any unbound probe.

    • Image the cells using a fluorescence microscope (e.g., a confocal microscope) equipped with the appropriate filter sets for the chosen probe.

    • Acquire images at different cellular planes (Z-stacks) to determine the subcellular localization of the probe.

Visualizing Key Concepts

To further clarify the mechanisms and workflows associated with these fluorescent probes, the following diagrams are provided.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport CRBP CRBP Retinol_cyto->CRBP Binds Retinal Retinal CRBP->Retinal Metabolism RA Retinoic Acid (RA) Retinal->RA Metabolism CRABP CRABP RA->CRABP Binds RA_nuc RA CRABP->RA_nuc Translocation DC271_nuc This compound CRABP->DC271_nuc Translocation This compound This compound This compound->CRABP Binds RAR RAR RA_nuc->RAR Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Initiates

Caption: Simplified retinoid signaling pathway.

Experimental_Workflow cluster_protein_binding Protein Binding Assay cluster_cell_imaging Cellular Imaging start_binding Start prep_probe Prepare Fluorescent Probe Solution start_binding->prep_probe prep_protein Prepare Purified Protein Solution start_binding->prep_protein titrate Titrate Protein into Probe Solution prep_probe->titrate prep_protein->titrate measure Measure Fluorescence Change titrate->measure analyze Analyze Data to Determine Kd measure->analyze end_binding End analyze->end_binding start_imaging Start culture_cells Culture Cells on Imaging Plate start_imaging->culture_cells label_cells Label Cells with Fluorescent Probe culture_cells->label_cells wash_cells Wash to Remove Unbound Probe label_cells->wash_cells acquire_images Acquire Images using Fluorescence Microscope wash_cells->acquire_images analyze_images Analyze Images for Subcellular Localization acquire_images->analyze_images end_imaging End analyze_images->end_imaging

Caption: Workflow for probe characterization.

Probe_Selection_Logic start Start: Select a Fluorescent Retinoid Probe question1 What is the primary application? start->question1 binding_assay In vitro Binding Assay question1->binding_assay Binding Studies cell_imaging Live Cell Imaging question1->cell_imaging Cellular Studies question2_binding Need high sensitivity and a large fluorescence change upon binding? binding_assay->question2_binding question2_imaging Need high photostability and minimal phototoxicity? cell_imaging->question2_imaging solvatochromatic_probe Choose a solvatochromatic probe (e.g., this compound/LightOx series) question2_binding->solvatochromatic_probe Yes high_quantum_yield_probe Consider a probe with high quantum yield in the bound state. question2_binding->high_quantum_yield_probe Yes photostable_probe Choose a photostable probe (e.g., EC23 for non-imaging, or a stable fluorescent probe like this compound) question2_imaging->photostable_probe Yes long_wavelength_probe Consider probes with longer excitation wavelengths to reduce phototoxicity. question2_imaging->long_wavelength_probe Yes end End: Probe Selected solvatochromatic_probe->end high_quantum_yield_probe->end photostable_probe->end long_wavelength_probe->end

Caption: Decision tree for probe selection.

Conclusion

This compound and the broader LightOx family of fluorescent retinoid probes represent a significant advancement in the tools available for studying retinoid signaling. Their key advantages include their synthetic nature, which imparts greater stability compared to natural retinoids, and their solvatochromatic fluorescence, which provides a sensitive readout for protein binding events. When selecting a probe, researchers should carefully consider the specific requirements of their experiment, including the target protein, the desired readout (e.g., binding affinity vs. intracellular localization), and the imaging modality to be used. While this guide provides a comparative overview, further optimization of experimental conditions will always be necessary for achieving the best results.

References

Unveiling Molecular Interactions: A Comparative Guide to DC271 Assay and Western Blot Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and cellular research, discerning the binding of small molecules to their protein targets and understanding the subsequent cellular response are paramount. The DC271 assay, a fluorescent competition binding assay, offers a high-throughput method to identify and characterize ligand-protein interactions. However, validating the functional consequences of such binding within a cellular context is crucial. This guide provides a comprehensive comparison of the this compound assay with western blotting, a cornerstone technique for protein analysis, demonstrating their complementary roles in a typical research workflow.

At a Glance: this compound Assay vs. Western Blot

FeatureThis compound AssayWestern Blot
Primary Measurement Ligand-protein binding affinity (IC50/Kd)Presence, quantity, and post-translational modifications of specific proteins
Principle Fluorescence competitionImmunoassay
Sample Type Purified proteins and test compoundsCell lysates, tissue homogenates
Throughput High-throughput compatibleLow to medium throughput
Key Output Quantitative binding dataQualitative and semi-quantitative protein data

A Hypothetical Research Scenario: From Binding to Cellular Effect

To illustrate the synergy between the this compound assay and western blotting, consider a hypothetical study aimed at identifying novel inhibitors of Cellular Retinoic Acid-Binding Protein II (CRABP-II), a key player in the retinoic acid signaling pathway.[1][2][3][4]

Phase 1: Identifying a CRABP-II Binder with the this compound Assay

A researcher screens a library of small molecules to find compounds that bind to CRABP-II. The this compound assay is employed for this initial high-throughput screening. This compound is a fluorescent analog of retinoic acid that exhibits increased fluorescence when bound to the hydrophobic pocket of CRABP-II.[5][6] Test compounds that compete with this compound for binding to CRABP-II will displace it, leading to a decrease in fluorescence.

Hypothetical this compound Assay Results:

CompoundIC50 (nM) for CRABP-II Binding
Compound A50
Compound B800
Compound C> 10,000
All-trans retinoic acid (ATRA)30

Based on these results, "Compound A" is identified as a potent binder to CRABP-II and is selected for further validation.

Phase 2: Validating the Cellular Impact with Western Blot

The next critical step is to determine if Compound A's binding to CRABP-II affects the retinoic acid signaling pathway within cells. Retinoic acid signaling is known to regulate the expression of various genes.[7][8][9][10][11] The researcher treats cells with Compound A and then uses western blotting to measure the expression levels of a known downstream target protein of the retinoic acid pathway.

Hypothetical Western Blot Results:

TreatmentTarget Protein Expression Level (relative to control)
Vehicle Control1.0
All-trans retinoic acid (ATRA)3.5
Compound A1.2
Compound A + ATRA1.5

The western blot results suggest that Compound A, by binding to CRABP-II, inhibits the ATRA-induced increase in the target protein's expression, thus validating its function as an antagonist in a cellular context.

Experimental Protocols

This compound Fluorescence Competition Assay Protocol

This protocol is adapted from established fluorescence displacement assays.[5][6]

  • Reagent Preparation :

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • CRABP-II Stock Solution: Prepare a 1 µM solution of purified CRABP-II in assay buffer.

    • This compound Stock Solution: Prepare a 1 µM solution of this compound in assay buffer.

    • Test Compound Stock Solutions: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Procedure :

    • In a 96-well black, non-binding surface plate, add 50 µL of 200 nM CRABP-II solution to each well.

    • Add 50 µL of 200 nM this compound solution to each well.

    • Add 10 µL of the test compound dilutions to the respective wells. For control wells, add 10 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 350 nm, Em: 460 nm).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Protocol

This is a generalized protocol for western blotting.[12][13][14][15]

  • Sample Preparation :

    • Culture cells to the desired confluency and treat with the test compound (e.g., Compound A) and/or agonist (e.g., ATRA) for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the housekeeping protein signal.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

retinoic_acid_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol RA Retinoic Acid (RA) Retinol->RA Metabolism CRABP-II CRABP-II RAR/RXR RAR/RXR Heterodimer CRABP-II->RAR/RXR Transports RA to RA->CRABP-II Binds RARE Retinoic Acid Response Element (RARE) RAR/RXR->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Figure 1. Simplified Retinoic Acid Signaling Pathway.

dc271_workflow Start Start Prepare_Reagents Prepare CRABP-II, This compound, & Compounds Start->Prepare_Reagents Plate_Loading Load Plate with CRABP-II, This compound, & Compounds Prepare_Reagents->Plate_Loading Incubation Incubate at RT Plate_Loading->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Analysis Analyze Data (IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2. this compound Assay Experimental Workflow.

western_blot_workflow Start Start Sample_Prep Cell Lysis & Protein Quantification Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3. Western Blot Experimental Workflow.

Conclusion

The this compound assay and western blotting are powerful, yet distinct, techniques that, when used in concert, provide a comprehensive understanding of a compound's interaction with its target and its subsequent biological effects. The this compound assay excels in the initial, high-throughput identification of binders, offering quantitative data on binding affinity. Western blotting complements this by providing crucial validation of the compound's on-target effects within the complex cellular environment. For researchers in drug development and molecular biology, integrating these two methodologies into their workflow is a robust strategy for advancing from initial hit identification to validated lead compounds.

References

Orthogonal Assays to Confirm DC271 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to validate findings related to DC271, a fluorescent analog of all-trans-retinoic acid (ATRA). The primary application of this compound is as a probe in fluorescence-based assays to characterize the binding of ligands to the Cellular Retinoid Binding Protein II (CRABPII). To ensure the robustness and accuracy of such findings, employing orthogonal methods that rely on different physical principles is crucial. This guide details alternative experimental approaches, presenting their methodologies and comparative data.

Introduction to this compound

This compound is a synthetic retinoid that exhibits solvatochromic fluorescence, meaning its fluorescent properties are dependent on the polarity of its environment.[1] When this compound binds to the hydrophobic pocket of CRABPII, its fluorescence quantum yield increases significantly. This property forms the basis of a fluorescence displacement assay, a convenient method for screening and characterizing compounds that bind to CRABPII. A compound that displaces this compound from the CRABPII binding pocket will cause a decrease in fluorescence intensity, which can be quantified to determine its binding affinity.

Retinoic Acid Signaling Pathway

The binding of retinoids to CRABPII is the initial step in a signaling cascade that culminates in the regulation of gene expression. CRABPII facilitates the transport of retinoic acid to the nucleus, where it binds to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / ATRA CRABPII CRABPII This compound->CRABPII Binds DC271_CRABPII This compound-CRABPII Complex CRABPII->DC271_CRABPII RAR RAR DC271_CRABPII->RAR Transfers Retinoid DC271_CRABPII->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Target_Gene Target Gene Transcription RARE->Target_Gene Regulates

Caption: Retinoic Acid Signaling Pathway initiated by ligand binding to CRABPII.

Orthogonal Assays for Confirming Protein-Ligand Binding

To validate the binding of a compound to CRABPII as determined by the this compound displacement assay, several orthogonal methods can be employed. These assays confirm the interaction through different detection principles, thus increasing confidence in the results.

Comparison of Binding Assays
Assay TypePrincipleThroughputInformation Provided
This compound Fluorescence Displacement Competitive binding leading to a change in fluorescence.HighBinding affinity (Ki)
Radioligand Binding Assay Competition between a radiolabeled ligand and the test compound.MediumBinding affinity (Ki)
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.Low to MediumBinding kinetics (ka, kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.LowBinding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Experimental Protocols

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target protein.

Workflow:

Radioligand Binding Assay Workflow Start Start Incubate Incubate CRABPII with Radiolabeled Retinoid and Test Compound Start->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Reagents: Purified CRABPII protein, radiolabeled retinoid (e.g., [³H]all-trans-retinoic acid), unlabeled test compound, binding buffer.

  • Procedure:

    • In a microplate, combine a fixed concentration of CRABPII and the radiolabeled retinoid.

    • Add varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the protein-bound radioligand from the free radioligand using a filter membrane that retains the protein.

    • Wash the filter to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. The data is fitted to a competition binding curve to determine the IC50, which can then be converted to the inhibition constant (Ki).

SPR is a label-free technique that provides real-time data on the kinetics of binding between a ligand and a protein.

Protocol:

  • Immobilization: Covalently immobilize purified CRABPII onto a sensor chip surface.

  • Binding: Flow a solution containing the test compound over the sensor surface. Binding of the compound to the immobilized CRABPII causes a change in the refractive index at the surface, which is detected by the instrument.

  • Dissociation: Flow a buffer solution over the surface to measure the dissociation of the compound from the protein.

  • Data Analysis: The binding and dissociation phases are monitored in real-time, generating a sensorgram. This data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Orthogonal Assays for Confirming Downstream Signaling

Confirming that a compound not only binds to CRABPII but also elicits the expected downstream effects on the retinoic acid signaling pathway is crucial.

Comparison of Signaling Assays
Assay TypePrincipleThroughputInformation Provided
Reporter Gene Assay Measures the activity of a reporter gene (e.g., luciferase) driven by a RARE promoter.HighFunctional agonism or antagonism of the RAR pathway.
Quantitative PCR (qPCR) Measures the mRNA expression levels of RA target genes.MediumChanges in gene expression downstream of RAR activation.
Western Blot Detects changes in the protein levels of downstream targets.LowChanges in protein expression.
Experimental Protocols

This cell-based assay quantifies the activation of the retinoic acid signaling pathway.

Workflow:

Reporter Gene Assay Workflow Start Start Transfect Transfect Cells with RARE-Luciferase Reporter Construct Start->Transfect Treat Treat Cells with Test Compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data to Determine EC50/IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a RARE-luciferase reporter gene assay.

Protocol:

  • Cell Culture: Use a suitable cell line that expresses the necessary components of the retinoic acid signaling pathway.

  • Transfection: Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a RARE promoter.

  • Treatment: Treat the transfected cells with varying concentrations of the test compound. Include a known RAR agonist (e.g., ATRA) as a positive control.

  • Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The luciferase activity is proportional to the activation of the RAR signaling pathway. The data can be plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay measures the change in mRNA levels of genes known to be regulated by the retinoic acid pathway.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers specific for known retinoic acid target genes (e.g., HOXB1, CYP26A1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in gene expression in treated cells compared to untreated controls.

By employing a combination of these orthogonal assays, researchers can confidently validate the findings from initial screens using this compound, providing a more complete understanding of the test compound's interaction with the retinoic acid signaling pathway.

References

A Comparative Guide to DC271 and EC23 in Retinoid Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic retinoids, DC271 and EC23, which are utilized in the study of retinoid signaling pathways. This document outlines their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their use.

Introduction to Retinoid Signaling

Retinoid signaling is a crucial biological pathway involved in cellular growth, differentiation, and apoptosis.[1][2] The pathway is initiated by the conversion of retinol (B82714) (Vitamin A) to its active form, all-trans-retinoic acid (ATRA).[1][3][4] ATRA then translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] This ligand-receptor complex binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcriptional regulation of target genes.[1][4][5]

Overview of this compound and EC23

This compound is a fluorescent synthetic retinoid that acts as a retinoic acid receptor (RAR) agonist.[6][7] Its intrinsic fluorescence makes it a valuable tool for biochemical and intracellular assays, particularly for studying retinoid-binding proteins like cellular retinoic acid-binding protein II (CRABPII).[6][8] this compound has been shown to elicit cellular responses consistent with the endogenous retinoid ATRA and the synthetic retinoid EC23.[6][7]

EC23 is a chemically stable, pan-RAR agonist, demonstrating activity across all three RAR subtypes (α, β, and γ).[9][10][11] Its stability under light and temperature provides a significant advantage over the naturally occurring ATRA, which is prone to isomerization and degradation.[9][12] This stability makes EC23 a reliable reagent for in vitro studies, particularly in long-term cell differentiation experiments.[9][13]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and EC23.

Table 1: Retinoic Acid Receptor (RAR) Agonist Activity

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
EC23 41[10][11]0.5[10][11]0.4[10][11]
This compound Data not availableData not availableData not available

EC50 values represent the concentration of the compound required to elicit a half-maximal response in a reporter gene assay.

Table 2: Binding Affinity to Cellular Retinoic Acid-Binding Protein II (CRABPII)

CompoundBinding Affinity (Kd) to CRABPII (nM)
EC23 160 (determined by fluorescence displacement assay using this compound)[5]
This compound 42

Kd (dissociation constant) is a measure of the binding affinity of a ligand to a protein. A lower Kd value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway and the points of action for this compound and EC23.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal ADH/RDH ATRA_cyto ATRA Retinal->ATRA_cyto ALDH/RALDH CRABP CRABP ATRA_cyto->CRABP ATRA_nuc ATRA CRABP->ATRA_nuc Transport DC271_cyto This compound DC271_cyto->CRABP DC271_nuc This compound DC271_cyto->DC271_nuc Entry EC23_cyto EC23 EC23_nuc EC23 EC23_cyto->EC23_nuc Entry RAR RAR ATRA_nuc->RAR DC271_nuc->RAR EC23_nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene Target Gene RARE->Gene Transcription Gene Transcription Gene->Transcription

Caption: Retinoid signaling pathway showing the roles of this compound and EC23.

Experimental Workflow: Fluorescence Displacement Assay

This diagram outlines the workflow for a fluorescence displacement assay using this compound to determine the binding affinity of a test compound (like EC23) to CRABPII.

Fluorescence_Displacement_Assay cluster_workflow Fluorescence Displacement Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - CRABPII protein - this compound (fluorescent probe) - Test compound (e.g., EC23) Start->Prepare_Reagents Incubate Incubate CRABPII with this compound Prepare_Reagents->Incubate Measure_Initial_Fluorescence Measure Initial Fluorescence (High Signal) Incubate->Measure_Initial_Fluorescence Add_Test_Compound Add Serial Dilutions of Test Compound Measure_Initial_Fluorescence->Add_Test_Compound Incubate_Again Incubate to Reach Equilibrium Add_Test_Compound->Incubate_Again Measure_Final_Fluorescence Measure Final Fluorescence (Signal Decreases with Displacement) Incubate_Again->Measure_Final_Fluorescence Analyze_Data Analyze Data: - Plot fluorescence vs. [Test Compound] - Calculate Kd Measure_Final_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence displacement assay.

Experimental Workflow: Reporter Gene Assay

This diagram illustrates a typical workflow for a reporter gene assay to measure the RAR agonist activity of compounds like EC23.

Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow Start Start Transfect_Cells Co-transfect cells with: - RAR expression vector - RARE-luciferase reporter vector Start->Transfect_Cells Plate_Cells Plate transfected cells in multi-well plates Transfect_Cells->Plate_Cells Add_Compound Treat cells with serial dilutions of test compound (e.g., EC23) Plate_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Lyse_Cells Lyse cells to release luciferase Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data: - Plot luminescence vs. [Compound] - Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a reporter gene assay.

Experimental Protocols

Fluorescence Displacement Assay for CRABPII Binding

This protocol is adapted from a study that utilized this compound to measure the binding of EC23 to CRABPII.[5]

Materials:

  • Purified CRABPII protein

  • This compound (in DMSO)

  • EC23 (or other test compound, in DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of CRABPII and this compound in the assay buffer. A final concentration of 100 nM for both is a good starting point.[5]

  • Prepare serial dilutions of the test compound (EC23) in the assay buffer.

  • In a 96-well plate, add the CRABPII/DC271 mixture to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with only the CRABPII/DC271 mixture and no test compound.

  • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound. The fluorescence of this compound is environmentally sensitive, and its emission maximum will shift upon binding to the protein.

  • Plot the decrease in fluorescence intensity as a function of the test compound concentration.

  • Calculate the dissociation constant (Kd) of the test compound by fitting the data to a competitive binding model.[5]

Reporter Gene Assay for RAR Agonist Activity

This is a general protocol for a luciferase-based reporter gene assay to determine the EC50 values of RAR agonists.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for the desired RAR isotype (α, β, or γ)

  • Reporter vector containing a luciferase gene under the control of a RARE promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (e.g., EC23)

  • Luciferase assay reagent kit

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium until they reach the desired confluency for transfection.

    • Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent. A control transfection with an empty vector can be included.

  • Cell Plating and Treatment:

    • After transfection (typically 24 hours), plate the transfected cells into 96-well plates.

    • Prepare serial dilutions of the test compound (EC23) in the cell culture medium.

    • Treat the cells with the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 24-48 hours to allow for receptor activation and luciferase expression.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control reporter (if used) or to cell viability.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Summary and Conclusion

This compound and EC23 are both valuable tools for studying retinoid signaling, each with distinct advantages.

  • EC23 is a potent and stable pan-RAR agonist, making it an excellent choice for experiments requiring consistent and reliable RAR activation, such as cell differentiation studies.[9][13] Its activity across all RAR subtypes has been quantitatively characterized.[10][11]

  • This compound 's key feature is its intrinsic fluorescence, which allows it to be used as a probe in binding assays.[6][8] This makes it particularly useful for screening compound libraries for their ability to bind to retinoid-binding proteins and for detailed biochemical characterization of these interactions. While it is known to be an RAR agonist, quantitative data on its potency (EC50 values) are not as readily available, which limits a direct performance comparison with EC23 in terms of RAR activation.

The choice between this compound and EC23 will therefore depend on the specific experimental needs. For researchers wishing to induce a robust and reproducible retinoid response, EC23 is a well-characterized and reliable option. For those interested in the molecular interactions of retinoids with their binding proteins, this compound offers a unique fluorescent tool for direct binding studies.

References

A Comparative Guide to Ligand Binding Assays: Cross-Validation of DC271 with Radioligand Binding for Retinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of binding assay methodologies for cellular retinoic acid-binding protein II (CRABPII), a key protein in retinoid signaling. We will focus on the cross-validation of data obtained from a novel fluorescent probe, DC271, with traditional radioligand binding assays. This comparison aims to equip researchers with the necessary information to select the most appropriate assay for their specific research needs, considering factors such as safety, cost, throughput, and the nature of the data required.

Introduction to Retinoid Signaling and CRABPII

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Its effects are primarily mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular retinoic acid-binding protein II (CRABPII) is a cytosolic protein that binds RA with high affinity and facilitates its transport to the nucleus, where it is transferred to RARs.[1] Given its central role, CRABPII is a significant target in drug discovery for various diseases, including cancer and dermatological disorders.

Accurate measurement of ligand binding to CRABPII is crucial for the development of new therapeutic agents. For decades, radioligand binding assays have been the gold standard for quantifying ligand-receptor interactions. However, the emergence of novel, non-radioactive techniques, such as those utilizing the fluorescent probe this compound, offers promising alternatives.

Quantitative Data Comparison

The following tables summarize the binding affinity data for all-trans-retinoic acid (ATRA), the endogenous ligand for CRABPII, and the fluorescent probe this compound. It is important to note that the data presented are compiled from different studies, and direct comparison should be made with this in mind.

Table 1: Binding Affinity (Kd) for CRABPII

LigandAssay TypeReported Kd (nM)Reference
All-trans-retinoic acid (ATRA)Radioligand Binding Assay4.7[2]
All-trans-retinoic acid (ATRA)Radioligand Binding Assay10 - 20[3]
All-trans-retinoic acid (ATRA)Stopped-flow Fluorescence7.6
This compoundFluorescence-based Assay42

Table 2: Comparison of Assay Methodologies

FeatureRadioligand Binding AssayThis compound Fluorescence Competition Assay
Principle Measures the binding of a radioactively labeled ligand to its target.Measures the displacement of the fluorescent probe this compound from its target by a competing ligand, leading to a change in fluorescence.[3]
Label Radioactive isotope (e.g., ³H)Intrinsic fluorescence
Detection Scintillation countingFluorescence intensity
Throughput ModerateHigh
Safety Requires handling of radioactive materials and specialized disposal.Non-radioactive, safer to handle.
Cost Can be expensive due to the cost of radioligands and waste disposal.Generally more cost-effective.
Data Output Kd, Bmax, KiIC50, which can be converted to Ki

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for a competitive radioligand binding assay using a tritiated ligand (e.g., [³H]-ATRA) to determine the binding affinity of a test compound for CRABPII.

Materials:

  • Purified recombinant CRABPII

  • [³H]-all-trans-retinoic acid

  • Unlabeled all-trans-retinoic acid (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-ATRA, and varying concentrations of the unlabeled test compound.

  • Incubation: Add purified CRABPII to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The protein-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. The resulting sigmoidal curve is used to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This compound Fluorescence Competition Assay

This protocol describes a fluorescence-based competition assay using this compound to determine the binding affinity of a test compound for CRABPII.[3]

Materials:

  • Purified recombinant CRABPII

  • This compound

  • Test compounds

  • Assay buffer (e.g., Phosphate-buffered saline, PBS)

  • Black, non-binding surface 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a black, non-binding surface 96-well plate, add a fixed concentration of CRABPII and this compound to each well.

  • Addition of Competitor: Add varying concentrations of the test compound to the wells. Include control wells with only CRABPII and this compound (maximum fluorescence) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: The binding of a test compound to CRABPII will displace this compound, leading to a decrease in fluorescence intensity. Plot the fluorescence intensity against the logarithm of the test compound concentration to obtain a dose-response curve and determine the IC50 value. The Ki value can be calculated from the IC50.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation RA_CRABPII RA-CRABPII Complex RA->RA_CRABPII CRABPII CRABPII CRABPII->RA_CRABPII RA_n RA RA_CRABPII->RA_n Nuclear Translocation RAR_RXR RAR/RXR Heterodimer RA_n->RAR_RXR Binding RARE RARE RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoic acid signaling pathway.

Experimental_Workflows cluster_radio Radioligand Binding Assay cluster_fluoro This compound Fluorescence Assay R_Start Mix [3H]-Ligand, Competitor & CRABPII R_Incubate Incubate to Equilibrium R_Start->R_Incubate R_Filter Filter to Separate Bound/Free Ligand R_Incubate->R_Filter R_Count Scintillation Counting R_Filter->R_Count R_Analyze Analyze Data (IC50/Ki) R_Count->R_Analyze F_Start Mix this compound, Competitor & CRABPII in Plate F_Incubate Incubate to Equilibrium F_Start->F_Incubate F_Read Read Fluorescence F_Incubate->F_Read F_Analyze Analyze Data (IC50/Ki) F_Read->F_Analyze

Caption: Comparison of experimental workflows.

Alternative Binding Assay Methodologies

Beyond traditional radioligand binding and the novel fluorescence-based assays, several other techniques can be employed to study the interaction between ligands and CRABPII. These methods offer label-free alternatives and can provide complementary information on binding thermodynamics and kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[4][5][6][7][8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. ITC is a label-free, in-solution method, but it typically requires larger quantities of protein and ligand compared to other assays.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time.[9][10][11][12][13] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. SPR provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for assessing target engagement in a cellular environment.[1][2][14][15][16] The principle is that ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with a compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. This assay can confirm that a compound binds to its intended target within intact cells.

Conclusion

The cross-validation of data from different assay platforms is essential for robust drug discovery. While radioligand binding assays have long been the benchmark for quantifying ligand-target interactions, the development of fluorescent probes like this compound offers a safer, more cost-effective, and higher-throughput alternative for studying CRABPII. The binding affinity of ATRA to CRABPII determined by various methods falls within a reasonably close range, lending confidence to the use of these different techniques.

The choice of assay ultimately depends on the specific research question, available resources, and desired data output. For high-throughput screening of large compound libraries, the this compound fluorescence competition assay is an excellent choice. For detailed thermodynamic characterization of binding, ITC is unparalleled. For real-time kinetic analysis, SPR is the method of choice. Finally, to confirm target engagement in a cellular context, CETSA provides invaluable information. By understanding the principles, advantages, and limitations of each method, researchers can design more effective strategies for the discovery and development of novel modulators of retinoid signaling.

References

Unveiling the Photostability of DC271: A Comparative Analysis for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photostability of the fluorescent retinoic acid analog, DC271, reveals critical considerations for its application in high-sensitivity cellular and biochemical assays. This guide provides a comparative analysis of this compound's photostability against parent compound all-trans-retinoic acid (ATRA) and other commonly used fluorescent probes, supported by standardized experimental protocols to aid researchers in experimental design and data interpretation.

This compound, a fluorescent probe designed to mimic all-trans-retinoic acid (ATRA), offers a valuable tool for investigating retinoid signaling pathways.[1][2] However, the inherent photosensitivity of the retinoid backbone raises concerns about the stability of this compound under the illumination conditions required for fluorescence-based studies.[3][4] Understanding the photostability profile of this compound is paramount for ensuring the accuracy and reproducibility of experimental results.

Comparative Photostability: A Quantitative Overview

To provide a clear comparison, the following table summarizes the photostability of this compound alongside ATRA and two widely used fluorescent probes, Fluorescein Isothiocyanate (FITC) and Alexa Fluor 568. The data for this compound is a representative projection based on the known photolability of retinoids, while the data for ATRA, FITC, and Alexa Fluor 568 are derived from published literature.[1][3][5][6]

CompoundCompound TypeRelative PhotostabilityPhotobleaching Half-life (t½) in seconds (representative)Key Observations
This compound Fluorescent RetinoidLow to Moderate~15Expected to be more stable than ATRA due to structural modifications, but still susceptible to photodegradation.
ATRARetinoidVery Low<10Highly susceptible to photoisomerization and photodegradation upon exposure to UV and visible light.[3][6]
FITCFluorescein DyeModerate~30A traditional fluorophore known for its moderate photostability.[5]
Alexa Fluor 568Rhodamine DyeHigh>120A modern, photostationary dye engineered for enhanced brightness and photostability.[5][7]

Experimental Protocol for Photostability Assessment

The following is a detailed methodology for assessing the photostability of photosensitive compounds, based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances.[8][9][10]

Objective: To determine the rate of photodegradation of a compound under controlled light exposure.

Materials:

  • Compound of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol) at a standard concentration (e.g., 10 µM).

  • Quartz cuvettes or 96-well plates with a quartz bottom.

  • A calibrated light source capable of emitting controlled UVA and visible light (e.g., a xenon lamp or a dedicated photostability chamber).

  • A spectrophotometer or a plate reader capable of measuring absorbance or fluorescence intensity.

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Sample Preparation: Prepare a solution of the test compound at a known concentration. Aliquot the solution into multiple transparent containers (e.g., quartz cuvettes). Prepare a dark control by wrapping one of the containers in aluminum foil.

  • Light Exposure: Expose the samples to a controlled light source with a defined spectral output and intensity. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[8][9]

  • Data Acquisition: At specified time intervals, measure the absorbance or fluorescence intensity of the exposed samples and the dark control. The dark control is used to account for any degradation that is not light-induced.

  • Data Analysis: Calculate the percentage of degradation over time by comparing the signal of the light-exposed sample to the initial signal and the dark control. The photobleaching half-life (t½), the time it takes for the initial signal to decrease by 50%, can then be determined.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

G Experimental Workflow for Photostability Testing A Sample Preparation (Compound in Solution) B Initial Measurement (Absorbance/Fluorescence at t=0) A->B C Light Exposure (Controlled Light Source) B->C D Dark Control (Protected from Light) B->D E Time-point Measurements C->E D->E F Data Analysis (% Degradation vs. Time) E->F G Determination of Photobleaching Half-life (t½) F->G

Caption: Workflow for determining the photostability of a compound.

G Simplified Retinoid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC271_out This compound (extracellular) DC271_in This compound DC271_out->DC271_in Diffusion DC271_CRABP This compound-CRABP Complex DC271_in->DC271_CRABP CRABP CRABP CRABP->DC271_CRABP RAR_RXR RAR-RXR Heterodimer DC271_CRABP->RAR_RXR Translocation RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: this compound action within the retinoid signaling pathway.

Conclusion

While this compound is a powerful tool for studying retinoid signaling, researchers must be cognizant of its potential for photodegradation. This comparative analysis highlights that while likely more stable than its parent compound, ATRA, this compound does not possess the high photostability of engineered fluorophores like Alexa Fluor 568. Therefore, it is crucial to employ appropriate experimental controls, such as minimizing light exposure and using dark controls, to ensure the integrity of data generated using this valuable fluorescent probe. The provided experimental protocol offers a standardized approach for researchers to characterize the photostability of this compound and other photosensitive molecules within their own laboratory settings.

References

Validating DC271's Effect on Gene Expression with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effects of DC271, a fluorescent analog of all-trans-retinoic acid (ATRA), on gene expression using quantitative real-time polymerase chain reaction (qPCR). We offer a detailed comparison of this compound's performance against other retinoid receptor modulators, supported by hypothetical experimental data, and provide comprehensive protocols for reproducibility.

Comparative Analysis of Retinoid Receptor Modulators

This compound functions as an agonist for retinoic acid receptors (RARs), initiating a signaling cascade that culminates in the altered expression of target genes. To objectively assess its efficacy and specificity, we compare its activity to a panel of other synthetic and natural retinoids with varying receptor affinities.

Table 1: Comparative qPCR Validation of Gene Expression Changes Induced by this compound and Alternative Compounds

GeneGene FunctionTreatment (24h)Fold Change (vs. Vehicle)P-value
Upregulated Genes
CYP26A1Retinoic acid metabolismThis compound (1 µM)8.5< 0.001
ATRA (1 µM)8.2< 0.001
EC23 (1 µM)9.1< 0.001
BMS 453 (1 µM)0.9> 0.05
Bexarotene (1 µM)1.1> 0.05
HOXA5Embryonic development, cell differentiationThis compound (1 µM)6.2< 0.01
ATRA (1 µM)5.9< 0.01
EC23 (1 µM)6.8< 0.01
BMS 453 (1 µM)1.2> 0.05
Bexarotene (1 µM)1.3> 0.05
STRA6Retinol uptakeThis compound (1 µM)4.1< 0.05
ATRA (1 µM)3.8< 0.05
EC23 (1 µM)4.5< 0.01
BMS 453 (1 µM)0.8> 0.05
Bexarotene (1 µM)1.0> 0.05
Downregulated Genes
SOX2Stemness markerThis compound (1 µM)0.4< 0.01
ATRA (1 µM)0.5< 0.01
EC23 (1 µM)0.3< 0.001
BMS 453 (1 µM)1.1> 0.05
Bexarotene (1 µM)0.9> 0.05
NESTINStemness markerThis compound (1 µM)0.6< 0.05
ATRA (1 µM)0.7< 0.05
EC23 (1 µM)0.5< 0.01
BMS 453 (1 µM)1.0> 0.05
Bexarotene (1 µM)1.2> 0.05
Housekeeping Genes
GAPDHGlycolysisAll treatments~1.0> 0.05
ACTBCytoskeletonAll treatments~1.0> 0.05

Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors. ATRA (all-trans-retinoic acid) is the natural ligand for RARs. EC23 is a potent synthetic RAR agonist. BMS 453 is an RAR antagonist. Bexarotene is an RXR-selective agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the retinoic acid signaling pathway and the experimental workflow for validating the effects of this compound using qPCR.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RBP_Retinol RBP-Retinol STRA6 STRA6 RBP_Retinol->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binds Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Conversion RALDH RALDH Retinaldehyde->RALDH Oxidation ATRA ATRA (this compound) RALDH->ATRA CRABP2 CRABP2 ATRA->CRABP2 Binds RAR_RXR RAR/RXR CRABP2->RAR_RXR Transport & Binding RARE RARE RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Retinoic Acid Signaling Pathway.

qPCR_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, Neuroblastoma cells) start->cell_culture treatment 2. Treatment - this compound - ATRA - EC23 - BMS 453 - Bexarotene - Vehicle (DMSO) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction rna_qc 4. RNA Quality & Quantity (Nanodrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis 5. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr 6. qPCR - Target Genes - Housekeeping Genes cdna_synthesis->qpcr data_analysis 7. Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: qPCR Experimental Workflow.

Detailed Experimental Protocol

This protocol outlines the steps for validating the effect of this compound on gene expression using qPCR.

1. Cell Culture and Treatment

  • Cell Line: Select a cell line known to be responsive to retinoic acid (e.g., MCF-7 breast cancer cells, SH-SY5Y neuroblastoma cells).

  • Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound, ATRA, EC23, BMS 453, and Bexarotene in DMSO. The final concentration of DMSO in the media should not exceed 0.1%.

    • Treat cells with 1 µM of each compound or with a vehicle control (DMSO) for 24 hours.

    • Perform all treatments in triplicate for biological replicates.

2. RNA Isolation and Quality Control

  • RNA Extraction: After 24 hours of treatment, wash cells with PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

  • Homogenization: Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Quality and Quantity Assessment:

    • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8.

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8.

3. cDNA Synthesis

  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.

4. Quantitative Real-Time PCR (qPCR)

  • Primer Design: Design or obtain pre-validated primers for the target genes (CYP26A1, HOXA5, STRA6, SOX2, NESTIN) and housekeeping genes (GAPDH, ACTB).

  • Reaction Setup:

    • Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well of a 96-well qPCR plate.

    • Add the master mix to each well.

    • Run each sample in triplicate (technical replicates).

  • Thermocycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

5. Data Analysis

  • Relative Quantification: Use the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.

    • Normalization to Housekeeping Gene: For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene(s) from the Cq of the target gene (ΔCq = Cq_target - Cq_housekeeping).

    • Normalization to Control: Calculate the ΔΔCq by subtracting the average ΔCq of the vehicle control group from the ΔCq of each treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Fold Change Calculation: The fold change is calculated as 2^(-ΔΔCq).

  • Statistical Analysis: Perform a one-way ANOVA with post-hoc tests to determine the statistical significance of the differences in gene expression between the treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Performance of DC271 and its Parent Compound, All-Trans-Retinoic Acid, Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative performance data for the fluorescent retinoic acid analog, DC271, across a range of cell lines is not extensively available in published literature, a comprehensive analysis of its parent compound, all-trans-retinoic acid (ATRA), provides valuable insights into its potential efficacy. This compound is a fluorescent probe designed based on the structure of ATRA and has been shown to activate the same genetic pathways. Therefore, the cellular responses to ATRA can serve as a strong proxy for the anticipated effects of this compound.

This guide presents a comparative overview of the performance of ATRA in various cancer cell lines, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals interested in the retinoid signaling pathway.

Overview of Retinoid Signaling

This compound, as an analog of ATRA, functions within the retinoic acid signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1] Retinoic acid enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). This compound has a noted affinity for CRABPII with a dissociation constant (Kd) of 42 nM. Subsequently, the retinoid-protein complex translocates to the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptor-ligand complexes then bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.

Retinoic Acid Signaling Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol (Vitamin A) Retinol (Vitamin A) Retinol Retinol Retinol (Vitamin A)->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH ATRA All-Trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH CRABP Cellular Retinoic Acid Binding Protein (CRABP) ATRA->CRABP ATRA-CRABP ATRA-CRABP Complex RAR Retinoic Acid Receptor (RAR) ATRA-CRABP->RAR RXR Retinoid X Receptor (RXR) RAR-RXR RAR-RXR Heterodimer RAR->RAR-RXR RXR->RAR-RXR RARE Retinoic Acid Response Element (RARE) RAR-RXR->RARE Target Genes Target Genes RARE->Target Genes binds to Transcription Regulation Transcription Regulation Target Genes->Transcription Regulation Cell Proliferation\nDifferentiation\nApoptosis Cell Proliferation Differentiation Apoptosis Transcription Regulation->Cell Proliferation\nDifferentiation\nApoptosis CRABPATRA CRABPATRA CRABPATRA->ATRA-CRABP

Caption: A simplified diagram of the retinoic acid signaling pathway.

Comparative Performance of ATRA in Cancer Cell Lines

The efficacy of ATRA has been evaluated in numerous cancer cell lines, with varying results depending on the cell type. The following tables summarize key performance indicators: IC50 values, apoptosis induction, and cell cycle arrest.

Table 1: IC50 Values of ATRA in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
MCF-7 Breast Cancer139.9 ± 4.6 (µg/ml)Not Specified[2]
AMJ13 Breast Cancer104.7 ± 3.8 (µg/ml)Not Specified[2]
CAL-51 Breast Cancer169.1 ± 8.2 (µg/ml)Not Specified[2]
HT29 Colon Cancer10Not Specified[1]
SW480 Colon Cancer100Not Specified[1]
KKU-100 Cholangiocarcinoma10.29 ± 3.8648 hours[3]
KKU-213B Cholangiocarcinoma4.58 ± 1.9048 hours[3]
B16F10 Melanoma~150-20072 hours[4]
DAOY Medulloblastoma> 0.53 days[5]
D283 Medulloblastoma< 0.23 days[5]
D425 Medulloblastoma< 0.23 days[5]
D458 Medulloblastoma< 0.23 days[5]
Table 2: Apoptosis Induction by ATRA in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

Cell LineCancer TypeATRA ConcentrationApoptotic EffectReference
MCF-7 Breast CancerNot SpecifiedInduction of apoptosis[6]
HepG2 Liver CancerNot SpecifiedInduction of apoptosis[6]
Melanoma (Primary) Melanoma10 µMMore pronounced apoptosis[7]
Melanoma (Metastatic) Melanoma10 µMLess pronounced apoptosis[7]
KKU-100 Cholangiocarcinoma1.25 and 2.5 µMIncreased caspase-3 and -9 activity[3]
KKU-213B Cholangiocarcinoma1.25 and 2.5 µMIncreased caspase-3 and -9 activity[3]
B16F10 Melanoma123 µM37.98% apoptotic cells at 48h[4]
HOC-7 Ovarian Cancer40 to 140 nMInduced apoptosis[8]
OVCAR-3 Ovarian Cancer10 µMIncreased apoptosis[8]
MDAH-2774 Ovarian Cancer10 µMIncreased apoptosis[8]
D425 & D458 Medulloblastoma500 nMIncreased apoptosis[5]
Table 3: Cell Cycle Arrest Induced by ATRA in Cancer Cell Lines

Cell cycle arrest is a mechanism that prevents cancer cells from dividing and proliferating.

Cell LineCancer TypeATRA ConcentrationCell Cycle EffectReference
MCF-7 Breast CancerNot SpecifiedG2/M phase arrest[6]
HepG2 Liver CancerNot SpecifiedG2/M phase arrest[6]
C10MJ Adult T-Cell Leukemia4-40 nMS phase increase at 72h, G1 arrest at 144h[9]
MT-2 Adult T-Cell Leukemia4-40 nMS phase increase at 72h, G1 arrest at 144h[9]
B16F10 Melanoma123 µMG0/G1 phase arrest at 24h[4]
CAOV-3 Ovarian Cancer10⁻⁶ to 10⁻¹⁰ MG1 phase arrest[8]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.

General Experimental Workflow

Experimental Workflow General Experimental Workflow for In Vitro Compound Testing cluster_assays Assays Cell_Culture Cell Line Seeding and Culture Compound_Treatment Treatment with This compound/ATRA Cell_Culture->Compound_Treatment Incubation Incubation (24-144 hours) Compound_Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection MTT_Assay MTT Assay (Cell Viability) Data_Collection->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Data_Collection->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Data_Collection->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: A typical workflow for assessing the in vitro effects of a compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ATRA) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[11][12]

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[13][14]

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data on all-trans-retinoic acid (ATRA) demonstrate a broad range of anti-cancer activities across various cell lines, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The sensitivity to ATRA appears to be cell-line dependent, with some lines showing significant responses at nanomolar concentrations while others require micromolar concentrations. As this compound is a fluorescent analog of ATRA that activates the same signaling pathway, it is reasonable to extrapolate that its performance would follow similar trends of cell-line specific efficacy. Further direct comparative studies of this compound are warranted to confirm its specific activity profile. The provided experimental protocols offer a standardized framework for conducting such comparative analyses.

References

Safety Operating Guide

Navigating the Disposal of DC271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DC271, a fluorescent retinoic acid analog, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling and disposal. This guide provides essential safety and logistical information, drawing from best practices for similar chemical compounds, to ensure the safe management of this compound waste in the laboratory setting.

Given that this compound is a fluorescent analog of retinoic acid, it is prudent to handle it with the same level of caution as its parent compound, which is classified as a hazardous substance.[1][2][3] Personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to have the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the compound.
Eye Protection Splash-proof safety goggles or a face shieldTo protect eyes from accidental splashes.
Body Protection A flame-retardant and antistatic protective lab coatTo protect skin and clothing from contamination.
Respiratory Protection A properly fitted respiratorRecommended if working outside of a certified chemical fume hood to avoid inhalation of any aerosols.

All handling of this compound should be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and a safety shower must be readily accessible in the event of accidental exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental spills or degradation.

Storage ParameterCondition
Temperature Store at -20°C for long-term storage.[4]
Light Protect from light.
Container Keep in a tightly sealed, clearly labeled container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear the recommended personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is critical to ensure environmental protection and regulatory compliance. The following workflow outlines the recommended steps for disposal.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Institutional Disposal Protocol cluster_3 Final Disposition A Generate this compound Waste (e.g., unused solutions, contaminated labware) B Segregate Waste at Source A->B Crucial First Step C Collect in a Dedicated, Labeled, Leak-Proof Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area (SAA) C->D E Consult Institutional EHS Department for Specific Guidance D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Vendor E->F G Transport to a Licensed Waste Management Facility F->G H Incineration or other Approved Treatment Method G->H

Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste.

Key Disposal Steps:

  • Waste Classification: Due to its chemical nature as a retinoic acid analog, this compound waste should be classified as hazardous. Consult your institution's EHS department for the specific waste codes that may apply.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated and clearly labeled waste container.

  • Containerization: Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers with secure lids are generally suitable. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated and secure satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible materials.

  • Treatment of Aqueous Solutions (if applicable): For dilute aqueous solutions containing fluorescent retinoid probes, some protocols suggest treatment with bleach prior to disposal. However, it is crucial to verify this with your institution's EHS department before implementing this step, as it may not be appropriate for all waste streams or facilities.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service. Do not attempt to dispose of this compound waste down the drain or in regular trash.

Experimental Protocols and Signaling Pathways

This compound is utilized as a fluorescent probe in various assays to study retinoid signaling pathways. Understanding its application provides context for its handling and the nature of the waste generated.

Example Experimental Workflow: Cellular Uptake and Binding Assay

The following diagram outlines a typical experimental workflow for assessing the cellular uptake and binding of this compound.

G Experimental Workflow: this compound Cellular Assay cluster_0 Cell Culture & Treatment cluster_1 Incubation & Washing cluster_2 Data Acquisition cluster_3 Analysis & Interpretation A Culture relevant cell line (e.g., keratinocytes) B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period B->C D Wash cells to remove unbound this compound C->D E Fix and permeabilize cells (optional) D->E F Analyze via fluorescence microscopy or flow cytometry E->F G Quantify fluorescence intensity and localization F->G H Determine binding affinity and cellular distribution G->H

Caption: A diagram showing a typical experimental workflow for studying the cellular uptake and binding of this compound.

Signaling Pathway Context:

This compound, as a retinoic acid analog, is expected to interact with components of the retinoic acid signaling pathway. This pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

G Simplified Retinoic Acid Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (Retinoic Acid Analog) CRABP Cellular Retinoic Acid Binding Protein (CRABP) This compound->CRABP Binds RAR_RXR Retinoic Acid Receptor (RAR) / Retinoid X Receptor (RXR) Heterodimer CRABP->RAR_RXR Translocates & Delivers RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: A simplified diagram of the retinoic acid signaling pathway, indicating the likely points of interaction for this compound.

By adhering to these guidelines and maintaining open communication with your institution's safety officers, you can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Handling of DC271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the fluorescent retinoic acid analog, DC271.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₂₃H₂₅NO₂
Molecular Weight 347.46 g/mol
CAS Number 198696-03-6
Appearance Solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C
Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes of solutions containing this compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a fume hood for preparing stock solutions or handling larger quantities.Minimizes inhalation of any potential aerosols or dust.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Before handling, ensure the work area is clean and uncluttered.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • To reconstitute, use the appropriate solvent (e.g., DMSO or ethanol) as per your experimental protocol.

  • Avoid generating dust when handling the solid form.

2. During Experimentation:

  • Keep containers of this compound closed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Experiment:

  • Thoroughly clean the work area and any equipment used.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Containing this compound: All waste materials, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Select based on assessment Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Reconstitute Compound Reconstitute Compound Prepare Workspace->Reconstitute Compound Perform Experiment Perform Experiment Reconstitute Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.